Aluminum iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triiodoalumane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3HI/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECABOMBVQNBEC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlI3 | |
| Record name | aluminium triiodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_triiodide | |
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DSSTOX Substance ID |
DTXSID0064838 | |
| Record name | Aluminum iodide (AlI3) | |
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Molecular Weight |
407.6949 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid (pure); Commercial grade yellowish- to blackish-brown solid; Fumes in moist air; [Merck Index] Soluble in alcohol, ether, and carbon disulfide; Reacts with water violently; [Hawley] White or yellowish-brown powder; [MSDSonline] | |
| Record name | Aluminum iodide | |
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CAS No. |
7784-23-8 | |
| Record name | Aluminum iodide | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aluminum iodide | |
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| Record name | Aluminum iodide (AlI3) | |
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| Record name | Aluminum iodide (AlI3) | |
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| Record name | Aluminium iodide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum iodide (AlI₃). It is intended for researchers, scientists, and professionals in drug development who may utilize this versatile Lewis acid in various synthetic applications. This document details established synthetic methodologies, purification techniques, and a thorough summary of its physicochemical properties. While experimental spectroscopic data is not widely available in public literature, this guide outlines the primary characterization techniques and expected structural features based on theoretical and electron diffraction studies.
Introduction
This compound is a chemical compound composed of aluminum and iodine with the formula AlI₃. In its anhydrous form, it exists as a white or off-white crystalline solid.[1][2] It is a powerful Lewis acid and finds application as a catalyst and reagent in a variety of organic transformations.[2] Notably, it is employed in the cleavage of certain C-O and N-O bonds, making it a valuable tool in the deprotection of ethers and esters, and the deoxygenation of epoxides.[2] Due to its hygroscopic nature, anhydrous this compound reacts readily with atmospheric moisture and must be handled under inert conditions.[2] In the solid state, it primarily exists as a dimer, Al₂I₆, structurally similar to aluminum bromide.[1]
Synthesis of this compound
Several methods have been established for the synthesis of this compound, each with its own advantages and considerations regarding scale, purity, and safety.
Direct Reaction of Aluminum and Iodine
This is a common and often demonstrative method for preparing this compound. The reaction is highly exothermic and can be initiated with a small amount of water, which acts as a catalyst.[3]
Reaction:
2 Al(s) + 3 I₂(s) → 2 AlI₃(s)[3]
Experimental Protocol:
-
Materials: Aluminum powder, iodine crystals, deionized water.
-
Procedure:
-
In a fume hood, thoroughly mix aluminum powder and finely ground iodine crystals in a heat-resistant container such as a ceramic evaporating dish. A typical stoichiometric ratio is approximately 0.5 g of aluminum to 4 g of iodine.[2]
-
Create a small indentation in the center of the powder mixture.
-
Carefully add a few drops of water to the indentation to initiate the reaction.[2]
-
The reaction will proceed vigorously, releasing a significant amount of heat and producing a dense purple vapor of sublimed iodine.[3]
-
The resulting white or grayish-white solid is this compound.
-
-
Safety Precautions: This reaction is extremely exothermic and produces corrosive and toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Synthesis in an Inert Solvent
A more controlled synthesis can be achieved by reacting aluminum and iodine in an inert solvent. This method allows for better temperature management and typically results in a higher yield of a less contaminated product.
Experimental Protocol:
-
Materials: Aluminum foil or powder, iodine, and a dry, inert solvent (e.g., hexane, toluene, acetonitrile, or carbon disulfide).
-
Procedure (using Hexane):
-
To a stirred mixture of aluminum foil (e.g., 3 mmol) in dry hexane (100 mL), add elemental iodine (4.5 mmol).
-
Reflux the mixture under a slow stream of an inert gas (e.g., argon) for approximately one hour, or until the purple color of the iodine fades.
-
Filter the hot solution to remove any unreacted aluminum.
-
Allow the filtrate to cool to room temperature, at which point colorless crystals of this compound will precipitate.
-
Collect the crystals by filtration. A yield of approximately 96% can be expected.
-
-
Procedure (in situ preparation):
-
Combine aluminum powder or foil (e.g., 250 mg, 9.3 mmol) and elemental iodine (e.g., 1.9 g, 15 mmol) in a suitable inert solvent (e.g., benzene, toluene, acetonitrile, 8 mL).
-
Stir the mixture under reflux for about 3 hours until the purple color of the iodine disappears.
-
The resulting solution containing this compound can be used directly for subsequent reactions without further purification.
-
High-Temperature Synthesis
This method yields a high-purity product and is suitable for larger-scale preparations.
Experimental Protocol:
-
Materials: Aluminum granules, iodine.
-
Procedure:
-
Heat aluminum granules (e.g., 60 g) to 500-625 °C in a vacuum or under a slow stream of an inert gas like nitrogen or carbon dioxide.
-
Sublime iodine (e.g., 18 g), heated to approximately 180 °C, over the hot aluminum granules.
-
The nearly white this compound product will sublime and can be collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure complete reaction of the iodine.
-
The yield is typically around 75% based on the amount of iodine used.
-
Purification
The primary method for purifying this compound is vacuum sublimation .[1] This technique separates the volatile AlI₃ from non-volatile impurities. The impure product is heated under reduced pressure, causing it to sublime and then deposit as pure crystals on a cold surface.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Anhydrous (AlI₃) | Hexahydrate (AlI₃·6H₂O) |
| Molar Mass | 407.695 g/mol | 515.786 g/mol |
| Appearance | White to yellowish crystalline solid[1][2] | Yellowish powder |
| Density | 3.98 g/cm³ | 2.63 g/cm³ |
| Melting Point | 188.28 °C (decomposes)[4] | 185 °C (decomposes) |
| Boiling Point | 382 °C (sublimes)[4] | Not applicable |
| Solubility | Soluble in water (with hydrolysis), alcohol, ether[4] | Soluble in water, alcohol, ether |
| Crystal Structure | Monoclinic | - |
Chemical Properties:
-
Lewis Acidity: this compound is a strong Lewis acid.[2]
-
Hygroscopicity: It is highly hygroscopic and readily absorbs moisture from the air to form the hexahydrate.[2]
-
Reactivity: It reacts violently with water. It is a useful reagent for the cleavage of C-O and N-O bonds, the deoxygenation of epoxides, and as a catalyst in various organic reactions.[2]
Characterization
Comprehensive experimental spectroscopic data for this compound is scarce in publicly available literature. However, its structure and properties can be understood through a combination of techniques and theoretical studies.
Crystal and Molecular Structure
-
Solid-State Structure: In the solid state, this compound exists as a dimer, Al₂I₆ . The crystal structure is monoclinic.[4]
-
Gas-Phase Structure: In the gas phase, an equilibrium exists between the monomeric (AlI₃ ) and dimeric (Al₂I₆ ) forms.
-
Monomer (AlI₃): Gas-phase electron diffraction studies have shown that the monomer has a trigonal planar geometry with D₃h symmetry. The Al-I bond length has been determined to be 2.448(6) Å.[5]
-
Dimer (Al₂I₆): The dimer consists of two AlI₄ tetrahedra sharing an edge. It has two terminal Al-I bonds with a length of 2.456(6) Å and two bridging Al-I bonds with a length of 2.670(8) Å.[5] Computational studies suggest a D₂h symmetry for the dimer.[5]
-
Spectroscopic Characterization
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the vibrational modes of the Al-I bonds. For the D₃h monomer, four vibrational modes are expected, with some being IR active and others Raman active. For the D₂h dimer, a more complex vibrational spectrum is anticipated due to the presence of both terminal and bridging iodide atoms. Computational studies have been used to predict these vibrational frequencies.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
²⁷Al NMR: As a quadrupolar nucleus (spin I = 5/2), ²⁷Al is NMR active.[6] The chemical shift and line width of the ²⁷Al NMR signal are highly sensitive to the symmetry of the aluminum's coordination environment. In a highly symmetrical environment, a relatively sharp signal would be expected. However, for the less symmetrical environment in the Al₂I₆ dimer, line broadening is likely to occur. There is limited information available on the specific chemical shift of this compound.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the species present in the gas phase. Under appropriate ionization conditions, peaks corresponding to the monomer (AlI₃⁺) and fragments, as well as the dimer (Al₂I₆⁺) and its fragments, would be expected.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 5. An intricate molecule: aluminum triiodide. Molecular structure of AlI3 and Al2I6 from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
Crystal Structure of Aluminum Iodide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of aluminum iodide (AlI₃). It details the crystallographic parameters, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This compound is a significant compound in organic synthesis, acting as a potent Lewis acid for cleaving C-O and N-O bonds.[1][2] A thorough understanding of its solid-state structure is crucial for elucidating its reactivity and for the development of new synthetic methodologies.
Crystal Structure and Properties
Anhydrous this compound exists in the solid state as a dimer, Al₂I₆.[3][4] This dimeric structure features two aluminum atoms bridged by two iodine atoms, with each aluminum atom also bonded to two terminal iodine atoms.[1] This arrangement results in a coordination environment where each aluminum center is tetrahedrally coordinated by four iodine atoms.[5]
The compound crystallizes in a monoclinic system.[1][6] The crystal structure is characterized by the space group P2₁/c (No. 14).[1][6] The solid is typically a white crystalline powder, though it can appear yellow in its hexahydrate form (AlI₃·6H₂O).[1][6] Anhydrous AlI₃ is highly reactive and readily absorbs atmospheric water.[1][2]
Crystallographic Data
The crystallographic parameters for this compound have been reported from experimental and computational studies. The following table summarizes the key quantitative data. It is important to note that slight variations exist between different reports.
| Parameter | Reported Value (Source 1)[1][6] | Reported Value (Source 2)[5] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c (No. 14) | P2₁/c (No. 14) |
| Lattice Constant (a) | 11.958 Å (1.1958 nm) | 6.741 Å |
| Lattice Constant (b) | 6.128 Å (0.6128 nm) | 10.211 Å |
| Lattice Constant (c) | 18.307 Å (1.8307 nm) | 12.944 Å |
| Angle (α) | 90° | 90° |
| Angle (β) | 90° | 90° |
| Angle (γ) | 90° | 90° |
| Formula Units (Z) | 8 | Not specified |
| Al-I Bond Length (Terminal) | 2.456(6) Å | 2.49 - 2.68 Å (spread of distances) |
| Al-I Bond Length (Bridging) | 2.670(8) Å | 2.49 - 2.68 Å (spread of distances) |
Note: The significant difference in lattice parameters between sources may be due to the choice of the primitive versus the conventional unit cell representation. Source 2 explicitly notes their parameters are for the primitive cell.[5]
Experimental Protocols
The synthesis and purification of this compound for crystallographic analysis require anhydrous conditions due to its hygroscopic nature.[2] Several methods have been established for its preparation.
Method A: Direct Reaction in Inert Solvent
-
Materials : High-purity aluminum granules (5 g), dry iodine (20 g), and anhydrous carbon tetrachloride (80 ml).
-
Procedure :
-
Set up a reflux apparatus, ensuring all glassware is thoroughly dried.
-
Combine the aluminum granules, iodine, and carbon tetrachloride in the reaction flask.
-
Heat the mixture to reflux. The reaction is complete when the characteristic purple color of iodine has disappeared.
-
Filter the hot solution to remove any excess aluminum.
-
Distill the solvent from the filtrate. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
-
Product : The resulting residue is crude this compound, which appears as a pale yellow to light brown solid.
Method B: High-Temperature Sublimation [7]
-
Materials : Aluminum granules (~10 mesh, 60 g), iodine (18 g).
-
Procedure :
-
Heat the aluminum granules to 500-625 °C in a tube furnace under a slow stream of nitrogen or in a vacuum.
-
Heat the iodine to approximately 180 °C to induce sublimation.
-
Pass the iodine vapor over the heated aluminum granules.
-
The product, this compound, sublimes and is collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure all iodine reacts.
-
-
Product : An almost white, crystalline this compound is obtained.
The primary method for purifying crude this compound is vacuum sublimation.[3] This technique leverages the compound's ability to transition directly from a solid to a gaseous state, which effectively separates it from non-volatile impurities.
-
Apparatus : A standard sublimation apparatus is used.
-
Procedure :
-
Crystal Growth : Slow, controlled sublimation can yield single crystals suitable for X-ray diffraction analysis.
-
Crystal Mounting : A suitable single crystal of purified AlI₃ is selected and mounted on a goniometer head. Due to its sensitivity to air and moisture, the crystal must be handled in a glovebox and coated with a protective oil (e.g., Paratone-N) before being transferred to the diffractometer.
-
Data Collection : X-ray diffraction data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis, purification, and crystallographic analysis of this compound.
Caption: Workflow for AlI₃ Synthesis and Crystallographic Analysis.
References
- 1. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 2. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | 7784-23-8 | Benchchem [benchchem.com]
- 4. Aluminium Iodide Formula, Structure and Properties [pw.live]
- 5. mp-30930: AlI3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 6. webqc.org [webqc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
Aluminum iodide (AlI₃) is a versatile chemical compound with significant applications in organic synthesis and catalysis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its structure and reactivity.
Physical Properties
This compound is a white or yellowish solid that is highly hygroscopic, readily absorbing moisture from the air.[1] It exists in both anhydrous (AlI₃) and hexahydrate (AlI₃·6H₂O) forms.[2] The anhydrous form is a strong Lewis acid and is soluble in a variety of polar organic solvents.[2][3]
Table 1: Quantitative Physical Properties of this compound
| Property | Anhydrous (AlI₃) | Hexahydrate (AlI₃·6H₂O) |
| Molar Mass | 407.695 g/mol [2] | 515.786 g/mol [2] |
| Appearance | White solid[2] | Yellowish solid[2] |
| Density | 3.98 g/cm³[2] | 2.63 g/cm³[2] |
| Melting Point | 188.28 °C (sublimes)[2] | 185 °C (decomposes)[2] |
| Boiling Point | 382 °C[2] | N/A |
| Crystal Structure | Monoclinic[4] | - |
Table 2: Solubility of Anhydrous this compound
| Solvent | Solubility |
| Water | Very soluble, with partial hydrolysis[4] |
| Alcohols | Soluble[2] |
| Diethyl Ether | Soluble[2] |
| Carbon Disulfide | Soluble[2] |
| Carbon Tetrachloride | Soluble[2] |
| Pyridine | 0.82 g/100 ml (25 °C)[2] |
| Liquid NH₃ | Soluble[2] |
| Tetrahydrofuran (THF) | Soluble[2] |
| Phosphorus Trichloride | 17 g/100 ml (20 °C)[2] |
| Sulfur Dioxide | 0.23 g/100 ml (0 °C)[2] |
Chemical Properties and Structure
In the solid state and in the gas phase, this compound exists as a dimer, Al₂I₆.[5][6] This structure is analogous to that of aluminum bromide (Al₂Br₆) and aluminum chloride (Al₂Cl₆).[5] The monomeric form, AlI₃, which is present in the gas phase, has a trigonal planar geometry.[5]
As a strong Lewis acid, this compound readily accepts electron pairs, making it a useful catalyst in various organic reactions.[2][7] It is particularly effective in cleaving carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds.[2] This reactivity allows it to deoxygenate epoxides and cleave aryl ethers.[2] The compound reacts violently with water, producing hydrogen iodide fumes.[8]
Experimental Protocols
The synthesis of anhydrous this compound can be achieved through the direct reaction of aluminum and iodine. This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.[8][9]
Method 1: Direct Reaction with Water as a Catalyst
This method is often used for demonstration purposes due to its vigorous nature.[2][10]
-
Materials:
-
Procedure:
-
In a fume hood, thoroughly mix the finely ground iodine crystals and aluminum powder in an evaporating dish.[8]
-
Create a small indentation in the center of the powder mixture.[8]
-
Add 3-4 drops of water to the indentation.[8]
-
A vigorous reaction will occur, producing a purple vapor of sublimed iodine and a white powder of this compound.[9][10] The reaction is: 2Al(s) + 3I₂(s) → 2AlI₃(s).[9]
-
Method 2: Reflux in an Inert Solvent
This method provides a more controlled synthesis.
-
Materials:
-
Aluminum granules
-
Iodine
-
Carbon tetrachloride (or another suitable inert solvent)
-
Reflux apparatus
-
-
Procedure:
-
Reflux aluminum granules with iodine in an inert solvent such as carbon tetrachloride until the color of the iodine disappears.
-
Filter the hot solution to remove any excess aluminum.
-
The solvent is then distilled off to yield impure this compound.
-
The product can be purified by sublimation under vacuum.[2]
-
This compound is an effective reagent for the cleavage of ethers.
-
General Procedure:
-
Dissolve the ether in a dry, inert solvent such as acetonitrile or carbon disulfide.
-
Add a stoichiometric amount of anhydrous this compound under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is typically stirred at room temperature or gently heated.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of water or a dilute acid.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the cleaved products (an alcohol and an alkyl iodide, or two alkyl iodides).
-
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[11][12] It reacts violently with water and should be handled under an inert, dry atmosphere.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[13][15] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[16][17] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[13][17]
Disposal
Due to its reactivity with water, this compound waste must be neutralized carefully. Small amounts of the cooled residue can be slowly added to a stirred solution of 1 M sodium carbonate in a fume hood.[18] The resulting slurry can then be disposed of down the drain with a large excess of water.[18]
References
- 1. CAS 7784-23-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound: Solubility, Reaction & Uses | Study.com [study.com]
- 4. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 7. byjus.com [byjus.com]
- 8. flinnsci.com [flinnsci.com]
- 9. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ltschem.com [ltschem.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.cn]
- 15. echemi.com [echemi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
Aluminum iodide Lewis acid behavior
An In-depth Technical Guide to the Lewis Acid Behavior of Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (AlI₃) is a powerful Lewis acid with significant applications in organic synthesis. Its strong electrophilic character, coupled with the nucleophilicity of the iodide ion, makes it a versatile reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of the Lewis acid behavior of this compound, focusing on its role in key organic reactions, including ester cleavage, ether cleavage, and the deoxygenation of epoxides. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and professionals in drug development and other scientific fields with the knowledge to effectively utilize this reagent in their work.
Introduction
This compound is a chemical compound containing aluminum and iodine with the formula AlI₃. In its anhydrous form, it exists as a white or yellowish solid and is a potent Lewis acid, readily accepting electron pairs from Lewis bases.[1][2] This inherent Lewis acidity is the foundation of its reactivity and utility in organic chemistry. Like other aluminum halides, the Lewis acidity of this compound follows the trend AlI₃ > AlBr₃ > AlCl₃, making it a particularly strong Lewis acid.[3]
The primary applications of this compound as a Lewis acid in organic synthesis revolve around the cleavage of carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds.[4][5] Its oxophilic character allows it to form coordination complexes with oxygen-containing functional groups such as esters, ethers, and epoxides, facilitating their transformation.[4][6] This guide will delve into the specifics of these reactions, providing quantitative data, detailed experimental procedures, and mechanistic diagrams to illustrate the underlying principles of this compound's Lewis acid behavior.
Core Applications and Mechanisms
Ester Cleavage
This compound is an effective reagent for the non-hydrolytic cleavage of carboxylic esters to their corresponding carboxylic acids. This transformation is particularly useful for deprotection strategies in complex organic syntheses. The reaction is typically carried out by generating this compound in situ from aluminum powder and iodine in an anhydrous solvent like acetonitrile.[7]
Mechanism of Ester Cleavage:
The reaction is initiated by the coordination of the Lewis acidic this compound to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by the iodide ion on the alkyl group of the ester leads to the cleavage of the C-O bond, forming an alkyl iodide and an aluminum carboxylate intermediate. The aluminum carboxylate is then hydrolyzed during workup to yield the final carboxylic acid product.
Figure 1: Mechanism of AlI₃-mediated ester cleavage.
Quantitative Data: Cleavage of Various Esters
The efficiency of this compound in cleaving a variety of ester substrates is summarized in the table below. The data is compiled from studies by Sang et al. (2021), where this compound was generated in situ.[7]
| Entry | Substrate (Ester) | R | R' | Time (h) | Yield (%) |
| 1 | Methyl benzoate | Ph | Me | 18 | 99 |
| 2 | Ethyl benzoate | Ph | Et | 18 | 98 |
| 3 | Isopropyl benzoate | Ph | i-Pr | 24 | 95 |
| 4 | Methyl 4-methoxybenzoate | 4-MeO-Ph | Me | 18 | 97 |
| 5 | Methyl 4-nitrobenzoate | 4-NO₂-Ph | Me | 12 | 99 |
| 6 | Methyl acetate | Me | Me | 24 | 85 |
| 7 | γ-Butyrolactone | -(CH₂)₃- | - | 18 | 92 (as 4-iodobutanoic acid) |
Experimental Protocol: General Procedure for Ester Cleavage [7]
To a stirred solution of the ester (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, aluminum powder (2.0 mmol) and iodine (3.0 mmol) are added. The reaction mixture is heated to 80 °C and stirred for the time indicated in the table above. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure carboxylic acid.
Ether Cleavage
This compound is a potent reagent for the cleavage of ethers, a crucial transformation for the deprotection of hydroxyl groups and the synthesis of phenols and alcohols. The high Lewis acidity of AlI₃ facilitates the cleavage of both alkyl and aryl ethers.[3]
Mechanism of Ether Cleavage:
The mechanism of ether cleavage is analogous to that of ester cleavage. The Lewis acidic this compound coordinates to the ether oxygen, weakening the C-O bond. Nucleophilic attack by iodide on one of the adjacent carbon atoms results in the cleavage of the ether linkage, yielding an alkyl iodide and an aluminum alkoxide or phenoxide intermediate. Subsequent hydrolysis furnishes the corresponding alcohol or phenol.
Figure 2: Mechanism of AlI₃-mediated ether cleavage.
Quantitative Data: Cleavage of Various Ethers
The following table presents data on the cleavage of various aryl alkyl ethers using a one-pot procedure with aluminum and iodine in acetonitrile, as reported by Tian et al. (2018).[8]
| Entry | Substrate (Ether) | Time (h) | Yield (%) |
| 1 | Anisole | 18 | 95 |
| 2 | 4-Methoxytoluene | 18 | 96 |
| 3 | 1,2-Dimethoxybenzene | 18 | 92 (Diol) |
| 4 | 4-Allylanisole (Estragole) | 18 | 90 |
| 5 | Eugenol | 18 | 94 |
| 6 | Vanillin | 18 | 91 |
| 7 | 2-Methoxynaphthalene | 24 | 88 |
Experimental Protocol: General Procedure for One-Pot Ether Cleavage [8]
In a round-bottom flask, the aryl alkyl ether (5 mmol), aluminum powder (excess, ~350 mg), and iodine (8.25 mmol) are combined in anhydrous acetonitrile (40 mL). The mixture is stirred and heated at 80 °C for the specified time. For substrates with acid-labile functional groups, an acid scavenger such as calcium oxide or 1,3-diisopropylcarbodiimide (DIC) may be added.[9] After completion of the reaction (monitored by TLC), the mixture is cooled, and water is added. The product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Deoxygenation of Epoxides
This compound is also utilized for the deoxygenation of epoxides to form alkenes. This reaction is valuable for the stereospecific synthesis of olefins. The reaction proceeds via the formation of an iodohydrin intermediate.[4]
Mechanism of Epoxide Deoxygenation:
The Lewis acidic this compound coordinates to the oxygen atom of the epoxide, activating the ring towards nucleophilic attack. The iodide ion then attacks one of the carbons of the epoxide ring, leading to the formation of an iodohydrin intermediate. Subsequent elimination of hypoiodous acid (HOI), facilitated by the aluminum species, results in the formation of the alkene. The stereochemistry of the starting epoxide influences the stereochemistry of the resulting alkene.
Figure 3: Mechanism of AlI₃-mediated epoxide deoxygenation.
Quantitative Data: Deoxygenation of Various Epoxides
The following table provides examples of the deoxygenation of various epoxides with this compound, with data extracted from the review by Tian and Sang (2015).[4]
| Entry | Substrate (Epoxide) | Time (h) | Yield (%) |
| 1 | 1,2-Epoxydecane | 1 | 85 |
| 2 | Stilbene oxide | 1 | 90 |
| 3 | Cyclohexene oxide | 1 | 88 |
| 4 | Styrene oxide | 1 | 82 |
| 5 | Trichlorooxirane | 20 | 91 (Trichloroethylene) |
Experimental Protocol: General Procedure for Deoxygenation of Epoxides [4]
To a solution of the epoxide (1 mmol) in an anhydrous solvent such as acetonitrile or heptane (10 mL) under an inert atmosphere, a solution of this compound (1.1 mmol) in the same solvent is added. The reaction mixture is stirred at room temperature for the time indicated. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude alkene is then purified by column chromatography.
Safety and Handling
Anhydrous this compound is a highly reactive and hygroscopic compound.[5] It reacts violently with water, releasing hydrogen iodide, which is a corrosive gas. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
This compound is a powerful and versatile Lewis acid with broad applications in organic synthesis. Its ability to activate oxygen-containing functional groups makes it an invaluable tool for the cleavage of esters and ethers, as well as the deoxygenation of epoxides. The methodologies presented in this guide, including detailed experimental protocols and quantitative data, highlight the efficiency and selectivity of this compound in these key transformations. For researchers and professionals in drug development and related fields, a thorough understanding of the Lewis acid behavior of this compound can unlock new synthetic pathways and facilitate the efficient construction of complex molecules.
References
- 1. transformationtutoring.com [transformationtutoring.com]
- 2. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cleavage of Carboxylic Esters by Aluminum and Iodine [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
Solubility of Aluminum Iodide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aluminum iodide in various organic solvents. Due to its hygroscopic and reactive nature, understanding its solubility is critical for its application as a catalyst and reagent in organic synthesis, including in drug development processes where precise reaction conditions are paramount. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination of air-sensitive compounds, and provides visual workflows to guide laboratory practices.
Quantitative Solubility Data
The solubility of this compound in organic solvents is a key parameter for its use in chemical reactions. The following table summarizes the available quantitative data from various sources. It is important to note that for several common solvents, only qualitative descriptions of solubility are available in the literature. Furthermore, this compound is known to react with certain solvents, such as acetonitrile and tetrahydrofuran; in these cases, the interaction is not a simple dissolution.
| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |
| Benzene | C₆H₆ | 110.7 | 147.3[1] | |
| Hydrazine | N₂H₄ | Not Specified | 1[1] | |
| Phosphorus(V) trichloride oxide (Phosphoryl chloride) | POCl₃ | 20 | 17[1] | |
| Pyridine | C₅H₅N | 25 | 0.82[1] | |
| Sulfur dioxide (liquid) | SO₂ | 0 | 0.23[1] | |
| Acetonitrile | CH₃CN | Not Applicable | Reacts[1] | Reaction occurs. |
| Tetrahydrofuran (THF) | C₄H₈O | Not Applicable | Reacts[1] | Reaction occurs. |
| Ethanol | C₂H₅OH | Not Specified | Soluble[2][3][4][5] | Quantitative data not available. |
| Diethyl ether | (C₂H₅)₂O | Not Specified | Soluble[2][3][4][5] | Quantitative data not available. |
| Carbon disulfide | CS₂ | Not Specified | Soluble[2][3][4] | Quantitative data not available. |
| Carbon tetrachloride | CCl₄ | Not Specified | Soluble[6] | Quantitative data not available. |
Experimental Protocols for Solubility Determination
The determination of the solubility of this compound requires stringent anhydrous and anaerobic conditions due to its high reactivity with water and atmospheric oxygen. The following are detailed methodologies for accurately measuring its solubility in organic solvents using techniques suitable for air-sensitive compounds.
General Preparatory Workflow
Prior to any solubility measurement, rigorous preparation of materials and equipment is essential. This workflow outlines the necessary steps to ensure an inert atmosphere.
Caption: General workflow for preparing equipment for handling air-sensitive compounds.
Solubility Determination by Gravimetric Method using a Schlenk Line
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.
Methodology:
-
Preparation: Set up a Schlenk line with a supply of dry, inert gas (e.g., Argon or Nitrogen). All glassware (Schlenk flasks, filter cannula, etc.) must be thoroughly dried in an oven and cooled under vacuum.
-
Addition of Solvent and Solute: In a pre-weighed Schlenk flask under a positive pressure of inert gas, add a known mass of anhydrous organic solvent via a cannula or a gas-tight syringe. Add an excess of this compound to the solvent.
-
Equilibration: Seal the flask and stir the mixture at a constant, recorded temperature using a magnetic stirrer and a temperature-controlled bath until equilibrium is reached. This may take several hours. The presence of undissolved solid is necessary to ensure saturation.
-
Filtration: Once equilibrium is achieved, stop the stirring and allow the solid to settle. Using a filter cannula (a tube with a filter frit), carefully transfer a known mass of the clear, saturated solution to a second pre-weighed Schlenk flask under a positive pressure of inert gas.
-
Solvent Evaporation: Gently heat the second flask under vacuum to evaporate the solvent completely. The flask should be periodically re-weighed until a constant mass is achieved, indicating all solvent has been removed.
-
Calculation: The mass of the dissolved this compound is the final mass of the flask minus its initial empty mass. The mass of the solvent is the mass of the flask with the saturated solution minus the mass of the flask with the dissolved solid. The solubility can then be calculated as grams of solute per 100 grams of solvent.
Caption: Workflow for gravimetric solubility determination using a Schlenk line.
Solubility Determination by Spectroscopic Method in a Glovebox
This method is suitable for smaller sample sizes and relies on creating a calibration curve to determine the concentration of a saturated solution.
Methodology:
-
Environment: All steps are performed inside a glovebox with a controlled inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at a specific wavelength using a UV-Vis spectrophotometer (a fiber-optic probe inside the glovebox is ideal). Plot absorbance versus concentration to create a calibration curve.
-
Preparation of Saturated Solution: In a vial, add an excess of this compound to the solvent. Seal the vial and agitate it at a constant temperature until equilibrium is reached.
-
Sample Preparation and Analysis: Allow the undissolved solid to settle. Carefully draw a sample of the clear supernatant and filter it through a syringe filter into a clean vial. Dilute a known volume of the saturated solution with a known volume of pure solvent to bring its concentration within the range of the calibration curve.
-
Measurement and Calculation: Measure the absorbance of the diluted solution. Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, which represents the solubility.
Caption: Workflow for spectroscopic solubility determination in a glovebox.
Logical Relationships in Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," with considerations for its strong Lewis acidity.
Caption: Key factors influencing the solubility of this compound in organic solvents.
References
- 1. This compound [chemister.ru]
- 2. This compound: Solubility, Reaction & Uses | Study.com [study.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 7784-23-8 [chemicalbook.com]
- 5. CAS 7784-23-8: this compound | CymitQuimica [cymitquimica.com]
- 6. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
The Discovery and Enduring Utility of Aluminum Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum iodide (AlI₃), a potent Lewis acid and versatile reagent, has a rich history intertwined with the foundational principles of modern organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound. It details its physicochemical properties, outlines various synthetic methodologies from historical perspectives to contemporary laboratory protocols, and explores its utility as a catalyst and reagent in organic synthesis. The document is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental procedures and quantitative data to facilitate its practical application and further investigation.
Introduction
This compound is an inorganic compound with the chemical formula AlI₃. In its anhydrous form, it exists as a white or yellowish crystalline solid that is highly hygroscopic.[1] It is a powerful Lewis acid, readily accepting electron pairs, which underpins much of its reactivity.[2] In the solid state and in non-coordinating solvents, it typically exists as a dimer, Al₂I₆, structurally similar to aluminum chloride and aluminum bromide.[1][3] The compound's high reactivity and oxophilic character make it a valuable reagent for the cleavage of ethers and epoxides, as well as a catalyst in a variety of organic transformations.[4][5]
History and Discovery
While the precise moment of the first synthesis of this compound is not definitively documented, its use and study became prominent in the latter half of the 19th century. The discovery of iodine itself by Bernard Courtois in 1811 and the isolation of aluminum by Hans Christian Ørsted in 1825 were necessary precursors.[6][7]
A significant milestone in the understanding and application of aluminum halides came with the work of French chemist Charles Friedel and American chemist James Crafts. In 1877, they discovered the electrophilic substitution reaction that now bears their names, the Friedel-Crafts alkylation and acylation, which traditionally utilizes aluminum chloride as a catalyst.[8][9][10][11]
Contemporaneously, the reactivity of the aluminum-iodine system was also being explored. In a series of papers starting around 1877 and continuing into the 1880s, J. H. Gladstone and Alfred Tribe detailed what they termed the "aluminium-iodine reaction."[5][12] Their work demonstrated the utility of the combination of aluminum and iodine in promoting reactions with alcohols and ethers, effectively generating this compound in situ to facilitate chemical transformations. This early work laid the groundwork for the later appreciation of this compound as a distinct and useful reagent in organic synthesis.
Physicochemical Properties of this compound
A summary of the key quantitative data for anhydrous this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | AlI₃ | [1] |
| Molar Mass | 407.69 g/mol | [4] |
| Appearance | White to yellowish crystalline solid | [1][4] |
| Density | 3.98 g/cm³ (anhydrous) | [4] |
| Melting Point | 188.28 °C (370.90 °F; 461.43 K) | [13] |
| Boiling Point | 382 °C (720 °F; 655 K) (sublimes) | [5] |
| Crystal Structure | Monoclinic | [5] |
| Space Group | P2₁/c | [14] |
| Standard Enthalpy of Formation (ΔfH°) | -313.8 kJ/mol (solid) | [15] |
| Standard Molar Entropy (S°) | 159 J/(mol·K) (solid) | [15] |
| Molar Heat Capacity (Cp) | 98.7 J/(mol·K) (solid) | [15] |
Solubility: this compound is soluble in a variety of solvents, though it reacts violently with water and can react with certain coordinating solvents.[15][16]
| Solvent | Solubility | References |
| Water | Soluble (with reaction/hydrolysis) | [15][16] |
| Ethanol | Soluble | [4][16] |
| Diethyl Ether | Soluble | [4][16] |
| Carbon Disulfide | Soluble | [4][16] |
| Carbon Tetrachloride | Soluble | [4] |
| Pyridine | 0.82 g/100 g (25 °C) | [15] |
| Benzene | 147.3 g/100 g (110.7 °C) | [15] |
| Acetonitrile | Reaction | [15] |
| Tetrahydrofuran | Reaction | [15] |
Experimental Protocols for the Synthesis of this compound
The synthesis of this compound can be approached through several methods, each with its own advantages and considerations regarding safety, scale, and purity of the final product.
Direct Combination of Elements (Vigorous Reaction)
This method is often used for demonstration purposes due to its spectacular and highly exothermic nature. It is generally not suitable for the preparation of high-purity this compound in large quantities due to the dispersal of the product.[4]
Protocol:
-
In a fume hood, thoroughly mix 0.5 g of fine aluminum powder and 4 g of finely ground iodine crystals in a borosilicate evaporating dish.[17]
-
Create a small indentation in the center of the powder mixture.[17]
-
Add a few drops of water to the indentation to initiate the reaction. The reaction is vigorous, producing a plume of purple iodine vapor and heat.[6][18]
-
The resulting solid is crude this compound.
Safety Precautions: This reaction is extremely exothermic and produces corrosive and toxic fumes (iodine and hydrogen iodide from reaction with atmospheric moisture). It must be performed in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[2][17][19]
Synthesis in an Inert Solvent
A more controlled method for preparing this compound involves reacting the elements in an inert solvent to moderate the reaction rate.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5 g of pure aluminum (granules or foil) and 80 mL of dry carbon tetrachloride.
-
Slowly add 20 g of dry iodine to the stirred suspension.
-
Reflux the mixture with stirring until the characteristic purple color of iodine has completely disappeared.
-
Filter the hot solution to remove any excess aluminum.
-
Distill off the solvent under reduced pressure. The resulting solid is this compound.
-
The product can be further purified by sublimation under vacuum.[4]
Safety Precautions: This procedure must be carried out in the absence of moisture. Carbon tetrachloride is a hazardous substance and appropriate handling precautions should be taken. The reaction should be performed in a fume hood.
High-Temperature Sublimation Method
This method is suitable for obtaining high-purity, anhydrous this compound.
Protocol:
-
Place 60 g of aluminum granules in a tube furnace.
-
Heat the aluminum to 500-625 °C under a slow stream of inert gas (e.g., nitrogen or argon) or in a vacuum.
-
Heat 18 g of iodine to approximately 180 °C to sublime it.
-
Pass the iodine vapor over the heated aluminum granules.[4]
-
The resulting this compound will sublime and can be collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure complete reaction of the iodine.
Safety Precautions: This procedure involves high temperatures and requires specialized equipment. All operations must be carried out in the absence of moisture and air.
Applications in Research and Development
This compound's reactivity makes it a valuable tool in organic synthesis.
Lewis Acid Catalysis
As a strong Lewis acid, AlI₃ is used to catalyze a variety of reactions, including certain Friedel-Crafts-type reactions.[20] Its primary use, however, is as a reagent for bond cleavage.
Cleavage of Ethers and Esters
This compound is particularly effective at cleaving carbon-oxygen bonds in ethers and esters.[4][5] This is a valuable transformation in natural product synthesis and for the removal of protecting groups. The reaction is thought to proceed via coordination of the aluminum to the oxygen atom, followed by nucleophilic attack by the iodide ion.
Deoxygenation of Epoxides and Sulfoxides
The oxophilic nature of this compound facilitates the deoxygenation of epoxides to form alkenes.[4][21] It can also be used for the deoxygenation of sulfoxides.[21]
Modern Applications
More recently, this compound has found applications in materials science. It is used in the fabrication of aluminum nitride (AlN) thin films via chemical vapor deposition (CVD), a process important in the semiconductor industry.[22] Additionally, it has been explored as a source material for aluminum ion implantation in semiconductor manufacturing.[22] In veterinary medicine, an aerosolized form of this compound has been used as a disinfectant in barns to protect livestock from respiratory diseases.[16]
Safety and Handling
Anhydrous this compound is a corrosive and moisture-sensitive compound.
-
Corrosivity: It causes severe skin burns and eye damage.[1][2]
-
Reactivity with Water: It reacts violently with water, releasing heat and forming corrosive hydrogen iodide (HI) fumes.[1][17]
-
Handling: All handling of anhydrous this compound should be conducted in a fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[2][19]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[2]
-
Disposal: Small amounts of waste this compound can be carefully quenched by slow addition to a large volume of ice water with stirring, followed by neutralization (e.g., with sodium carbonate) before disposal in accordance with local regulations.[17]
Conclusion
From its early exploration in the context of the "aluminium-iodine reaction" in the late 19th century to its modern applications in semiconductor technology, this compound has proven to be a chemical of significant scientific and practical interest. Its potent Lewis acidity and unique reactivity profile have established it as a valuable reagent in the synthetic chemist's toolbox. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, intended to equip researchers and professionals with the knowledge necessary for its safe and effective use. Further research into the catalytic applications of this compound and its derivatives may yet unveil new and exciting opportunities in chemical synthesis and materials science.
References
- 1. This compound | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ltschem.com [ltschem.com]
- 3. aluminium iodide [webbook.nist.gov]
- 4. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 5. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Aluminium - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. webqc.org [webqc.org]
- 14. Aluminium iodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 15. This compound [chemister.ru]
- 16. study.com [study.com]
- 17. flinnsci.com [flinnsci.com]
- 18. youtube.com [youtube.com]
- 19. echemi.com [echemi.com]
- 20. youtube.com [youtube.com]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Iodination reactions with this compound: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
Theoretical Insights into the Bonding of Aluminum Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the bonding characteristics of aluminum iodide (AlI₃). Utilizing data from seminal computational chemistry research, this document outlines the structural parameters, vibrational properties, and electronic nature of both monomeric and dimeric forms of this compound. Detailed methodologies from key studies are presented to ensure reproducibility and provide a foundation for further investigation.
Molecular Structure and Geometry
Theoretical and experimental studies have established that this compound exists as a monomer (AlI₃) in the gas phase at high temperatures, exhibiting a trigonal planar geometry. At lower temperatures in the gas phase, it dimerizes to form Al₂I₆.
Monomeric this compound (AlI₃)
The monomeric form of this compound possesses a D₃h symmetry. The central aluminum atom is bonded to three iodine atoms with equal bond lengths and bond angles of 120°. This planar structure is a consequence of the sp² hybridization of the aluminum atom.
Dimeric this compound (Al₂I₆)
The dimeric form consists of two AlI₄ tetrahedra sharing an edge. This structure contains two types of iodine atoms: terminal and bridging. The bridging iodine atoms are bonded to both aluminum atoms. The equilibrium geometry of the dimer is of D₂h symmetry.
A comparative summary of calculated and experimental bond lengths for both the monomer and dimer is presented in Table 1. These values are derived from high-level computational studies and gas-phase electron diffraction experiments.
Table 1: Comparison of Theoretical and Experimental Bond Lengths for AlI₃ and Al₂I₆ (in Å)
| Species | Method/Experiment | Al-I (terminal) | Al-I (bridging) |
|---|---|---|---|
| AlI₃ | MP2 | 2.458 | - |
| AlI₃ | B3LYP | 2.469 | - |
| AlI₃ | Electron Diffraction | 2.448 | - |
| Al₂I₆ | MP2 | 2.455 | 2.697 |
| Al₂I₆ | B3LYP | 2.467 | 2.716 |
| Al₂I₆ | Electron Diffraction | 2.456 | 2.670 |
Data synthesized from Hargittai et al., 2006.
Caption: Molecular structures of monomeric AlI₃ and dimeric Al₂I₆.
Vibrational Frequencies
The vibrational spectra of aluminum halides have been systematically investigated using various theoretical methods. A comparison of the calculated vibrational frequencies for the fundamental modes of AlI₃ with different computational methods and basis sets provides insight into the accuracy of these theoretical approaches.
Table 2: Calculated Vibrational Frequencies (in cm⁻¹) for AlI₃
| Method/Basis Set | ν₁ (A₁') | ν₂ (A₂") | ν₃ (E') | ν₄ (E') |
|---|---|---|---|---|
| RHF/LanL2DZ | 105 | 65 | 368 | 58 |
| B3LYP/LanL2DZ | 98 | 61 | 345 | 54 |
| B3P86/LanL2DZ | 97 | 60 | 342 | 53 |
| B3LYP/DGDZVP | 95 | 60 | 338 | 52 |
Data synthesized from Zhang et al., 2010.
The choice of theoretical method and basis set significantly influences the accuracy of the predicted vibrational frequencies. Generally, DFT methods like B3LYP and B3P86 provide results in better agreement with experimental data compared to the Hartree-Fock (RHF) method. The use of more flexible basis sets, such as DGDZVP, also tends to improve the accuracy of the calculations.
High-Pressure Structural Transformations
First-principles calculations have been employed to investigate the structural changes in aluminum triiodide under high-pressure conditions. These studies predict a phase transition from the ambient pressure monoclinic P2₁/c structure to a high-pressure monoclinic C2/m structure at approximately 1.3 GPa. This transition involves a change in the coordination of the aluminum atom from 4-coordinate to 6-coordinate.
The predicted high-pressure phase is dynamically stable, as confirmed by phonon dispersion calculations. The calculated Raman spectra for the high-pressure phase provide a means for experimental verification of this predicted structural transformation.
Experimental and Computational Protocols
Gas-Phase Electron Diffraction
The experimental molecular structures of AlI₃ and Al₂I₆ were determined by high-temperature gas-phase electron diffraction. The nozzle temperatures were maintained at 700 K for the monomer and 430 K for the dimer to ensure the appropriate species were being analyzed. The scattering intensities were recorded on photoplates and digitized. The data were then processed and analyzed using standard electron diffraction data reduction and least-squares refinement procedures.
Computational Chemistry Methods
The theoretical calculations cited in this guide employed a range of quantum chemical methods and basis sets.
Geometry Optimization and Vibrational Frequencies:
-
Software: Gaussian 03 and 09 have been commonly used for these calculations.
-
Methods:
-
Hartree-Fock (RHF): A foundational ab initio method.
-
Møller-Plesset perturbation theory (MP2): Includes electron correlation effects.
-
Density Functional Theory (DFT): Utilizes functionals such as B3LYP and B3P86.
-
-
Basis Sets:
-
LanL2DZ: A double-zeta basis set with an effective core potential for heavier atoms like iodine.
-
SDD (Stuttgart/Dresden): Another effective core potential basis set.
-
CEP-31G: A compact effective potential basis set.
-
DGDZVP: A double-zeta valence polarized basis set.
-
First-Principles Calculations for Solid-State Properties:
-
Software: Quantum ESPRESSO and VASP are commonly used for periodic solid-state calculations.
-
Method: DFT with plane-wave basis sets and pseudopotentials to describe the core electrons.
-
Functionals: Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA).
-
Van der Waals Corrections: Dispersion corrections (e.g., DFT-D) are often included to accurately model the interactions in the molecular crystal.
Caption: A typical workflow for the computational study of this compound.
This technical guide provides a condensed yet comprehensive overview of the theoretical understanding of this compound's bonding. For more detailed information, readers are encouraged to consult the primary research articles cited in the field. The provided data and methodologies serve as a valuable resource for researchers engaged in computational chemistry and materials science.
An In-depth Technical Guide to the Molecular Geometry of Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of aluminum iodide (AlI₃), a compound of significant interest in various chemical syntheses. The following sections detail its structure in different phases, the experimental protocols used for its characterization, and the theoretical models that describe its geometry.
Executive Summary
This compound is a chemical compound that primarily exists as a monomer (AlI₃) in the gas phase at high temperatures and as a dimer (Al₂I₆) in the solid state and at lower temperatures in the gas phase. The geometry of these forms is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and has been confirmed through experimental techniques such as gas-phase electron diffraction and X-ray crystallography. This document synthesizes the current understanding of this compound's molecular structure, presenting key quantitative data and outlining the methodologies for its determination.
Molecular Geometry and Structure
The molecular geometry of this compound is phase-dependent, exhibiting distinct structures for its monomeric and dimeric forms.
Monomeric this compound (AlI₃)
In the gas phase at elevated temperatures (around 700 K), this compound exists as a monomer.[1][2][3] According to the VSEPR theory, the central aluminum atom has three bonding pairs of electrons and no lone pairs.[4] To minimize repulsion, these electron pairs arrange themselves in a trigonal planar geometry.[5] This results in a flat molecule with the iodine atoms positioned at the vertices of an equilateral triangle around the central aluminum atom. The I-Al-I bond angle is approximately 120°.[1]
Dimeric this compound (Al₂I₆)
In the solid state and at lower temperatures in the gas phase (around 430 K), this compound dimerizes to form Al₂I₆.[1][2][3] This structure consists of two aluminum atoms bridged by two iodine atoms, with each aluminum atom also bonded to two terminal iodine atoms. Each aluminum atom is tetrahedrally coordinated. The dimer can be visualized as two AlI₄ tetrahedra sharing an edge.[6] The molecule features a planar central Al₂I₂ ring, and its overall symmetry is described as D₂h.[1][2][3]
Quantitative Geometrical Data
The precise bond lengths and angles of this compound have been determined experimentally. The following table summarizes these key parameters for both the monomeric and dimeric forms.
| Parameter | Monomer (AlI₃) at 700 K | Dimer (Al₂I₆) at 430 K | Data Source |
| Al-I Bond Length (r_g) | 2.448(6) Å | - | [1][2][3] |
| Terminal Al-I Bond Length | - | 2.456(6) Å | [1][2][3][7] |
| Bridging Al-I Bond Length | - | 2.670(8) Å | [1][2][3][7] |
| I-Al-I Bond Angle | ~120° | - | [1] |
| Crystal Structure (Solid) | - | Monoclinic | [7] |
Experimental Protocols
The determination of this compound's molecular geometry relies on sophisticated experimental techniques.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is the primary method for determining the molecular structure of gaseous AlI₃ and Al₂I₆.[1][2][3]
Methodology:
-
Sample Preparation: Anhydrous this compound is synthesized, for example, by refluxing pure aluminum with dry iodine in a solvent like carbon tetrachloride, followed by solvent removal and vacuum drying.
-
Vaporization: The solid AlI₃ is heated in a high-vacuum apparatus to produce a vapor. The temperature is controlled to favor either the monomeric (e.g., 700 K) or dimeric (e.g., 430 K) species.[1][2][3]
-
Electron Diffraction: A high-energy beam of electrons is passed through the this compound vapor. The electrons are scattered by the molecules, producing a diffraction pattern.
-
Data Collection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.
-
Structural Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting this experimental data to theoretical models, precise values for interatomic distances (bond lengths) and bond angles can be determined.[8]
Single-Crystal X-ray Diffraction
The structure of solid, dimeric this compound is determined by single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: A single crystal of AlI₃ of suitable size and quality is obtained. This is the most challenging step and requires careful control of crystallization conditions.[9]
-
Crystal Mounting: The crystal is mounted on a goniometer, which allows for precise rotation.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern.[9][10]
-
Data Collection: A detector measures the intensities and positions of the diffracted X-ray spots as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the bond lengths and angles within the Al₂I₆ dimer and how these molecules pack in the crystal lattice.[9]
Theoretical Framework and Visualizations
The geometry of this compound can be understood and visualized through theoretical models and diagrams.
VSEPR Theory Application
The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model for predicting molecular geometry.[11][12][13] For monomeric AlI₃, the central aluminum atom has three valence electrons, each of which forms a single bond with an iodine atom. This results in three regions of electron density around the central atom, with no lone pairs. According to VSEPR theory, these three electron pairs will arrange themselves to be as far apart as possible, leading to a trigonal planar geometry with 120° bond angles.[13][14]
Caption: Logical flow diagram illustrating the prediction of AlI₃ molecular geometry using VSEPR theory.
Molecular Structure Diagrams
The following diagrams illustrate the molecular structures of monomeric and dimeric this compound.
Caption: Ball-and-stick model of monomeric this compound (AlI₃).
Caption: Structure of the this compound dimer (Al₂I₆), showing terminal and bridging iodine atoms.
References
- 1. An intricate molecule: aluminum triiodide. Molecular structure of AlI3 and Al2I6 from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. VSEPR theory - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Valence-Shell Electron-Pair Repulsion Theory (VSEPR) [chemed.chem.purdue.edu]
- 14. adichemistry.com [adichemistry.com]
An In-depth Technical Guide to the Thermochemical Properties of Aluminum Iodide
This technical guide provides a comprehensive overview of the thermochemical data for aluminum iodide (AlI₃). It is intended for researchers, scientists, and professionals in drug development and other fields who require a detailed understanding of the thermodynamic properties of this compound. This document summarizes key quantitative data, outlines experimental methodologies for its synthesis, and presents a logical diagram illustrating the relationships between its different physical states.
Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its behavior in chemical reactions and for process design. The following tables summarize the standard enthalpy of formation, standard molar entropy, and heat capacity for this compound in its solid, liquid, and gaseous phases.
Table 1: Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
| Phase | Formula | ΔfH° (kJ/mol) |
| Solid | AlI₃(s) | -302.9[1][2] |
| Liquid | AlI₃(l) | -289.44 |
| Gas | AlI₃(g) | -193.30[3] |
| Gas (Dimer) | Al₂I₆(g) | -489.53 |
Table 2: Standard Molar Entropy (S°)
Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.
| Phase | Formula | S° (J/mol·K) |
| Solid | AlI₃(s) | 195.9[1][2] |
| Liquid | AlI₃(l) | 223.65 |
| Gas | AlI₃(g) | 373.60[3] |
| Gas (Dimer) | Al₂I₆(g) | Not specified |
Table 3: Heat Capacity (Cₚ)
Heat capacity is the amount of heat that must be added to a specified amount of a substance to cause a temperature increase of one unit.
| Phase | Formula | Cₚ (J/mol·K) |
| Solid | AlI₃(s) | 98.7[1] |
| Liquid | AlI₃(l) | 121.3 (at 464 K) |
| Gas | AlI₃(g) | Not specified |
| Gas (Dimer) | Al₂I₆(g) | Not specified |
Experimental Protocols
2.1. Synthesis of this compound
The most common method for preparing this compound is the direct reaction of aluminum metal with iodine.[1][2] This reaction is highly exothermic.
Materials:
-
Aluminum powder or foil
-
Elemental iodine
-
Water (as a catalyst)
-
Inert solvent (e.g., carbon tetrachloride) (optional)
Procedure:
-
Direct Combination: A mixture of aluminum powder and iodine is prepared. The addition of a small amount of water catalyzes a vigorous reaction, producing significant heat and purple iodine vapor.[1][2] The reaction is as follows:
2Al(s) + 3I₂(s) → 2AlI₃(s)[1]
-
Solvent-Based Method: To control the reaction rate, aluminum granules and iodine can be refluxed in an inert solvent such as carbon tetrachloride.
2.2. General Methodology for Thermochemical Data Determination
-
Enthalpy of Formation: The standard enthalpy of formation is typically determined using reaction calorimetry. This involves measuring the heat released or absorbed during a chemical reaction. For this compound, this would involve reacting aluminum and iodine under controlled conditions in a calorimeter.
-
Entropy: The standard molar entropy is calculated from heat capacity measurements at low temperatures. The heat capacity is measured as a function of temperature, and the entropy is then determined by integrating the heat capacity divided by the temperature from absolute zero to the desired temperature.
-
Heat Capacity: Heat capacity is measured using calorimetry. A known amount of heat is supplied to the sample, and the resulting temperature change is measured.
Logical Relationships of this compound Phases
The following diagram illustrates the relationships between the different phases of this compound and the factors that influence transitions between them. In the solid state, this compound exists as a dimer (Al₂I₆).[1] In the gas phase, both the monomer (AlI₃) and the dimer are present.
References
Methodological & Application
Application Notes and Protocols: Aluminum Iodide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum iodide (AlI₃) as a versatile and effective catalyst in various organic transformations. The unique Lewis acidic and oxophilic properties of this compound, coupled with its ability to serve as an iodide source, make it a valuable reagent for a range of synthetic applications, including ether and ester cleavage, and the deoxygenation of epoxides. This document offers detailed experimental protocols, quantitative data for key reactions, and graphical representations of reaction workflows.
Overview of this compound
This compound is a powerful Lewis acid, with its reactivity often exceeding that of its chloride and bromide counterparts (AlCl₃ < AlBr₃ < AlI₃). It is a moisture and light-sensitive solid that can be purchased commercially or, more commonly, prepared in situ from aluminum and iodine. Its high reactivity and oxophilicity are central to its catalytic activity in the cleavage of C-O bonds and deoxygenation reactions.
Key Properties:
-
Appearance: White to brownish-purple lump or powder.
-
Solubility: Soluble in alcohol, ether, and carbon disulfide.
-
Stability: Sensitive to moisture, light, and air. It reacts violently with water.
Preparation of this compound (in situ)
For many synthetic applications, the in situ preparation of this compound is the most convenient and common method.
Experimental Protocol: In Situ Generation of this compound
Materials:
-
Aluminum powder or foil (e.g., 250 mg, 9.3 mmol)
-
Iodine (e.g., 1.9 g, 15 mmol)
-
Anhydrous solvent (e.g., acetonitrile, benzene, toluene, carbon disulfide, or cyclohexane; 8 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aluminum powder or foil and iodine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture vigorously and heat to reflux.
-
Continue refluxing for approximately 3 hours, or until the characteristic purple color of iodine disappears, indicating the formation of this compound.
-
The resulting solution of this compound can be used directly in the subsequent organic reaction without further purification.
Safety Precautions:
-
The reaction between aluminum and iodine is exothermic.
-
Handle iodine and this compound in a well-ventilated fume hood.
-
Ensure all glassware is dry, as this compound reacts violently with water.
Diagram of the in situ preparation workflow:
Caption: Workflow for the in situ preparation of this compound.
Application 1: Cleavage of Ethers
This compound is a highly effective reagent for the cleavage of ethers, particularly aryl alkyl ethers. This application is valuable for the deprotection of hydroxyl groups in the synthesis of complex molecules and natural products. The reaction proceeds through the coordination of the Lewis acidic aluminum to the ether oxygen, followed by nucleophilic attack of the iodide ion.
General Reaction Scheme:
R-O-R' + AlI₃ → R-OH + R'-I
Quantitative Data for Ether Cleavage:
| Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anisole | CH₃CN | 80 | 12 | >95 | |
| Cyclohexyl methyl ether | CH₃CN | 80 | 52 | >95 | |
| 1,3-Benzodioxole | CH₃CN | 80 | 0.5 | >95 | |
| o-Dimethoxybenzene | CH₃CN | 80 | 0.5 | >95 | |
| 1,3-Benzodioxole | CS₂ | Reflux | 12 | >95 | |
| o-Dimethoxybenzene | CS₂ | Reflux | 24 | >95 | |
| Anisole | CS₂ | Reflux | 0.5 | >95 |
Experimental Protocol: Cleavage of Anisole
Materials:
-
Anisole (1 equivalent)
-
In situ prepared this compound solution (1.5 equivalents) in acetonitrile.
Procedure:
-
To a solution of anisole in anhydrous acetonitrile, add the freshly prepared solution of this compound under an inert atmosphere.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford phenol.
Diagram of the ether cleavage mechanism:
Caption: Simplified mechanism of ether cleavage catalyzed by AlI₃.
Application 2: Cleavage of Esters
Similar to ethers, esters can be efficiently cleaved by this compound under non-hydrolytic conditions to yield carboxylic acids. This method is particularly useful for substrates that are sensitive to traditional acidic or basic hydrolysis.
General Reaction Scheme:
R-COOR' + AlI₃ → R-COOH + R'-I
Quantitative Data for Ester Cleavage:
| Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl benzoate | CH₃CN | 80 | 1.5 | 95 | |
| Ethyl benzoate | CH₃CN | 80 | 2 | 92 | |
| Isopropyl benzoate | CH₃CN | 80 | 3 | 88 | |
| Methyl 4-nitrobenzoate | CH₃CN | 80 | 1 | 96 | |
| Methyl cinnamate | CH₃CN | 80 | 2 | 90 |
Experimental Protocol: Cleavage of Methyl Benzoate
Materials:
-
Methyl benzoate (1 equivalent)
-
Aluminum powder (1.5 equivalents)
-
Iodine (2 equivalents)
-
Anhydrous acetonitrile
Procedure:
-
In a round-bottom flask, prepare this compound in situ as described previously using aluminum powder and iodine in anhydrous acetonitrile.
-
To this solution, add methyl benzoate under an inert atmosphere.
-
Heat the reaction mixture to 80°C and monitor the reaction by TLC.
-
After the reaction is complete (typically 1.5 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzoic acid by recrystallization or column chromatography.
Diagram of the ester cleavage workflow:
Caption: General workflow for AlI₃-mediated ester cleavage.
Application 3: Deoxygenation of Epoxides
This compound is a potent reagent for the deoxygenation of epoxides to the corresponding alkenes. This reaction is valuable for the stereospecific removal of an epoxide functional group, which may have been used as a protecting group for a double bond.
General Reaction Scheme:
Epoxide + AlI₃ → Alkene
Quantitative Data for Deoxygenation of Epoxides:
| Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,2-Decane epoxide | Heptane | Room Temp | 2 | High | |
| Stilbene oxide | CH₃CN | Reflux | 1 | 95 | |
| Cyclohexene oxide | CH₃CN | Reflux | 0.5 | 90 |
Experimental Protocol: Deoxygenation of Cyclohexene Oxide
Materials:
-
Cyclohexene oxide (1 equivalent)
-
In situ prepared this compound solution (1.5 equivalents) in acetonitrile.
Procedure:
-
To a freshly prepared solution of this compound in anhydrous acetonitrile, add cyclohexene oxide under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion (typically 30 minutes), cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a low-boiling point organic solvent like pentane.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent to obtain cyclohexene.
Diagram of the logical relationship in epoxide deoxygenation:
Caption: Logical steps in the deoxygenation of an epoxide by AlI₃.
Application Notes and Protocols: Aluminum Iodide for Ether Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether cleavage is a fundamental transformation in organic synthesis, particularly for the deprotection of hydroxyl groups, which are ubiquitous in natural products, pharmaceuticals, and other bioactive molecules. While various reagents are available for this purpose, aluminum iodide (AlI₃) has emerged as a potent and versatile option, offering unique reactivity and selectivity.[1] Its strong Lewis acidity and the nucleophilicity of the iodide ion make it highly effective for the cleavage of a wide range of ethers under relatively mild conditions.[2][3] This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in ether cleavage, tailored for professionals in research and drug development.
Advantages of this compound in Ether Cleavage
-
High Reactivity: As the strongest Lewis acid among the aluminum halides (AlI₃ > AlBr₃ > AlCl₃), this compound readily activates the ether oxygen for cleavage.[1]
-
Unique Regioselectivity: Unlike many other ether cleavage reagents, AlI₃ often shows a preference for cleaving aryl alkyl ethers over dialkyl ethers.[1] This can be advantageous in complex molecules with multiple ether functionalities.
-
Versatility: It is effective for a broad spectrum of ether substrates, including methyl, ethyl, isopropyl, and t-butyl ethers, as well as cyclic ethers like 1,3-benzodioxoles.[4][5]
-
Compatibility with Functional Groups: The reaction can be tailored to be compatible with various functional groups, including esters, amides, and halogens, especially when acid scavengers are employed.[4][5]
Reaction Mechanism and Logical Workflow
The cleavage of an ether by this compound generally proceeds through the coordination of the Lewis acidic aluminum to the ether oxygen. This is followed by a nucleophilic attack of the iodide ion on one of the adjacent carbon atoms, displacing the alcohol or phenol.
Caption: Generalized mechanism of ether cleavage by this compound.
A typical experimental workflow for performing an ether cleavage reaction using in situ generated this compound is outlined below.
Caption: A typical experimental workflow for ether cleavage.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the cleavage of various ethers using this compound, compiled from the literature.
Table 1: Cleavage of Aryl Methyl Ethers
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | CH₃CN | 80 | 12 | 94 | [1] |
| Anisole | CS₂ | Reflux | 1 | 90.3 | [1] |
| p-Dimethoxybenzene | CH₃CN | 80 | 3 | 74.2 | [1] |
| Guaiacol | CH₃CN | 80 | 18 | 95 | [6] |
| 1,2-Dimethoxybenzene | CH₃CN | 80 | 18 | 96 | [6] |
| Eugenol | CH₃CN | 25 | 18 | 89 | [6] |
Table 2: Cleavage of Other Ethers
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexyl methyl ether | CH₃CN | 80 | 52 | - | [1] |
| 1,3-Benzodioxole | CH₃CN | 80 | 0.5 | 70.5 | [1] |
| 1,3-Benzodioxole | CS₂ | Reflux | 0.5 | - | [1] |
| Dibutyl ether | - | - | 5 | 81 | [1] |
| Tetrahydrofuran | - | - | 5 | 96 | [1] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound and Cleavage of Anisole in Acetonitrile
This protocol describes a one-pot procedure for the cleavage of aryl alkyl ethers.[4][6]
Materials:
-
Anisole
-
Aluminum powder (or foil)
-
Iodine
-
Anhydrous acetonitrile (CH₃CN)
-
Sodium thiosulfate solution (10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aluminum powder (e.g., 350 mg, excess) and anhydrous acetonitrile (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
With vigorous stirring, slowly add iodine (e.g., 2.093 g, 8.25 mmol, 1.65 eq) to the suspension. The mixture will warm up, and the color of iodine will gradually disappear as this compound is formed.
-
Once the iodine color has faded, add anisole (5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain it at this temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding 10% aqueous sodium thiosulfate solution to neutralize any remaining iodine.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure phenol.
Protocol 2: Cleavage of an Acid-Labile Ether using an Acid Scavenger
For substrates containing acid-sensitive functional groups, the addition of an acid scavenger is recommended.[5]
Materials:
-
Ether substrate with an acid-labile group (e.g., eugenol)
-
Aluminum powder
-
Iodine
-
Anhydrous acetonitrile
-
1,3-Diisopropylcarbodiimide (DIC) or Calcium Oxide (CaO)
-
Standard workup reagents as in Protocol 1
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Along with the ether substrate (e.g., eugenol, 5 mmol), add the acid scavenger. Use 1,3-diisopropylcarbodiimide (0.2 eq) or calcium oxide (1.5-2.5 eq).[6]
-
Proceed with steps 4-10 from Protocol 1 to obtain the deprotected product.
Protocol 3: Catalytic Cleavage using Tetrabutylammonium Iodide (TBAI)
The addition of a catalytic amount of TBAI can significantly accelerate the reaction.[7]
Materials:
-
Aryl alkyl ether
-
This compound (can be pre-formed or generated in situ)
-
Tetrabutylammonium iodide (TBAI, catalytic amount)
-
Anhydrous benzene or cyclohexane
-
Standard workup reagents
Procedure:
-
Prepare a solution of this compound in anhydrous benzene or cyclohexane.
-
Add the aryl alkyl ether to the solution.
-
Add a catalytic amount of TBAI (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or under reflux for 3 hours.[7]
-
Monitor the reaction and perform workup and purification as described in Protocol 1.
Applications in Drug Development
The selective deprotection of ether protecting groups is a critical step in the synthesis of many pharmaceutical agents. For instance, the cleavage of a methoxyethyl (MOE) protecting group using AlI₃ was a key step in a synthetic route to (-)-carbovir, an antiviral drug candidate.[2] The ability to cleave ethers in the presence of other sensitive functional groups makes AlI₃ a valuable tool in the late-stage functionalization of complex drug molecules. Furthermore, its application in the quantitative analysis of endocrine-disrupting chemicals like alkylphenol ethoxylates in consumer products highlights its utility in safety and regulatory aspects of drug and chemical development.[2]
Safety Considerations
-
This compound is highly corrosive and moisture-sensitive. All manipulations should be carried out under an inert and dry atmosphere.
-
The reaction of aluminum and iodine is exothermic and should be controlled by slow addition of iodine.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
By understanding the principles and protocols outlined in these notes, researchers and drug development professionals can effectively leverage this compound for a variety of ether cleavage applications.
References
- 1. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] One-Pot Cleavage of Aryl Alkyl Ethers by Aluminum and Iodine in Acetonitrile | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Aluminum Iodide in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Limited Role of Aluminum Iodide in Friedel-Crafts Reactions
This compound (AlI₃) is a strong Lewis acid that, while effective in various organic transformations, is generally not a suitable catalyst for Friedel-Crafts alkylation and acylation reactions.[1] Its application in this context is highly limited due to its pronounced oxophilicity and propensity to induce complex side reactions, often resulting in low yields of the desired product and a complicated mixture of byproducts. This contrasts with the broad utility of other aluminum halides, such as aluminum chloride (AlCl₃), which are staples in facilitating electrophilic aromatic substitution.
The primary utility of this compound in organic synthesis lies in its role as a potent deoxygenating agent, a reagent for ether and ester cleavage, and as a source of iodide.[2][3] Its strong affinity for oxygen often leads to undesirable interactions with carbonyl groups in acylating agents or with solvents, further complicating its use in Friedel-Crafts chemistry.
These application notes aim to provide a clear perspective on the use of this compound in Friedel-Crafts reactions, highlighting its limitations and presenting protocols for its preparation and for comparative studies to underscore its general unsuitability for this class of reactions.
Quantitative Data Summary
Specific quantitative data for the use of this compound in Friedel-Crafts reactions is scarce in the scientific literature, a fact that underscores its limited applicability. In one reported instance, a Friedel-Crafts alkylation of benzene with isopropyl chloride showed slightly higher reactivity with AlI₃ compared to AlCl₃. However, in Friedel-Crafts acylation attempts, AlI₃ proved to be sluggish, yielding complex mixtures and low yields of the acylated product.
For illustrative purposes, the following table provides a comparative overview of the expected outcomes when using AlCl₃ versus AlI₃ in a standard Friedel-Crafts acylation reaction.
| Catalyst | Aromatic Substrate | Acylating Agent | Expected Yield of Acylated Product | Complexity of Product Mixture |
| AlCl₃ | Benzene | Acetyl Chloride | High | Low |
| AlI₃ | Benzene | Acetyl Chloride | Low to negligible | High |
Experimental Protocols
Due to the general inefficiency of this compound as a catalyst for Friedel-Crafts reactions, a standard protocol for its use is not well-established. Instead, a protocol for its in situ preparation is provided, followed by a comparative protocol for a Friedel-Crafts acylation to demonstrate the superior performance of aluminum chloride.
Protocol 1: In Situ Preparation of this compound
This protocol describes the preparation of this compound in a suitable solvent for immediate use in a subsequent reaction.[1][4]
Materials:
-
Aluminum powder or foil (9.3 mmol, 250 mg)
-
Iodine (15 mmol, 3.8 g)
-
Anhydrous inert solvent (e.g., benzene, toluene, carbon disulfide, or cyclohexane) (8 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aluminum powder or foil and the iodine.
-
Add the anhydrous inert solvent to the flask.
-
Stir the mixture and bring it to reflux.
-
Continue refluxing for approximately 3 hours, or until the characteristic purple color of iodine has faded, indicating the formation of this compound.
-
The resulting solution containing this compound can be used directly for subsequent reactions.
Protocol 2: Comparative Friedel-Crafts Acylation of Toluene with Acetyl Chloride
This protocol outlines a comparative experiment to evaluate the efficacy of this compound versus aluminum chloride as a catalyst in the acylation of toluene.
Materials:
-
Toluene (20 mmol, 2.1 mL)
-
Acetyl chloride (22 mmol, 1.6 mL)
-
Anhydrous aluminum chloride (AlCl₃) (24 mmol, 3.2 g)
-
In situ prepared this compound (AlI₃) solution (from Protocol 1)
-
Anhydrous dichloromethane (CH₂Cl₂) (40 mL)
-
Two three-necked round-bottom flasks, each equipped with a dropping funnel, reflux condenser, and magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Apparatus for product analysis (e.g., GC-MS, NMR)
Procedure:
Reaction A: Catalyzed by Aluminum Chloride
-
Set up a dry three-necked flask under an inert atmosphere.
-
Add anhydrous aluminum chloride and 20 mL of anhydrous dichloromethane to the flask and cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride in 10 mL of anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15 minutes.
-
After the addition is complete, add a solution of toluene in 10 mL of anhydrous dichloromethane dropwise over 20 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analyze the crude product to determine the yield of 4-methylacetophenone.
Reaction B: Catalyzed by this compound
-
Set up a second dry three-necked flask under an inert atmosphere.
-
Add the freshly prepared in situ solution of this compound.
-
Follow steps 3-11 from Reaction A, substituting the aluminum chloride with the this compound solution.
Expected Outcome: The reaction catalyzed by aluminum chloride is expected to produce a high yield of 4-methylacetophenone with minimal side products. In contrast, the reaction catalyzed by this compound is anticipated to result in a significantly lower yield of the desired product, with a complex mixture of unidentified byproducts, demonstrating its ineffectiveness for this transformation.
Visualizations
Caption: General mechanism of Friedel-Crafts alkylation and acylation.
Caption: General experimental workflow for a Friedel-Crafts reaction.
References
Applications of Aluminum Iodide in Carbohydrate Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of aluminum iodide (AlI₃) in carbohydrate chemistry. This compound, often generated in situ from aluminum powder and iodine, serves as a versatile and powerful reagent for a variety of transformations, including the synthesis of highly reactive glycosyl iodides for glycosylation reactions and the deprotection of carbohydrate hydroxyl groups.
Synthesis of α-Glycosyl Iodides
A primary application of this compound in carbohydrate chemistry is the efficient and highly stereoselective synthesis of α-glycosyl iodides from per-O-acetylated sugars. These glycosyl iodides are valuable, reactive intermediates for the formation of glycosidic bonds.[1] The in situ generation of this compound from inexpensive and readily available aluminum powder and molecular iodine makes this method particularly practical.[1]
Application Note:
The anomeric iodination of per-O-acetylated sugars using in situ generated this compound consistently produces α-glycosyl iodides with high diastereoselectivity.[1] This method avoids the use of more expensive or hazardous iodinating agents. The resulting α-glycosyl iodides are highly reactive donors for subsequent glycosylation reactions.
Experimental Protocol: General Procedure for the Synthesis of Glycosyl Iodides from Per-O-Acetylated Sugars
This protocol is adapted from a procedure for the anomeric iodination of penta-O-acetyl-β-D-glucose.[1]
Materials:
-
Per-O-acetylated sugar (e.g., penta-O-acetyl-β-D-glucose)
-
Aluminum powder
-
Molecular iodine (I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen atmosphere
Procedure:
-
To a solution of the per-O-acetylated sugar (1.0 equiv.) in anhydrous dichloromethane, add aluminum powder (0.4 equiv.) and molecular iodine (0.6 equiv.) under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the α-glycosyl iodide can be used directly in the next step or subjected to a suitable work-up procedure for isolation.
Quantitative Data:
The following table summarizes the results for the anomeric iodination of penta-O-acetyl-β-D-glucose using in situ generated this compound.[1]
| Entry | Reactant | Reagents | Time (h) | Yield (%) | Diastereoselectivity (α:β) |
| 1 | Penta-O-acetyl-β-D-glucose | Al powder (0.4 equiv), I₂ (0.6 equiv) | 2 | 91 | Complete α |
One-Pot Synthesis of Glycosides from Unprotected Reducing Sugars
A significant advantage of the this compound methodology is its application in one-pot procedures starting from unprotected reducing sugars. This approach involves an initial iodine-catalyzed per-O-acetylation, followed by the in situ formation of the glycosyl iodide, and subsequent reaction with a nucleophile to afford the desired glycoside.[1] This streamlined process enhances efficiency by reducing the number of purification steps.
Application Note:
This one-pot protocol enables the straightforward synthesis of a variety of glycosides, including thioglycosides, selenoglycosides, and O-glycosides, with complete diastereocontrol.[1] The method is highly efficient and avoids the isolation of the sensitive glycosyl iodide intermediate.
Experimental Workflow:
Caption: One-pot synthesis of glycosides from unprotected sugars.
Experimental Protocol: General Procedure for the One-Pot Synthesis of Glycosides
This protocol combines per-O-acetylation, glycosyl iodide formation, and glycosylation in a single reaction vessel.[1]
Materials:
-
Unprotected reducing sugar (1.0 mmol)
-
Acetic anhydride (Ac₂O) (1.02 equiv. per hydroxyl group)
-
Iodine (I₂) (0.01 mmol for acetylation; 0.6 mmol for AlI₃ formation)
-
Aluminum powder (0.4 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Protic nucleophile (thiol, thioacetic acid, phenyl selenol, or alcohol) (1.5 equiv.)
-
Nitrogen atmosphere
Procedure:
-
Per-O-acetylation: To a solution of the unprotected reducing sugar in acetic anhydride, add a catalytic amount of iodine (2.5 mg, 0.01 mmol) at room temperature under a nitrogen atmosphere. Stir the reaction for 2 hours or until TLC indicates complete acetylation.
-
Glycosyl Iodide Formation: Dilute the reaction mixture with anhydrous dichloromethane (10 mL). Subsequently, add aluminum powder (11 mg, 0.4 mmol) and molecular iodine (152 mg, 0.6 mmol). Stir the mixture at room temperature until the per-acetylated sugar is fully converted to the glycosyl iodide (monitored by TLC).
-
Glycosylation: Cool the reaction mixture to 0 °C. Add a solution of the protic nucleophile (1.5 equiv.) in anhydrous dichloromethane (5 mL) to the reaction mixture via cannula. Allow the reaction temperature to gradually rise to room temperature over several hours.
-
Work-up and Purification: Upon completion, quench the reaction, perform an appropriate aqueous work-up, and purify the product by column chromatography.
Deprotection of Ether Protecting Groups
This compound is a potent Lewis acid capable of cleaving various types of ether bonds, which are commonly used as protecting groups in carbohydrate synthesis.[2][3] This includes the cleavage of aryl ethers and other acid-labile protecting groups like methoxymethyl (MOM) and methoxyethoxymethyl (MEM) ethers.[4]
Application Note:
The cleavage of ether linkages by this compound provides a valuable deprotection strategy in the synthesis of complex carbohydrates and glycoconjugates. The reaction conditions can often be tailored for selective deprotection. For instance, the AlCl₃-NaI system, which generates this compound in situ, has been shown to be efficient for the deprotection of o-hydroxyphenyl methyl ethers.[5]
Reaction Mechanism for Ether Cleavage:
The cleavage of an ether by this compound proceeds through the coordination of the Lewis acidic aluminum to the ether oxygen, followed by nucleophilic attack of an iodide ion.
Caption: Mechanism of ether cleavage by this compound.
Experimental Protocol: General Procedure for the Deprotection of Aryl Methyl Ethers
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl methyl ether substrate
-
This compound (or AlCl₃ and NaI)
-
Anhydrous acetonitrile
-
Nitrogen atmosphere
Procedure:
-
To a solution of the aryl methyl ether (1.0 equiv.) in anhydrous acetonitrile under a nitrogen atmosphere, add this compound (2.5 equiv.).
-
Reflux the reaction mixture for the time required for complete deprotection (monitor by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Perform a standard aqueous work-up, including extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Potential Applications in the Synthesis of Deoxy Sugars
While less documented than its role in glycosylation, this compound holds potential for the synthesis of deoxy sugars. The reduction of iodo-derivatives of monosaccharides is a known method to obtain the corresponding deoxy sugar.[6] Given that this compound can be used to introduce iodine, it could be a key reagent in a two-step deoxygenation process. Further research is needed to develop specific and efficient protocols for this application.
References
- 1. Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective oxidative O-glycosylation of disarmed glycosyl iodides with alcohols using PIDA as the promoter - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Aluminum Iodide in Deoxygenation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of aluminum iodide (AlI₃) in deoxygenation reactions. This compound is a versatile reagent, acting as a strong Lewis acid and an iodide source, making it highly effective for the removal of oxygen from various functional groups.[1][2][3][4][5] Its oxophilic nature enables the deoxygenation of epoxides (oxiranes), sulfoxides, and vicinal diols, providing a valuable tool in organic synthesis.[1][2][6]
Overview of this compound Deoxygenation
This compound facilitates deoxygenation by coordinating to the oxygen atom of the substrate, which weakens the carbon-oxygen or sulfur-oxygen bond. Subsequent reaction with iodide ions leads to the elimination of the oxygen-containing group and the formation of the deoxygenated product.[1][7] This methodology is particularly useful for the stereospecific conversion of epoxides to alkenes and the reduction of sulfoxides to sulfides.[1][8][9]
Preparation of this compound Reagent
This compound can be conveniently prepared in situ for immediate use, or as a crystalline solid for storage. The in situ preparation is often preferred to avoid handling the moisture-sensitive crystalline AlI₃.[3][4][10]
Protocol 2.1: In Situ Preparation of this compound
This protocol describes the preparation of an this compound solution for direct use in deoxygenation reactions.[3][10]
Materials:
-
Aluminum powder or foil (9.3 mmol)
-
Iodine (15 mmol)
-
Anhydrous inert solvent (e.g., acetonitrile, toluene, benzene, carbon disulfide, or cyclohexane) (8 mL)
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aluminum powder or foil and iodine.
-
Add the anhydrous inert solvent to the flask.
-
Under an inert atmosphere (e.g., argon or nitrogen), heat the mixture to reflux with vigorous stirring.
-
Continue refluxing for approximately 3 hours, or until the characteristic purple color of iodine disappears, indicating the formation of this compound.
-
The resulting solution can be used directly for the deoxygenation reaction without further purification.[3][10]
Protocol 2.2: Preparation of Crystalline this compound
This protocol is for the synthesis and isolation of solid this compound.[3]
Materials:
-
Aluminum foil (3 mmol, 0.1 mm thick)
-
Iodine (4.5 mmol)
-
Anhydrous hexane (100 mL)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aluminum foil.
-
Add anhydrous hexane to the flask, followed by the iodine.
-
Under a slow stream of argon, heat the mixture to reflux with stirring for 1 hour, or until the purple color of the iodine has faded.
-
While hot, filter the reaction mixture to remove any unreacted aluminum.
-
Allow the filtrate to cool to room temperature. Colorless crystals of this compound will precipitate.
-
Collect the crystals by filtration under an inert atmosphere. The reported yield is 96%, with a melting point of 191 °C.[3]
Deoxygenation of Epoxides (Oxiranes)
The deoxygenation of epoxides with this compound provides a reliable method for the synthesis of alkenes. The reaction is often stereospecific, with retention of configuration.[1][8]
General Reaction Scheme: An epoxide reacts with this compound to yield the corresponding alkene.
Experimental Protocol 3.1: General Procedure for Deoxygenation of Epoxides
Materials:
-
Epoxide substrate
-
In situ prepared this compound solution (from Protocol 2.1)
-
Anhydrous solvent (matching the solvent used for AlI₃ preparation)
Procedure:
-
To the freshly prepared this compound solution at room temperature, add a solution of the epoxide in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature or with gentle heating as required. Reaction times are typically around 1 hour.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Deoxygenation of Various Epoxides with this compound
| Epoxide Substrate | Product | Yield (%) | Reference |
| Stilbene oxide | Stilbene | 95 | [2] |
| 1,2-Epoxyoctane | 1-Octene | 85 | [2] |
| Cyclohexene oxide | Cyclohexene | 90 | [2] |
| Oxarine 139 | Olefin 140 | 78 | [1] |
Deoxygenation of Sulfoxides
This compound is also an effective reagent for the deoxygenation of sulfoxides to the corresponding sulfides. This transformation is valuable in synthetic sequences where a sulfoxide is used as an intermediate or a chiral auxiliary.[1][7][9][11][12]
General Reaction Scheme: A sulfoxide reacts with this compound to yield the corresponding sulfide.
Experimental Protocol 4.1: General Procedure for Deoxygenation of Sulfoxides
Materials:
-
Sulfoxide substrate
-
In situ prepared this compound solution (from Protocol 2.1) or crystalline AlI₃
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the sulfoxide substrate in an anhydrous solvent.
-
Add the this compound solution (or solid AlI₃ in portions) to the sulfoxide solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Table 2: Deoxygenation of Various Sulfoxides with this compound
| Sulfoxide Substrate | Product | Yield (%) | Reference |
| Diphenyl sulfoxide | Diphenyl sulfide | High | [1][7] |
| Dibenzyl sulfoxide | Dibenzyl sulfide | High | [1] |
| Methyl phenyl sulfoxide | Methyl phenyl sulfide | High | [1] |
Safety and Handling
-
This compound is a water-sensitive and corrosive compound.[4][5][13] All manipulations should be carried out under an inert and anhydrous atmosphere.
-
The reaction of aluminum and iodine to form this compound is highly exothermic and can release purple iodine vapor, which is toxic.[4][13][14] This preparation should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Quenching of the reaction mixture should be done carefully, as excess this compound will react vigorously with water.[13]
By following these protocols and safety precautions, researchers can effectively utilize this compound for a range of deoxygenation reactions in their synthetic endeavors.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 5. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 6. Iodination reactions with this compound: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reduction of Sulfoxides [organic-chemistry.org]
- 13. flinnsci.com [flinnsci.com]
- 14. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
Aluminum Iodide in Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃) is a versatile Lewis acid and iodide source that has demonstrated significant utility in organic synthesis.[1] Its applications range from ether cleavage and deoxygenation reactions to, most notably for the purposes of these notes, the formation of carbon-carbon bonds.[1] This document provides detailed application notes and experimental protocols for key C-C bond-forming reactions mediated by this compound, focusing on Aldol-type reactions, Michael-type additions, and the Morita-Baylis-Hillman reaction. These methodologies offer efficient routes to valuable synthetic intermediates, such as β-hydroxy ketones, 1,5-dicarbonyl compounds, and functionalized allylic alcohols, which are pivotal in the synthesis of complex molecules and pharmaceutical agents.
Core Applications in C-C Bond Formation
This compound facilitates C-C bond formation primarily through the generation of aluminum enolates from α-haloketones. These enolates can then act as nucleophiles in reactions with various electrophiles.[1] Additionally, AlI₃ can function as a potent Lewis acid catalyst to activate substrates in other C-C bond-forming transformations.
Aldol-Type Reaction: Synthesis of β-Hydroxy Ketones
This compound promotes the formation of aluminum enolates from α-haloketones. These enolates subsequently react with aldehydes or ketones in an Aldol-type fashion to furnish β-hydroxy ketones. This reaction is a powerful tool for the construction of complex molecular architectures.
Reaction Mechanism & Workflow
The reaction proceeds through the initial formation of an aluminum enolate from an α-haloketone and this compound. This enolate then attacks the carbonyl carbon of an aldehyde or another ketone. Subsequent workup protonates the resulting alkoxide to yield the β-hydroxy ketone.
References
The Landscape of Aluminum Iodide in Catalysis: A Focus on Homogeneous Applications and Future Heterogeneous Prospects
A comprehensive review of the scientific literature reveals a notable scarcity of documented catalytic applications for supported aluminum iodide. While heterogeneous catalysis is a cornerstone of modern chemical synthesis, offering advantages in catalyst recovery and reuse, the specific use of this compound immobilized on solid supports like silica, alumina, or polymers is not well-established in the available research. In contrast, unsupported this compound has a rich and varied role as a versatile reagent and catalyst in homogeneous organic synthesis.
This document provides detailed application notes and protocols for the primary catalytic uses of unsupported this compound, drawing from established methodologies. While the focus remains on these homogeneous systems, we will allude to the potential for developing supported this compound catalysts, an area ripe for future investigation. The applications detailed below are primarily centered on the Lewis acidic nature of this compound and its role as an iodide source.
Core Applications of this compound in Organic Synthesis
This compound is a powerful Lewis acid and an excellent source of iodide ions, making it effective in a range of organic transformations.[1] It is often prepared in situ by the reaction of aluminum powder with iodine, as it is commercially expensive and sensitive to moisture.[2] Key applications include the cleavage of ethers and esters, deoxygenation of epoxides and sulfoxides, and the conversion of alcohols to alkyl iodides.[1][3]
Cleavage of Ethers and Esters
The strong oxophilic character of the aluminum center in AlI₃ facilitates the cleavage of C-O bonds in ethers and esters.[1][4] This is particularly useful for the deprotection of aryl ethers, a common step in the synthesis of complex molecules and pharmaceuticals.[1]
This compound is an effective reagent for the demethylation of methoxyarenes to yield the corresponding phenols. The reaction proceeds through the formation of an ethereal-AlI₃ complex, which then undergoes cleavage.[4] The efficiency of this process can be enhanced by the addition of a catalytic amount of tetrabutylammonium iodide (TBAI), which can accelerate the reaction.[1]
Table 1: AlI₃-Mediated Cleavage of Alkyl Aryl Ethers
| Substrate | Reagent System | Solvent | Time (h) | Yield (%) | Reference |
| Anisole | AlI₃ | Benzene | 3 | Moderate-High | [4] |
| Eugenol | AlI₃-TBAI | N/A | N/A | 81 | [1] |
| 3,4-Dimethoxytoluene | AlI₃-TBAI | N/A | N/A | 54 (Hydroxytyrosol) | [1] |
This protocol describes the in situ generation of this compound and its subsequent use for the cleavage of an aryl methyl ether.
Materials:
-
Aluminum powder or foil (9.3 mmol)
-
Iodine (15 mmol)
-
Anhydrous solvent (e.g., benzene, toluene, acetonitrile, 8 mL)
-
Aryl methyl ether (e.g., Anisole, 1 equivalent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add aluminum powder/foil and iodine.[5]
-
Add the anhydrous solvent to the flask.[5]
-
The mixture is stirred and heated to reflux for approximately 3 hours, or until the purple color of the iodine has faded, indicating the formation of this compound.[5]
-
Cool the solution to room temperature.
-
Add the aryl methyl ether substrate to the freshly prepared AlI₃ solution.
-
The reaction mixture is then stirred, and the progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water and the product is extracted with an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
dot
Caption: Workflow for the in situ preparation of AlI₃ and its application in aryl ether cleavage.
Deoxygenation of Epoxides and Sulfoxides
This compound can effectively deoxygenate epoxides to the corresponding alkenes.[1] This transformation is valuable in synthetic routes where an alkene functionality needs to be installed from an epoxide precursor. Similarly, it can be used for the deoxygenation of sulfoxides.[4]
The reaction of an epoxide with this compound proceeds via a coordination complex, leading to the formation of an iodohydrin intermediate, which subsequently undergoes elimination to form the alkene.[4]
Table 2: Deoxygenation of Epoxides with AlI₃
| Substrate | Product | Yield (%) | Reference |
| Stilbene oxide | Stilbene | High | [1][4] |
| Cyclohexene oxide | Cyclohexene | High | [1][4] |
Materials:
-
In situ prepared AlI₃ solution (as described above)
-
Epoxide (1 equivalent)
-
Anhydrous solvent (matching the AlI₃ preparation)
Procedure:
-
Prepare the AlI₃ solution in situ as previously described.
-
Cool the AlI₃ solution in an ice bath.
-
Add the epoxide, dissolved in a small amount of the anhydrous solvent, dropwise to the stirred AlI₃ solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The work-up procedure is similar to the ether cleavage reaction, involving quenching with water, extraction, and purification.
dot
// Nodes reactants [label="R-O-R' + AlI₃", fillcolor="#FFFFFF"]; complex [label="[R-O(AlI₃)-R']\nCoordination Complex", fillcolor="#FFFFFF"]; cleavage [label="C-O Bond Cleavage", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; products [label="R-I + R'-O-AlI₂", fillcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(Work-up)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_products [label="R-I + R'-OH", fillcolor="#FFFFFF"];
// Edges reactants -> complex [label="Lewis Acid-Base\nInteraction"]; complex -> cleavage [color="#EA4335"]; cleavage -> products [label="I⁻ attack"]; products -> hydrolysis; hydrolysis -> final_products; }
Caption: Generalized mechanism for Lewis acid-assisted ether cleavage by AlI₃.
Conversion of Alcohols to Alkyl Iodides
This compound is an excellent reagent for converting tertiary, allylic, and benzylic alcohols into their corresponding iodides.[3] This method can be advantageous over traditional methods using HI or alkali iodides, which may require harsh acidic conditions leading to side reactions.[3] Primary and secondary alcohols react more slowly.[3]
The reaction proceeds rapidly for reactive alcohols. It is a useful transformation for introducing an iodide, which is a good leaving group for subsequent nucleophilic substitution reactions.
Table 3: Iodination of Alcohols with AlI₃
| Substrate Type | Reactivity | Potential Issues | Reference |
| Tertiary Alcohols | Rapid | - | [3] |
| Allylic Alcohols | Rapid | - | [3] |
| Benzylic Alcohols | Rapid | - | [3] |
| Primary & Secondary Alcohols | Slow | - | [3] |
| vic-Diols | Deoxygenation to alkene | Prone to side reaction | [3] |
Materials:
-
In situ prepared AlI₃ solution
-
Tertiary alcohol (e.g., t-butanol, 1 equivalent)
-
Anhydrous solvent
Procedure:
-
Prepare the AlI₃ solution in situ.
-
Add the tertiary alcohol to the stirred AlI₃ solution at room temperature.
-
The reaction is typically fast and can be monitored by TLC.
-
Upon completion, the reaction is worked up by quenching with a reducing solution (e.g., sodium thiosulfate) to remove any excess iodine, followed by extraction, washing, and purification.
Future Outlook: The Potential for Supported this compound Catalysts
The development of supported this compound catalysts could offer significant advantages, including simplified product purification, catalyst recyclability, and the potential for use in continuous flow reactors. Materials such as silica gel, alumina, or functionalized polymers could serve as supports. For instance, polystyrene-supported aluminum triflate has been successfully used as a recyclable Lewis acid catalyst.[6] A similar approach for this compound could pave the way for more sustainable and efficient synthetic methodologies. Research in this area would need to address challenges such as catalyst leaching, stability to air and moisture, and maintaining high catalytic activity upon immobilization. The successful immobilization of this compound would be a significant step forward in broadening the applicability of this versatile reagent in industrial and pharmaceutical settings.
References
- 1. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 2. Iodination reactions with this compound: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 3. arkat-usa.org [arkat-usa.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Aluminum Iodide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃) is a powerful Lewis acid and a versatile reagent in organic synthesis, finding critical applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary utility lies in the cleavage of ethers and esters, functional group transformations that are frequently required for deprotection steps in the synthesis of complex molecules.[1] Due to its high reactivity, AlI₃ can often effect these transformations under conditions where other reagents fail.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of pharmaceuticals: kinase inhibitors and antiviral agents.
In Situ Preparation of this compound
This compound is commercially available but is often prepared in situ due to its hygroscopic nature and cost.[1]
Protocol: In Situ Generation of this compound
A mixture of aluminum powder or foil (1.0 equivalent) and elemental iodine (3.0 equivalents) is refluxed in an inert solvent such as acetonitrile or carbon disulfide. The reaction is typically complete within 3 hours, indicated by the disappearance of the purple color of the iodine. The resulting solution of this compound can be used directly in the subsequent reaction.
Application Note 1: Synthesis of a β-Carboline Kinase Inhibitor Precursor
Application: Cleavage of a methoxyethyl (MOE) ether protecting group in the synthesis of a substituted 7,8-dichloro-1-oxo-β-carboline, a scaffold for potent kinase inhibitors.
β-Carboline derivatives have emerged as a promising class of kinase inhibitors, with some exhibiting high potency against cancer-related kinases such as PIM-1.[3][4][5] The synthesis of these complex molecules often involves the use of protecting groups for hydroxyl functionalities. This compound has been successfully employed for the deprotection of a methoxyethyl (MOE) ether to reveal a key hydroxyl group in a β-carboline intermediate.
Experimental Protocol: MOE-Deprotection of a β-Carboline Intermediate
This protocol is adapted from a reported synthesis of β-carboline kinase inhibitors.
Materials:
-
MOE-protected β-carboline precursor
-
This compound (AlI₃), 2.5 equivalents
-
Anhydrous acetonitrile (CH₃CN)
-
Standard laboratory glassware for inert atmosphere reactions
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the MOE-protected β-carboline precursor in anhydrous acetonitrile, add 2.5 equivalents of this compound under an inert atmosphere (e.g., argon or nitrogen).
-
Reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired hydroxylated β-carboline.
Quantitative Data:
-
Yield: 19%
Experimental Workflow
Caption: Workflow for the AlI₃-mediated deprotection of a kinase inhibitor precursor.
PIM-1 Kinase Signaling Pathway
The synthesized 7,8-dichloro-1-oxo-β-carbolines are potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[3][4][5] PIM-1 is often overexpressed in various cancers and is a key target for cancer therapy.
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of β-carbolines.
Application Note 2: Synthesis of an Antiviral Intermediate for (-)-Carbovir
Application: Cleavage of a methoxyethyl (MOE) ether in the synthesis of an intermediate for (-)-Carbovir, a potent reverse transcriptase inhibitor.
(-)-Carbovir is a carbocyclic nucleoside analog that exhibits significant antiviral activity against the human immunodeficiency virus (HIV).[6] A key step in its synthesis involves the deprotection of a hydroxyl group. This compound has been utilized for the cleavage of a methoxyethyl (MOE) ether in a cyclopentene intermediate en route to (-)-Carbovir.
Experimental Protocol: MOE-Deprotection in a (-)-Carbovir Intermediate Synthesis
This protocol is based on a reported synthesis of (-)-Carbovir.
Materials:
-
MOE-protected cyclopentene intermediate
-
This compound (AlI₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard laboratory glassware for inert atmosphere reactions
-
Subsequent reagents for the next synthetic step
Procedure:
-
A solution of the MOE-protected cyclopentene intermediate in anhydrous acetonitrile is treated with this compound under an inert atmosphere.
-
The reaction mixture is refluxed for 2 hours.
-
Following the deprotection, the reaction mixture is cooled. Due to difficulties in purification at this stage as a result of aluminum salt contamination, the crude product is typically carried forward to the next step without isolation.
Quantitative Data:
-
Yield: 13% over two steps (deprotection and subsequent reaction).
Experimental Workflow
Caption: Workflow for the AlI₃-mediated deprotection in the synthesis of a (-)-Carbovir intermediate.
Summary of Quantitative Data for AlI₃ Mediated Ether Cleavage
The following table summarizes various ether cleavage reactions using this compound, highlighting its versatility.
| Substrate | Reagent (Equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| MOE-protected β-carboline | AlI₃ (2.5) | Acetonitrile | 4 | Reflux | 19 |
| MOE-protected cyclopentene | AlI₃ | Acetonitrile | 2 | Reflux | 13 (2 steps) |
| Anisole | AlI₃ | Acetonitrile | 12 | 80 | - |
| 1,3-Benzodioxole | AlI₃ | Acetonitrile | 0.5 | - | - |
| o-Dimethoxybenzene | AlI₃ | Acetonitrile | 0.5 | - | - |
Conclusion
This compound is a potent and effective reagent for the cleavage of ethers, a crucial transformation in the synthesis of pharmaceuticals. The application notes and protocols provided for the synthesis of a kinase inhibitor precursor and an antiviral intermediate demonstrate its utility in complex molecular synthesis. While highly effective, the reagent's reactivity and the challenges associated with the removal of aluminum byproducts necessitate careful planning and execution of the reaction and subsequent purification steps. The in situ preparation of this compound offers a practical approach for its use in a laboratory setting.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7,8-dichloro-1-oxo-β-carbolines as a versatile scaffold for the development of potent and selective kinase inhibitors with unusual binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors with Unusual Binding Modes† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Reactions with Aluminum Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of aluminum iodide (AlI₃) in various organic synthesis reactions. This compound is a versatile reagent, acting as a potent Lewis acid and an excellent source of iodide. These characteristics make it highly effective for a range of transformations, including ether cleavage, deoxygenation of epoxides, and iodination of alcohols. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Safety and Handling of this compound
This compound is a moisture-sensitive and corrosive solid that reacts violently with water, releasing toxic and corrosive hydrogen iodide (HI) gas.[1] Therefore, it is crucial to handle it under an inert and anhydrous atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: A respirator with an appropriate cartridge for acid gases should be available for emergencies.
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from water and protic solvents.[2]
Disposal: Unused or waste this compound should be quenched cautiously by slow addition to a stirred, cooled solution of sodium carbonate or another suitable neutralizing agent in a fume hood.[1]
In Situ Preparation of this compound
Due to its reactivity and cost, this compound is often prepared in situ for immediate use in reactions.[3] This method avoids the need to handle and store the pure, highly reactive solid.
Protocol 2.1: In Situ Generation of this compound
This protocol describes the preparation of a solution of this compound in an inert solvent, which can be directly used for subsequent reactions.[4]
Materials:
-
Aluminum (powder or foil), activated
-
Iodine (crystalline)
-
Anhydrous solvent (e.g., acetonitrile, toluene, benzene, cyclohexane, or carbon disulfide)[4]
Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add aluminum powder or foil (1.0 equivalent).
-
Add the desired anhydrous solvent.
-
To the stirred suspension, add iodine crystals (1.5 to 3.0 equivalents) portion-wise. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux.
-
Continue stirring at reflux until the characteristic purple color of iodine disappears, indicating the formation of this compound. This typically takes around 3 hours.[4]
-
The resulting solution can be used directly for the intended reaction.
Application: Cleavage of Ethers
This compound is a highly effective reagent for the cleavage of ethers, particularly aryl alkyl ethers, to the corresponding phenols and alkyl iodides.[5] Its strong Lewis acidity facilitates the coordination to the ether oxygen, weakening the C-O bond.
Protocol 3.1: One-Pot Cleavage of Aryl Alkyl Ethers
This protocol is adapted from a procedure by Tian et al. and describes a convenient one-pot method for the dealkylation of various aryl alkyl ethers.[5]
Materials:
-
Aryl alkyl ether (1.0 equivalent)
-
Aluminum powder (excess, e.g., ~7 equivalents based on the original paper's example)
-
Iodine (1.65 equivalents)
-
Anhydrous acetonitrile
Equipment:
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine the aryl alkyl ether, aluminum powder, and iodine in anhydrous acetonitrile.
-
Stir the reaction mixture at 80°C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Substrate | Product | Yield (%)[5] |
| 1 | Anisole | Phenol | 92 |
| 2 | 4-Methylanisole | 4-Methylphenol | 95 |
| 3 | 4-Bromoanisole | 4-Bromophenol | 88 |
| 4 | 1,2-Dimethoxybenzene | Catechol | 85 |
| 5 | Eugenol | 4-Allyl-2-methoxyphenol | 91 |
Application: Deoxygenation of Epoxides
The oxophilic nature of this compound makes it a suitable reagent for the deoxygenation of epoxides to the corresponding alkenes.[5] This transformation is believed to proceed through the formation of an iodohydrin intermediate, followed by elimination.
Protocol 4.1: General Procedure for Deoxygenation of Epoxides
This protocol provides a general method for the deoxygenation of epoxides using in situ prepared this compound.
Materials:
-
Epoxide (1.0 equivalent)
-
This compound solution (prepared in situ as per Protocol 2.1)
-
Anhydrous solvent (e.g., acetonitrile or carbon disulfide)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a solution of the epoxide in an anhydrous solvent under an inert atmosphere, add the freshly prepared solution of this compound (1.5 - 2.0 equivalents).
-
Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by TLC. Reaction times can vary from 20 minutes to several hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting alkene by column chromatography or distillation.
Data Presentation:
| Entry | Epoxide | Alkene | Yield (%) |
| 1 | Stilbene oxide | Stilbene | >90 |
| 2 | Cyclohexene oxide | Cyclohexene | ~85 |
| 3 | 1,2-Epoxyoctane | 1-Octene | ~90 |
Application: Iodination of Alcohols
This compound is a useful reagent for the conversion of alcohols to alkyl iodides.[3] This reaction is particularly efficient for tertiary, benzylic, and allylic alcohols.[3]
Protocol 5.1: Iodination of a Tertiary Alcohol
This protocol outlines the conversion of a tertiary alcohol to its corresponding iodide.
Materials:
-
Tertiary alcohol (1.0 equivalent)
-
This compound solution (prepared in situ as per Protocol 2.1, 1.5 equivalents)
-
Anhydrous solvent (e.g., acetonitrile or carbon disulfide)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Dissolve the tertiary alcohol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the pre-prepared this compound solution to the alcohol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the alkyl iodide by column chromatography or distillation.
Data Presentation:
| Entry | Alcohol | Alkyl Iodide | Yield (%) |
| 1 | tert-Butanol | tert-Butyl iodide | ~80 |
| 2 | 1-Adamantanol | 1-Iodoadamantane | >90 |
| 3 | Benzhydrol | Diphenylmethyl iodide | ~85 |
Application in Drug Development: Synthesis of a (-)-Carbovir Intermediate
This compound has been utilized in the synthesis of pharmaceutical intermediates. One example is the deprotection of a methoxyethyl (MOE) ether in a synthetic route towards (-)-carbovir, an antiviral agent.[5]
Signaling Pathway Context
The synthesis of nucleoside analogs like (-)-carbovir is a critical area in the development of antiviral drugs. These analogs often function by inhibiting viral reverse transcriptase, a key enzyme in the replication of retroviruses such as HIV. The deprotection step is crucial to unmask a hydroxyl group necessary for the biological activity or for further synthetic transformations.
References
- 1. flinnsci.com [flinnsci.com]
- 2. Stereospecific Deoxygenation of Aliphatic Epoxides to Alkenes under Rhenium Catalysis [organic-chemistry.org]
- 3. Iodination reactions with this compound: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: The Role of Aluminum Iodide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum iodide (AlI₃), a strong Lewis acid, serves as a versatile catalyst and reagent in various polymerization reactions. Its ability to initiate and control cationic polymerization makes it a valuable tool for the synthesis of a range of polymers, including those with applications in materials science and drug delivery. These application notes provide an overview of the use of this compound in polymer chemistry, with detailed protocols for key polymerization methods, including cationic polymerization, living cationic polymerization, and ring-opening polymerization.
Cationic Polymerization
This compound is an effective catalyst for the cationic polymerization of alkenes with electron-donating substituents, such as styrene and isobutylene.[1][2] As a Lewis acid, AlI₃ can activate the polymerization in the presence of a proton source (co-initiator) like water or a carbocation source (initiator) like an alkyl halide.[3][4]
Mechanism of Cationic Polymerization
The general mechanism involves three main stages: initiation, propagation, and termination.
Initiation: The Lewis acid, AlI₃, interacts with a co-initiator (e.g., water) to form a complex that generates a proton. This proton then adds to the monomer, creating a carbocation.
Propagation: The newly formed carbocationic species attacks another monomer molecule in a repetitive manner, leading to the growth of the polymer chain.[5]
Termination and Chain Transfer: The polymerization process can be terminated by various mechanisms, including reaction with the counter-ion or chain transfer to a monomer, where a proton is transferred to a new monomer molecule, initiating a new chain.[2]
Experimental Protocol: Cationic Polymerization of Styrene
This protocol is adapted from a procedure using aluminum chloride and can be applied with this compound due to their similar Lewis acidic nature.[1]
Materials:
-
Styrene (freshly distilled)
-
This compound (AlI₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methanol (for precipitation)
-
Nitrogen gas (inert atmosphere)
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice-salt bath
Procedure:
-
Set up a 100 mL two-necked flask equipped with a condenser and a magnetic stir bar under a nitrogen atmosphere.
-
Add 40 mL of anhydrous dichloromethane to the flask.
-
Carefully add 0.15 g of this compound to the solvent and stir until it dissolves.
-
Cool the flask to -10 °C using an ice-salt bath.
-
In a separate flask, prepare a solution of 5 mL of styrene in 10 mL of dichloromethane.
-
Slowly add the styrene solution to the cooled catalyst mixture while stirring.
-
Allow the reaction to proceed for 1 hour at -10 °C.
-
Quench the reaction by slowly adding a few mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into 250 mL of methanol.
-
Isolate the solid polystyrene by vacuum filtration, wash with methanol, and dry under vacuum.
Expected Outcome: Polystyrene as a white, solid polymer. The molecular weight and polydispersity will depend on the precise reaction conditions.
| Parameter | Value | Reference |
| Monomer | Styrene | [1] |
| Catalyst | This compound (adapted from AlCl₃) | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | -10 °C | [1] |
| Theoretical Molecular Weight ( g/mol ) | Varies based on monomer/catalyst ratio | [1] |
| Polydispersity Index (PDI) | Typically broad in conventional cationic polymerization | [6] |
Living Cationic Polymerization
Living cationic polymerization offers enhanced control over the polymerization process, enabling the synthesis of polymers with well-defined molecular weights and low polydispersity.[7] This is achieved by minimizing termination and chain transfer reactions. Organoaluminum halides are often used as co-initiators in these systems.[7]
Experimental Workflow for Living Cationic Polymerization
Protocol: Living Cationic Polymerization of Isobutylene
This protocol is based on general procedures for living cationic polymerization of isobutylene using organoaluminum halides.[7][8]
Materials:
-
Isobutylene (purified and dried)
-
tert-Butyl chloride (t-BuCl) (initiator)
-
This compound (co-initiator)
-
Hexane (anhydrous)
-
Dichloromethane (anhydrous)
-
Pyridine (proton trap, optional)
-
Methanol (for quenching)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
All glassware should be rigorously dried and the reaction performed under an inert atmosphere (nitrogen or argon).
-
Prepare a mixed solvent system of hexane and dichloromethane (e.g., 60:40 v/v).
-
Cool the reaction vessel to the desired temperature (e.g., -30 °C to -80 °C).
-
Add the desired amount of this compound to the solvent.
-
Introduce the initiator, tert-butyl chloride.
-
Slowly introduce the purified isobutylene monomer into the reaction mixture.
-
Monitor the reaction progress (e.g., by taking aliquots for analysis).
-
After the desired conversion is reached, quench the polymerization by adding pre-chilled methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer in a large volume of methanol.
-
Filter and dry the polyisobutylene product.
| Parameter | Value | Reference |
| Monomer | Isobutylene | [7] |
| Initiator/Co-initiator | t-BuCl / AlI₃ (organoaluminum halide) | [7] |
| Solvent | Hexane/Dichloromethane | [7] |
| Temperature | < 0 °C | [7] |
| Expected Mn ( g/mol ) | Can be controlled, e.g., up to 160,000 | [7] |
| Expected PDI | Low, e.g., ~1.02 | [7] |
Ring-Opening Polymerization (ROP)
Aluminum complexes are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, leading to biodegradable polyesters.[9][10] While direct use of this compound is less documented, iodine itself has been shown to catalyze the ROP of ε-caprolactone. Aluminum-based Lewis acids, in general, facilitate this polymerization.
Mechanism of Ring-Opening Polymerization
The Lewis acid catalyst activates the carbonyl group of the cyclic ester, making it more susceptible to nucleophilic attack by an initiator (e.g., an alcohol) or the growing polymer chain.
Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol is based on the use of iodine as a catalyst and can be adapted for this compound.
Materials:
-
ε-Caprolactone (dried and distilled)
-
This compound (or sublimed iodine)
-
Septum-stoppered flasks
-
Nitrogen atmosphere
-
Constant temperature bath
-
Ethanol (for precipitation)
Procedure:
-
Dry and distill ε-caprolactone before use.
-
In a septum-stoppered flask under a nitrogen atmosphere, add the desired amount of ε-caprolactone.
-
Add a catalytic amount of this compound directly to the monomer with vigorous stirring.
-
Place the flask in a constant temperature bath (e.g., 25 °C or 70 °C) and protect it from light.
-
Allow the polymerization to proceed for the desired time.
-
Precipitate the resulting polymer by adding the reaction mixture to a large excess of cold ethanol.
-
Filter and dry the polycaprolactone product.
| Parameter | Value (with Iodine catalyst) | Reference |
| Monomer | ε-Caprolactone | |
| Catalyst | Iodine (adaptable for AlI₃) | |
| Temperature (°C) | 25 | 70 |
| Mn ( g/mol ) | 35,900 | 45,500 |
| PDI | 1.3 | 1.7 |
Safety Precautions
This compound is a highly reactive and moisture-sensitive compound. It reacts violently with water, releasing hydrogen iodide gas. All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment, including gloves and safety glasses, must be worn at all times.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific research needs by qualified personnel. All experiments should be conducted with appropriate safety measures in a controlled laboratory environment.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. pslc.ws [pslc.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Stability issues of aluminum iodide in air and moisture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of aluminum iodide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to air and moisture?
This compound (AlI₃) is a chemical compound that exists as a white or yellowish solid.[1] It is highly sensitive to air and moisture due to its hygroscopic nature, meaning it readily absorbs water from the atmosphere.[1][2] This sensitivity stems from its strong Lewis acidic character, which leads to a vigorous reaction with water.[3][4]
Q2: What happens when this compound is exposed to air or moisture?
Upon exposure to air, anhydrous this compound will rapidly absorb moisture, leading to hydrolysis.[3] This reaction is highly exothermic and can be violent, producing smoky fumes of hydrogen iodide (HI) gas, which is corrosive and irritating.[5] The solid this compound is converted into aluminum hydroxide (Al(OH)₃) and hydroiodic acid (HI).[1][2]
Q3: How can I tell if my this compound has decomposed?
Decomposition of this compound is often visibly apparent. The pristine compound is a white to yellowish solid.[1] Upon exposure to moisture, it may become discolored, clumpy, or fumed due to the formation of aluminum hydroxide and the release of hydrogen iodide gas.[5] A pungent, acidic odor of hydrogen iodide is also a strong indicator of decomposition.
Q4: What are the primary decomposition products of this compound in the presence of moisture?
The reaction of this compound with water yields aluminum hydroxide and hydroiodic acid, as shown in the following reaction:
AlI₃(s) + 3H₂O(l) → Al(OH)₃(s) + 3HI(g)[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or low yields in reactions using this compound.
Possible Cause 1: Decomposed Reagent Your this compound may have been compromised by exposure to air and moisture, reducing its activity.
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of your this compound. It should be a free-flowing, white to yellowish powder or chunks.[6] Clumping, discoloration, or the presence of a strong acidic smell suggests decomposition.
-
Use a Fresh Batch: If decomposition is suspected, use a fresh, unopened container of anhydrous this compound.
-
Proper Handling: Ensure all handling of this compound is performed under an inert atmosphere, such as in a glovebox, to prevent exposure to moisture.[3][7]
Possible Cause 2: Inadequate Reaction Conditions The reaction may not be optimized for the specific substrate or transformation.
Troubleshooting Steps:
-
Solvent Purity: Ensure the solvent used is anhydrous and free of dissolved oxygen. Traces of water in the solvent can deactivate the this compound.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
Temperature Control: Some reactions may require specific temperature control. Monitor and adjust the reaction temperature as needed.
Issue 2: Vigorous, uncontrollable reaction upon addition of this compound.
Possible Cause: Rapid Hydrolysis This is a clear sign of the this compound reacting violently with moisture present in the reaction setup or on the surface of the glassware.[5][8]
Troubleshooting Steps:
-
Thoroughly Dry Glassware: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry inert gas or in a desiccator before use.[9]
-
Anhydrous Solvents and Reagents: Use high-purity, anhydrous solvents and ensure all other reagents are free from water.
-
Controlled Addition: Add the this compound portion-wise to the reaction mixture, allowing the reaction to be controlled. For larger-scale reactions, consider cooling the reaction vessel in an ice bath.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | AlI₃ | [4] |
| Molar Mass | 407.69 g/mol (anhydrous) | [4] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 191 °C (decomposes) | [6][10][11] |
| Boiling Point | 360 °C (sublimes) | [6][10][11] |
| Density | 3.98 g/cm³ (anhydrous) | [4] |
| Solubility | Soluble in water (with reaction), alcohol, ether, carbon disulfide | [8][11] |
Table 2: Stability and Handling of this compound
| Parameter | Description | Recommendations | Reference |
| Air Sensitivity | Highly sensitive; rapidly absorbs moisture from the air. | Handle exclusively under an inert atmosphere (glovebox or Schlenk line). | [3][7] |
| Moisture Sensitivity | Reacts violently with water in an exothermic reaction. | Use anhydrous solvents and reagents; ensure all glassware is dry. | [5][8] |
| Light Sensitivity | Can be sensitive to light. | Store in a dark, cool, and dry place. | [8] |
| Storage | Must be stored in a tightly sealed container under an inert atmosphere. | Use of Schlenk flasks or similar airtight containers is recommended. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Handling Anhydrous this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O and O₂).[12] All glassware, spatulas, and other equipment should be brought into the glovebox antechamber and purged according to standard procedure.[13][14] Porous materials like weighing paper should be thoroughly dried in a vacuum oven before introduction.[14]
-
Weighing: Tare a clean, dry vial on a balance inside the glovebox. Carefully transfer the desired amount of this compound from the stock container to the vial using a clean, dry spatula.
-
Sealing: Immediately and securely cap the stock container and the vial containing the weighed this compound.
-
Dissolution: If the experiment requires a solution, add the weighed this compound to a flask containing the anhydrous solvent inside the glovebox. Stir until dissolved.
-
Cleanup: Clean any spills immediately with a dry cloth or paper towel. All waste should be collected in a designated, sealed container within the glovebox.
Protocol 2: Ether Cleavage using in situ Generated this compound
This protocol describes the cleavage of an aryl methyl ether as an example.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagents: To the flask, add aluminum powder (1.2 equivalents) and iodine (1.5 equivalents) under a positive pressure of nitrogen.
-
Solvent: Add anhydrous acetonitrile via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is initiated by the formation of this compound, which is often indicated by a color change.
-
Substrate Addition: Once the formation of this compound is evident, add the aryl methyl ether (1 equivalent) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Extract the product with an appropriate organic solvent. Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Hydrolysis of this compound upon exposure to moisture.
Caption: Workflow for handling this compound in an inert atmosphere.
References
- 1. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 2. CAS 7784-23-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 4. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 5. flinnsci.com [flinnsci.com]
- 6. This compound technical grade, 95 Aluminum triiodide [sigmaaldrich.com]
- 7. mn.uio.no [mn.uio.no]
- 8. Page loading... [guidechem.com]
- 9. chem.purdue.edu [chem.purdue.edu]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound CAS#: 7784-23-8 [m.chemicalbook.com]
- 12. ucd.ie [ucd.ie]
- 13. Introduction of materials into a glovebox | mulksgrp [mulksgrp.ac]
- 14. ossila.com [ossila.com]
Technical Support Center: Aluminum Iodide Catalyzed Reactions
Welcome to the technical support center for aluminum iodide (AlI₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
This compound (AlI₃) is a strong Lewis acid used as a catalyst in various organic transformations.[1] Its electron-deficient aluminum center readily accepts electron pairs, activating substrates for reactions such as carbon-oxygen (C-O) and carbon-nitrogen (C-N) bond cleavage, iodination of alcohols, and deoxygenation of epoxides.[1]
Q2: What are the main challenges when working with this compound?
The primary challenges include its extreme moisture sensitivity, the highly exothermic nature of its formation, and potential side reactions if not handled correctly.[2] Anhydrous conditions are crucial to prevent the decomposition of the catalyst.
Q3: Should I use commercially available AlI₃ or generate it in situ?
While commercially available, this compound is often expensive and can degrade upon storage.[2] In situ generation, typically by reacting aluminum powder with iodine, is a common and cost-effective alternative.[2] However, this reaction is highly exothermic and requires careful control.
Q4: How can I improve the yield of my AlI₃ catalyzed reaction?
Improving yield often involves optimizing several factors:
-
Moisture Control: Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
Catalyst Quality: Use freshly prepared in situ AlI₃ or a high-purity commercial source.
-
Reaction Conditions: Carefully control the temperature, reaction time, and catalyst loading.
-
Solvent Choice: The solvent can significantly impact reaction rates and selectivity.
-
Additives: In some cases, co-catalysts or additives like tetrabutylammonium iodide (TBAI) can enhance reaction rates and yields.[1]
Q5: What are common side reactions in AlI₃ catalyzed reactions?
Side reactions can include isomerization of carbon skeletons, and for certain substrates, elimination reactions.[3] The presence of moisture will lead to the formation of hydroiodic acid (HI), which can catalyze undesired reactions.
Q6: How do I handle and store this compound?
Due to its reactivity with moisture and air, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. It should be stored in a tightly sealed container in a cool, dry place.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The AlI₃ may have decomposed due to exposure to moisture or air. | - Ensure strictly anhydrous conditions. Flame-dry all glassware and use dry solvents. - Generate the AlI₃ in situ immediately before use for maximum activity. - If using commercial AlI₃, ensure it is from a reputable supplier and has been stored properly. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. | - Incrementally increase the catalyst loading. Refer to literature for typical catalyst-to-substrate ratios for your specific reaction. | |
| Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Formation of Unwanted Byproducts | Presence of Moisture: Hydrolysis of AlI₃ forms HI, which can lead to acid-catalyzed side reactions. | - Rigorously exclude moisture from the reaction setup. |
| Incorrect Solvent: The solvent may be participating in the reaction or promoting side reactions. | - Screen different anhydrous solvents. Non-polar solvents like toluene or hexane, or polar aprotic solvents like acetonitrile can be suitable depending on the reaction. | |
| Prolonged Reaction Time: Leaving the reaction for too long can lead to product degradation or further reactions. | - Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed. | |
| Difficulty in Product Isolation/Purification | Formation of Aluminum Salts: Aluminum byproducts can complicate the workup procedure. | - Quench the reaction carefully with a suitable reagent (e.g., a chilled aqueous solution of sodium thiosulfate to remove excess iodine). - Employ an appropriate aqueous workup to remove aluminum salts. - Purification via column chromatography may be necessary. |
| In situ Generation of AlI₃ is Unsuccessful (persistent purple color of iodine) | Oxide Layer on Aluminum: A layer of aluminum oxide on the aluminum powder can prevent the reaction with iodine. | - Use high-purity, finely divided aluminum powder. - Consider activating the aluminum powder (e.g., with a small amount of a different halogen or by mechanical means) prior to the reaction. |
| Insufficient Mixing: Poor mixing of the solid reactants can lead to an incomplete reaction. | - Ensure thorough mixing of the aluminum powder and iodine before initiating the reaction. |
Data on Reaction Condition Optimization
Optimizing reaction parameters is critical for maximizing yield. The following tables provide a summary of how different variables can affect the outcome of AlI₃ catalyzed reactions.
Table 1: Effect of Solvent on Ether Cleavage Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | 80 | 12 | ~94 |
| Toluene | 110 | 24 | Moderate |
| Hexane | 69 | 24 | Low |
| Carbon Disulfide | 46 | 24 | Moderate |
Note: Yields are approximate and can vary depending on the specific substrate.
Table 2: Effect of Catalyst Loading on a Model Reaction
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 5 | 24 | 40 |
| 10 | 12 | 85 |
| 15 | 8 | >95 |
Note: This is a generalized representation. Optimal catalyst loading is substrate-dependent.
Experimental Protocols
Protocol 1: In Situ Generation of this compound
Materials:
-
Aluminum powder (fine, high purity)
-
Iodine crystals
-
Anhydrous solvent (e.g., acetonitrile, toluene)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add aluminum powder to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Add the desired anhydrous solvent to the flask.
-
In a separate flask, dissolve the iodine crystals in the same anhydrous solvent.
-
Slowly add the iodine solution to the aluminum suspension via the addition funnel with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux until the characteristic purple color of iodine disappears, indicating the formation of this compound.
-
The resulting solution/suspension of AlI₃ can be used directly for the subsequent reaction.
Protocol 2: General Procedure for AlI₃-Catalyzed Ether Cleavage
Materials:
-
Ether substrate
-
In situ prepared AlI₃ solution or commercial AlI₃
-
Anhydrous solvent
-
Quenching solution (e.g., chilled saturated aqueous sodium thiosulfate)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To the freshly prepared AlI₃ solution (from Protocol 1) or a solution of commercial AlI₃ in the chosen anhydrous solvent, add the ether substrate under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (refer to literature for specific substrates) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding the chilled quenching solution.
-
Extract the aqueous layer with the chosen extraction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as required.
Visualizing Reaction Concepts
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low-yield reactions.
General Mechanism of Lewis Acid Catalyzed Ether Cleavage
A simplified mechanism for AlI₃ catalyzed ether cleavage.
References
Side reactions observed with aluminum iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum iodide (AlI₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when using anhydrous this compound?
A1: The primary cause of side reactions is the high reactivity of anhydrous this compound with atmospheric moisture and water.[1][2][3][4] This leads to hydrolysis, which generates hydrogen iodide (HI) and aluminum hydroxides.[1][4][5] The in-situ formation of HI can lead to undesired acid-catalyzed side reactions, such as isomerization of carbon skeletons, especially when converting alcohols to iodoalkanes.[6]
Q2: My in situ preparation of this compound from aluminum and iodine is not proceeding to completion (the purple color of iodine persists). What could be the issue?
A2: Several factors can contribute to an incomplete reaction:
-
Oxide Layer on Aluminum: Aluminum powder is often coated with a layer of aluminum oxide, which prevents the reaction from initiating.[7][8]
-
Insufficient Activation: A small amount of water is often used to catalyze the reaction by disrupting the oxide layer.[7][9][10] However, too much water will lead to the decomposition of the this compound formed.[1][4]
-
Poor Mixing: Inadequate mixing of the solid reactants can lead to localized reaction and incomplete conversion.[1][9]
-
Solvent Effects: The choice of solvent for in situ preparation is critical. While solvents like acetonitrile and toluene are used, impurities in the solvent can inhibit the reaction.[11]
Q3: I am observing low yields in my ether cleavage reaction using this compound. What are the potential causes?
A3: Low yields in ether cleavage reactions can be attributed to several factors:
-
Reagent Decomposition: If the this compound has been exposed to moisture, its activity will be significantly reduced.[2][3][4]
-
Substrate Compatibility: Ethers with acid-labile functional groups may undergo side reactions, consuming the starting material and reducing the yield of the desired product.[12][13][14]
-
Reaction Conditions: The reaction temperature and time are crucial. For some substrates, prolonged reaction times or high temperatures may be necessary, while for others, this could lead to degradation.[15] The choice of solvent can also influence the reaction rate and selectivity.[15][16]
Q4: Can I use this compound for the deprotection of any aryl ether?
A4: this compound is particularly effective for the cleavage of aryl methyl ethers.[12][16] However, its efficiency can be lower for bulkier alkyl groups.[13][14] The presence of neighboring groups, such as hydroxyl or carbonyl groups, can influence the reaction's feasibility and selectivity.[13][14] For substrates sensitive to strong Lewis acids, alternative reagents or the use of an acid scavenger may be necessary to prevent side reactions.[12][13][14]
Troubleshooting Guides
Issue 1: Unexpected Product Formation in Alcohol Iodination
Symptoms:
-
Formation of isomeric iodoalkanes.
-
Presence of alkenes as byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Isomerization of carbocation intermediates | This is often due to the presence of HI from the hydrolysis of AlI₃.[6] Ensure strictly anhydrous conditions. Consider adding a non-nucleophilic base to scavenge any generated acid. |
| Dehydration of the alcohol | For vicinal diols, deoxygenation to form an alkene is a known side reaction.[6] If this is not the desired outcome, consider a different iodinating agent. For simple alcohols, dehydration may occur at elevated temperatures. Try running the reaction at a lower temperature. |
Issue 2: Reaction Failure or Low Conversion During in situ Preparation
Symptoms:
-
The characteristic purple color of iodine does not fade after prolonged reaction time.[11]
-
The reaction does not initiate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-situ AlI₃ preparation.
Issue 3: Side Reactions with Acid-Labile Functional Groups
Symptoms:
-
Loss of protecting groups elsewhere in the molecule.
-
Rearrangement or decomposition of the starting material or product.
Mitigation Strategies:
| Strategy | Description |
| Use of an Acid Scavenger | For substrates with acid-labile groups like allyl, alkenyl, or carbonyl, adding an acid scavenger such as calcium oxide or 1,3-diisopropylcarbodiimide can prevent side reactions.[12][13][14] |
| Lower Reaction Temperature | Running the reaction at a lower temperature can often reduce the rate of undesired side reactions relative to the main reaction. |
| Alternative Reagent System | Consider using a milder Lewis acid system, such as AlCl₃/NaI, which can be less harsh for certain substrates, although it may also be less efficient for some ether cleavages.[13][14] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound for Ether Cleavage
This protocol is adapted from procedures described for demethylation reactions.[11]
Materials:
-
Aluminum powder or foil (e.g., 9.3 mmol)
-
Iodine (e.g., 15 mmol)
-
Anhydrous solvent (e.g., acetonitrile, 8 mL)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aluminum powder/foil and iodine.
-
Add the anhydrous solvent.
-
Stir the mixture and heat to reflux.
-
Continue refluxing until the purple color of the iodine has faded (approximately 3 hours).
-
The resulting solution of this compound can be used directly for the subsequent reaction.
Safety Note: The reaction between aluminum and iodine is highly exothermic and can be vigorous, especially when initiated with water.[1][7][9] When preparing it in situ in a solvent, the heat is better dissipated, but caution should still be exercised. The reaction should be carried out in a well-ventilated fume hood.[1][9] Anhydrous this compound reacts violently with water and is corrosive.[1][3][17]
Signaling Pathways and Logical Relationships
Desired Reaction vs. Side Reactions in Ether Cleavage
The following diagram illustrates the desired ether cleavage pathway with this compound and potential side reactions due to the presence of moisture.
Caption: Ether cleavage by AlI₃ and potential side reactions.
References
- 1. flinnsci.com [flinnsci.com]
- 2. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 3. Page loading... [guidechem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Iodination reactions with this compound: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 7. study.com [study.com]
- 8. aluminium and iodine reaction problems | UK Science Technician Community [community.preproom.org]
- 9. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] One-Pot Cleavage of Aryl Alkyl Ethers by Aluminum and Iodine in Acetonitrile | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 16. arkat-usa.org [arkat-usa.org]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Aluminum Iodide Reaction Optimization: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis and application of aluminum iodide (AlI₃).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound for laboratory use?
There are two common approaches for preparing this compound. The first is a direct, uncatalyzed reaction between aluminum powder and solid iodine, often initiated with a few drops of water.[1][2] This method is highly exothermic, can be difficult to control, and often results in lower yields and purity.[3][4] The second, more controlled method for synthetic applications, is the in situ preparation where aluminum and iodine react in an inert solvent (like toluene, hexane, or ethanol) to generate a solution of AlI₃ that can be used directly in subsequent reaction steps.[5][6]
Q2: My direct reaction between aluminum powder and iodine fails to start. What is the likely cause?
The most common reason for initiation failure is the presence of an inert oxide layer on the surface of the aluminum powder.[7] Using old or poorly stored aluminum can lead to a thicker, more resilient oxide layer. Additionally, the particle size of the aluminum can play a role; if the powder is too coarse, the reaction may not work at all.[2][8]
Q3: How can I control the violent, exothermic nature of the direct Al + I₂ reaction?
To manage the reaction's intensity, conducting the synthesis in an ice bath is a highly effective method for dissipating the significant heat generated.[3] Starting with a small-scale test reaction is recommended. For solvent-based preparations, maintaining the reaction flask in a cooling bath (e.g., ice water) to keep the temperature around 30°C can prevent the reaction from becoming uncontrolled.[5]
Q4: I'm attempting an in situ preparation in acetonitrile, but the solution remains dark brown. What does this indicate?
When preparing AlI₃ in dry acetonitrile (ACN), a persistent dark brown color that does not fade upon reflux may suggest the formation of the triiodide ion (I₃⁻).[5] If using toluene, a lingering violet color indicates that the elemental iodine has not been fully consumed, and the reaction is incomplete.[5] This could be due to impure reagents or an insufficient amount of aluminum.
Q5: What are the critical safety precautions when synthesizing or handling this compound?
All procedures involving the synthesis or handling of this compound must be performed in a certified fume hood.[1][9] The reaction can release toxic purple iodine vapor and, if moisture is present, corrosive hydrogen iodide (HI) gas.[1][4] Anhydrous this compound reacts violently with water.[1] Appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1]
Q6: How can I improve the purity and final yield of my this compound?
For higher purity and yield, solvent-based methods are superior to the direct solid-state reaction.[3][4] Refluxing aluminum and iodine in a dry, inert solvent like carbon tetrachloride or hexane until the iodine color disappears, followed by filtration and vacuum drying, can produce a high-purity product.[6] Ensuring all glassware is oven-dried and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) will prevent hydrolysis from atmospheric moisture.[3]
Q7: What is the function of the water added to initiate the direct reaction between solid aluminum and iodine?
Water acts as a catalyst in the solid-state reaction.[10] It is believed to react with the reactants to form hydroiodic acid (HI) and other intermediates that disrupt the protective aluminum oxide layer, thereby exposing the fresh aluminum metal to the iodine and initiating the rapid, exothermic reaction.[7][10]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution | Citation |
| Reaction Fails to Initiate | Aluminum powder surface is oxidized. | Use fresh, high-purity, finely powdered aluminum. Consider adding a few pieces of shiny aluminum foil to help start the reaction. | [8] |
| Aluminum powder is too coarse. | Use a finer mesh of aluminum powder to increase the reactive surface area. | [2] | |
| Uncontrolled/Violent Reaction | The reaction is highly exothermic. | For direct synthesis, use an ice bath to cool the reaction vessel. For in situ methods, use a cooling bath and add reagents portion-wise. | [3][5] |
| Low Yield / Product Loss | Vigorous reaction scatters the solid product. | Opt for a more controlled in situ preparation in an appropriate solvent. | [4] |
| Product is hydrolyzed by moisture. | Use oven-dried glassware and perform the reaction under an inert, anhydrous atmosphere. AlI₃ is extremely moisture-sensitive. | [3] | |
| Persistent Color in in situ Prep | Reaction is incomplete. | Confirm the purity of reagents. Ensure the solvent is completely dry. Consider extending the reflux time or adding more aluminum powder. | [5] |
| Side reactions are occurring (e.g., I₃⁻ formation). | Switch to a different inert solvent. Non-polar solvents like hexane or toluene may prevent the formation of ionic side products. | [5][6] |
Experimental Protocols
Protocol 1: In Situ Preparation of AlI₃ in Toluene for Demethylation Reactions
This protocol is adapted for researchers who need to prepare an AlI₃ solution for immediate use in organic synthesis, such as the cleavage of aryl ethers.
Materials:
-
Aluminum powder or foil (250 mg, 9.3 mmol)
-
Elemental iodine (1.9 g, 15 mmol)
-
Anhydrous toluene (8 mL)
-
Three-neck round-bottom flask, reflux condenser, and magnetic stirrer
Procedure:
-
Set up the glassware and ensure it is completely dry by oven-drying or flame-drying under vacuum.
-
Under an inert atmosphere (e.g., argon), add the aluminum and iodine to the flask.
-
Add the anhydrous toluene via syringe.
-
With vigorous stirring, heat the mixture to reflux.
-
Continue refluxing for approximately 3 hours, or until the characteristic purple color of the elemental iodine has completely faded, indicating the formation of this compound.[5][6]
-
Cool the resulting solution to the desired temperature for your subsequent reaction. The solution can be used directly without purification.[5][6]
Protocol 2: High-Purity Anhydrous AlI₃ via Reflux in Carbon Tetrachloride
This method is for isolating solid, high-purity this compound. Caution: Carbon tetrachloride is toxic and carcinogenic; handle with extreme care and appropriate containment.
Materials:
-
Pure aluminum (5 g)
-
Dry iodine (20 g)
-
Anhydrous carbon tetrachloride (80 mL)
-
Anhydrous carbon disulfide (25 mL for washing)
Procedure:
-
In a completely dry apparatus equipped with a reflux condenser, combine the aluminum and iodine in carbon tetrachloride.
-
Reflux the mixture until the purple color of iodine has vanished.
-
Filter the hot reaction mixture to remove any excess aluminum.
-
Wash the residue with 25 mL of dry carbon disulfide.
-
Distill off the solvent under reduced pressure.
-
Dry the resulting pale yellow to light brown residue in a vacuum at 100°C to yield solid AlI₃. The reported yield is approximately 90%.
Quantitative Data Summary
Table 1: Reagent Quantities for Various In Situ AlI₃ Preparation Methods
| Method/Solvent | Aluminum (Al) | Iodine (I₂) | Solvent & Volume | Conditions | Citation |
| Demethylation Prep | 250 mg (9.3 mmol) | 1.9 g (15 mmol) | Toluene (8 mL) | Reflux ~3 hours | [5][6] |
| Ethanol Solution (Low Conc.) | 0.5 g | 1.905 g | Ethanol (100 mL) | Stirring, ~30°C (Ice Bath) | [5] |
| Ethanol Solution (Med Conc.) | 1.0 g | 3.81 g | Ethanol (100 mL) | Stirring, ~30°C (Ice Bath) | [5] |
| Ethanol Solution (High Conc.) | 2.0 g | 7.62 g | Ethanol (100 mL) | Stirring, ~30°C (Ice Bath) | [5] |
Table 2: Comparison of Synthesis Methods for Solid, High-Purity AlI₃
| Method | Al Quantity | I₂ Quantity | Conditions | Approx. Yield | Citation |
| High-Temp. Sublimation | 60 g (large excess) | 18 g | 500-625°C, Vacuum/N₂ | 75% | |
| Reflux in CCl₄ | 5 g | 20 g | Reflux until colorless | 90% |
Visualizations
References
- 1. flinnsci.com [flinnsci.com]
- 2. scribd.com [scribd.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. SSERC | Aluminium – Iodine reaction [sserc.org.uk]
- 8. aluminium and iodine reaction problems | UK Science Technician Community [community.preproom.org]
- 9. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 10. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]
Technical Support Center: Overcoming Solubility Challenges of Aluminum Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum iodide (AlI₃). Our aim is to offer practical solutions to common solubility and handling issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound (AlI₃) is a chemical compound of aluminum and iodine.[1] In its anhydrous form, it is a white or yellowish, crystalline solid that is highly hygroscopic.[2] It is a strong Lewis acid and is often used as a catalyst in organic synthesis. Common applications include the cleavage of ethers and epoxides, and as a reagent in various iodination reactions.[2][3]
Q2: In which solvents is this compound soluble?
This compound is soluble in a range of polar and non-polar organic solvents.[1][4] However, it reacts with certain solvents, such as acetonitrile and tetrahydrofuran.[5] It is also soluble in water but reacts violently with it, making aqueous solutions generally unsuitable for most applications involving the anhydrous form.[4][6] For quantitative solubility data, please refer to Table 1.
Q3: Why is it challenging to dissolve this compound?
The primary challenges in dissolving this compound stem from its high reactivity. It is extremely sensitive to moisture and will readily react with water from the atmosphere or residual water in solvents.[2][4] This reaction is highly exothermic and produces hydrogen iodide (HI) fumes, which are corrosive and hazardous.[6] Additionally, this compound is sensitive to light and can decompose, which may affect its solubility and reactivity.
Q4: What are the main safety precautions when handling this compound?
Due to its reactivity, strict safety measures are necessary. Always handle this compound in a well-ventilated fume hood and under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[6] Avoid inhalation of dust or fumes and contact with skin and eyes. In case of a fire, do not use water as it reacts violently with this compound.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound is not dissolving completely in an anhydrous organic solvent. | 1. The solvent may not be completely anhydrous. 2. The this compound may have partially hydrolyzed due to improper storage. 3. The concentration of this compound exceeds its solubility limit in the chosen solvent. | 1. Use a freshly opened bottle of a high-purity anhydrous solvent or dry the solvent using appropriate techniques (e.g., molecular sieves, distillation from a drying agent). 2. Ensure this compound is stored in a tightly sealed container under an inert atmosphere and away from light. 3. Refer to the solubility data in Table 1. If necessary, use a larger volume of solvent or consider a different solvent with higher solubility. Gentle heating under an inert atmosphere may aid dissolution, but be cautious as this can also accelerate decomposition if moisture is present. |
| The solution of this compound changes color (e.g., turns yellow, brown, or purple). | 1. Presence of free iodine due to decomposition of this compound. This can be caused by exposure to light, moisture, or heat. 2. Reaction with the solvent. | 1. A faint yellow color may be acceptable for some applications. A darker brown or purple color indicates significant decomposition and the presence of I₂. The solution may not be suitable for reactions sensitive to free iodine. Prepare a fresh solution using high-quality this compound and anhydrous solvent. 2. This compound is known to react with certain solvents like acetonitrile and tetrahydrofuran.[5] If you observe a significant color change or gas evolution, switch to a more inert solvent such as benzene, toluene, or carbon disulfide. |
| Fuming is observed upon opening the this compound container or during dissolution. | Exposure to atmospheric moisture. | This is a clear indication of the high reactivity of this compound with water. Immediately handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Ensure all glassware and solvents are scrupulously dried before use. |
| The reaction involving dissolved this compound is sluggish or fails. | 1. Deactivated catalyst due to hydrolysis. 2. Incomplete dissolution of the this compound. | 1. Prepare a fresh solution of this compound immediately before use under strictly anhydrous conditions. 2. Ensure the this compound is fully dissolved before adding other reagents. Sonication in a sealed flask under an inert atmosphere can sometimes facilitate dissolution. Alternatively, consider an in situ preparation of this compound (see Experimental Protocols). |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100g of solvent) | Temperature (°C) | Notes |
| Benzene | 147.3 | 110.7 | [5] |
| Phosphorus(V) oxychloride | 17 | 20 | [5] |
| Pyridine | 0.82 | 25 | [5] |
| Sulfur dioxide (liquid) | 0.23 | 0 | [5] |
| Ethanol | Soluble | - | [1][4] |
| Diethyl ether | Soluble | - | [1][4] |
| Carbon disulfide | Soluble | - | [1][4] |
| Acetonitrile | Reacts | - | [5] |
| Tetrahydrofuran | Reacts | - | [5] |
Experimental Protocols
Protocol 1: Dissolving Solid Anhydrous this compound in an Organic Solvent
This protocol describes the dissolution of commercially available solid this compound in an anhydrous organic solvent for use in a subsequent reaction.
Materials:
-
Anhydrous this compound
-
Anhydrous organic solvent (e.g., benzene, toluene, or carbon disulfide)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum
-
Inert gas supply (argon or nitrogen)
-
Syringes and needles for transfer of anhydrous solvents
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: Assemble the flask and purge with a slow stream of inert gas for at least 15-20 minutes to displace any air and moisture.
-
Weighing and Transfer: In a glovebox or under a positive pressure of inert gas, quickly weigh the desired amount of anhydrous this compound and transfer it to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent to the flask via a cannula or a syringe.
-
Dissolution: Stir the mixture at room temperature until the this compound is fully dissolved. Gentle heating can be applied if necessary, but monitor for any signs of decomposition (e.g., color change).
-
Use in Reaction: Once a clear solution is obtained, it is ready for use in the subsequent reaction. It is recommended to use the solution immediately after preparation.
Protocol 2: In Situ Preparation of this compound in an Organic Solvent
This protocol is for the preparation of an this compound solution directly in the reaction solvent, which is then used without isolation.
Materials:
-
Aluminum powder or foil
-
Iodine (elemental)
-
Anhydrous organic solvent (e.g., benzene, toluene, carbon disulfide, or cyclohexane)
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a gas inlet.
Procedure:
-
Setup: Assemble and flame-dry the glassware under a stream of inert gas.
-
Addition of Reagents: To the flask, add aluminum powder or foil and elemental iodine under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous organic solvent to the flask.
-
Reaction: Stir the mixture and gently heat to reflux under a continuous slow stream of inert gas. The reaction progress can be monitored by the disappearance of the purple color of the iodine. This typically takes around 3 hours.
-
Completion and Use: Once the purple color has faded, the resulting solution of this compound can be cooled to the desired temperature and used directly for the subsequent reaction steps.
Mandatory Visualizations
Caption: Workflow for dissolving solid this compound.
Caption: Hydrolysis of this compound in the presence of moisture.
References
Technical Support Center: Purification of Crude Aluminum Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude aluminum iodide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound primarily depend on the synthesis method. They typically include:
-
Excess Iodine: Unreacted iodine is a frequent impurity, especially in direct synthesis from aluminum and iodine. This can give the crude product a purple or brown tint.[1][2]
-
Aluminum Oxide (Al₂O₃): this compound is highly hygroscopic and reacts readily with moisture from the air or residual water in solvents to form aluminum oxide.[3] This is a non-volatile, white solid impurity.
-
Unreacted Aluminum: If the reaction between aluminum and iodine is incomplete, residual aluminum powder or granules may be present in the crude product.
-
Solvent Residues: If the synthesis is performed in a solvent, trace amounts of the solvent may remain in the crude product.
Q2: What is the most effective method for purifying crude this compound?
A2: Vacuum sublimation is the most widely recommended and effective method for purifying crude this compound.[4] This process involves heating the crude solid under reduced pressure, causing it to transition directly into the gaseous phase, leaving non-volatile impurities behind. The gaseous this compound then crystallizes on a cold surface to yield a purified product.[5]
Q3: Why is it crucial to handle this compound in an inert atmosphere?
A3: Anhydrous this compound is extremely sensitive to moisture and air.[3] Exposure to atmospheric water vapor will lead to hydrolysis, forming aluminum oxide and hydrogen iodide.[3] This not only contaminates the product but also reduces the yield of the desired anhydrous compound. Therefore, all handling, storage, and purification procedures should be carried out under a dry, inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[6][7]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a corrosive and moisture-reactive substance. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][8]
-
Inert Atmosphere: Handle the compound in a glove box or under an inert atmosphere to prevent exposure to moisture.[6][7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or fumes.[8]
-
Avoid Water: Keep this compound away from water and other protic solvents, as the reaction can be vigorous and release hydrogen iodide gas.[1]
-
Disposal: Neutralize any residual this compound by slowly adding it to a large volume of a suitable quenching agent, such as a sodium carbonate solution, in a fume hood.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete sublimation due to insufficient heating or vacuum.- Loss of product during transfer.- Significant hydrolysis of the crude material prior to purification. | - Ensure the sublimation apparatus is heated to the appropriate temperature (the melting point of AlI₃ is 191 °C) and that a good vacuum is achieved.[10]- Handle the sublimed crystals carefully during scraping and transfer.- Ensure the crude material is kept under strictly anhydrous conditions before and during the purification process.[3] |
| Discolored Purified Product (Yellowish or Brownish) | - Contamination with free iodine.- Thermal decomposition of the product. | - Ensure the sublimation is carried out at the lowest possible temperature that allows for a reasonable rate of sublimation to minimize the co-sublimation of iodine.- Avoid excessive heating during the sublimation process. |
| Product Appears Wet or Fumes Upon Exposure to Air | - Incomplete drying of the crude product before purification.- Leaks in the sublimation apparatus allowing moisture to enter.- Improper handling of the purified product after sublimation. | - Thoroughly dry the crude this compound under vacuum before starting the sublimation.- Check all seals and joints of the sublimation apparatus for leaks before starting.- Transfer the purified product to a dry, inert-atmosphere storage container immediately after the apparatus has cooled to room temperature. |
| No Sublimation Occurs Despite Heating | - The vacuum is not low enough to allow sublimation at the applied temperature.- The heating is insufficient. | - Check the vacuum pump and all connections for leaks to ensure a high vacuum is achieved.- Gradually increase the temperature, but be careful not to exceed the decomposition temperature of the compound. |
Quantitative Data
The following table summarizes available quantitative data for the purification of this compound. Note that comprehensive comparative data across different methods is limited in the literature.
| Purification Method | Starting Material | Purity of Purified Product | Percent Yield | Reference |
| Vacuum Sublimation | Crude AlI₃ from reaction of Al and I₂ | >99% | 78.2% | [11] |
| - | Commercial Technical Grade | 99.999% (trace metals basis) | - | [10] |
Experimental Protocols
Detailed Methodology for Vacuum Sublimation of Crude this compound
This protocol describes the purification of crude this compound using a standard laboratory vacuum sublimation apparatus.
Materials:
-
Crude this compound
-
Vacuum sublimation apparatus (including a cold finger)
-
High-vacuum pump
-
Schlenk line or glove box
-
Heating mantle or oil bath
-
Dry ice and a suitable solvent (e.g., acetone or isopropanol) for the cold finger, or a circulating chiller
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware in an oven before use.
-
Assemble the sublimation apparatus and ensure all joints are well-sealed with high-vacuum grease.
-
-
Loading the Sample (under inert atmosphere):
-
In a glove box or under a positive pressure of inert gas, load the crude this compound into the bottom of the sublimation apparatus.
-
-
Assembling the System:
-
Insert the cold finger into the sublimation apparatus.
-
Connect the apparatus to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen).
-
-
Evacuation:
-
Slowly and carefully evacuate the sublimation apparatus. A gradual reduction in pressure is important to prevent fine powder from being drawn into the vacuum line.
-
-
Cooling the Cold Finger:
-
Once a stable high vacuum is achieved, fill the cold finger with a cooling mixture (e.g., dry ice/acetone slurry) or start the flow from a circulating chiller.
-
-
Sublimation:
-
Begin to gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath.
-
Gradually increase the temperature until sublimation is observed. The optimal temperature will depend on the vacuum level but should be below the decomposition temperature of this compound.
-
Continue heating until all the volatile this compound has sublimed onto the cold finger. Non-volatile impurities will remain in the bottom of the apparatus.
-
-
Cooling and Collection (under inert atmosphere):
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Once cooled, slowly and carefully introduce an inert gas to bring the apparatus back to atmospheric pressure.
-
In a glove box or under a positive pressure of inert gas, carefully remove the cold finger.
-
Scrape the purified, crystalline this compound from the cold finger into a pre-weighed, dry storage container.
-
Seal the container and store it in a desiccator or glove box.
-
Visualizations
Experimental Workflow for Purification of Crude this compound
Caption: A flowchart illustrating the key steps in the vacuum sublimation purification of crude this compound.
References
- 1. flinnsci.com [flinnsci.com]
- 2. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 5. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]
- 6. ltschem.com [ltschem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 10. 碘化铝 anhydrous, powder, 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 11. chegg.com [chegg.com]
Technical Support Center: Inactive Catalyst Batches of Aluminum Iodide (AlI₃)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with inactive batches of aluminum iodide (AlI₃) catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
A1: this compound (AlI₃) is a chemical compound that acts as a strong Lewis acid.[1] In organic synthesis, it is used as a catalyst to facilitate a variety of reactions, such as the cleavage of ethers and epoxides, and in certain carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Its function as a Lewis acid involves accepting an electron pair from a substrate, which activates the substrate towards nucleophilic attack or bond cleavage.[2]
Q2: What are the primary causes of this compound catalyst inactivation?
A2: The primary cause of AlI₃ inactivation is its high sensitivity to moisture and air.[3] Anhydrous AlI₃ is hygroscopic and reacts violently with water to form aluminum hydroxide or hydrated aluminum oxides and hydroiodic acid (HI).[4][5] Exposure to air can also lead to oxidation. This degradation neutralizes its Lewis acidity, rendering the catalyst inactive. Improper storage and handling are the most common reasons for the deactivation of an entire batch.
Q3: What are the visual signs of an inactive or degraded batch of this compound?
A3: Pure, active anhydrous this compound is a white to off-white crystalline solid or powder.[6] Signs of degradation and inactivation include:
-
Color Change: A change in color to yellowish-brown, reddish-brown, or purple is a strong indicator of degradation.[3][7] This is often due to the formation of elemental iodine (I₂).
-
Clumping: Due to moisture absorption, the powder may appear clumpy or caked rather than free-flowing.
-
Fuming in Air: Active AlI₃ may fume in moist air due to its reaction with water vapor, producing irritating fumes of hydrogen iodide.[5] While this indicates reactivity, it also signals ongoing decomposition if exposure is prolonged.
Q4: How should I properly store and handle this compound to maintain its activity?
A4: To prevent inactivation, strict anhydrous and anaerobic techniques are mandatory.
-
Storage: Store AlI₃ in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).[8][9] It should be protected from light, as it is also light-sensitive.[8]
-
Handling: All handling of the catalyst should be performed under an inert atmosphere. Use dry glassware and anhydrous solvents. Never leave the container open to the atmosphere.
Q5: Is it better to use a commercially purchased batch or prepare this compound in situ?
A5: Both options have trade-offs. Commercial batches offer convenience and (initially) high purity. However, they are susceptible to degradation during storage if not handled perfectly. Preparing AlI₃ in situ (in the reaction flask) ensures maximum activity as it is used immediately after formation.[10] This method is often preferred for reactions that are highly sensitive to catalyst activity but requires careful execution of the synthesis protocol.
Troubleshooting Guide for Inactive AlI₃ Catalyst
This guide provides a systematic approach to diagnosing and addressing reaction failures suspected to be caused by an inactive this compound catalyst.
Problem: My reaction catalyzed by AlI₃ is not proceeding or is giving very low yield.
Step 1: Initial Catalyst Assessment
Question: Is the appearance of my AlI₃ catalyst suspect?
-
Answer: Visually inspect the catalyst batch. Compare its appearance to the expected characteristics of active AlI₃ as detailed in the table below. If you observe significant discoloration or clumping, the batch is likely compromised.
Data Presentation: Comparison of Active vs. Inactive this compound
| Characteristic | Active Anhydrous AlI₃ | Inactive/Degraded AlI₃ |
| Appearance | White to off-white powder/chunks[6] | Yellow, reddish-brown, or purple solid[3][7] |
| Texture | Free-flowing crystalline solid | Clumped, caked, or sticky solid |
| Odor | Sharp, acidic odor (fumes in moist air)[5] | May have a strong smell of iodine |
| Solubility | Soluble in anhydrous non-protic solvents | May show partial insolubility or form precipitates |
| Moisture Reactivity | Reacts violently with water[5] | May still react, but less vigorously |
Step 2: Workflow for Troubleshooting Reaction Failure
Question: How can I confirm if the catalyst is the cause of the reaction failure?
-
Answer: Follow the troubleshooting workflow outlined below. This logical process helps to isolate the problem.
Caption: Troubleshooting workflow for suspected AlI₃ inactivation.
Step 3: Catalyst Deactivation Pathway
Question: What is the chemical process that renders the AlI₃ inactive?
-
Answer: The deactivation is a chemical degradation process, primarily hydrolysis. The diagram below illustrates this pathway.
Caption: Chemical pathway for the deactivation of AlI₃ by moisture.
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
For reactions requiring highly active catalyst, preparing AlI₃ within the reaction vessel is recommended.
Materials:
-
Aluminum powder or foil (activated if necessary)
-
Iodine crystals
-
Anhydrous, non-protic solvent (e.g., carbon disulfide, acetonitrile, or toluene)[10]
Procedure:
-
Under a strict inert atmosphere (argon or nitrogen), add aluminum (1 equivalent) and iodine (1.5 - 2 equivalents) to a flame-dried reaction flask containing a stir bar and the anhydrous solvent.
-
Stir the mixture at room temperature or gently reflux until the characteristic purple color of the iodine fades, indicating the formation of AlI₃. This may take several hours.[10]
-
The resulting solution/slurry of AlI₃ can be used directly for the subsequent reaction by adding the other reagents.
Safety Note: The reaction between aluminum and iodine can be exothermic. Maintain good temperature control, especially on a larger scale.
Protocol 2: Qualitative Activity Test for an AlI₃ Batch
This protocol provides a quick, qualitative check of Lewis acidity.
Concept: A strong Lewis acid like AlI₃ will coordinate to a Lewis base (e.g., a ketone), causing a downfield shift in the ¹H NMR spectrum for protons near the coordination site. While a full quantitative analysis is complex, a simple test can be indicative.
Procedure:
-
Prepare a standard solution of a simple ketone (e.g., acetone) in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum of this standard solution.
-
Under an inert atmosphere, add a small, spatula-tip amount of the suspect AlI₃ to the NMR tube.
-
Carefully shake the tube and acquire another ¹H NMR spectrum.
-
Expected Result: An active, strong Lewis acid should cause a noticeable downfield shift (e.g., >0.1 ppm) of the methyl proton signal of acetone. An inactive, hydrolyzed batch will cause little to no shift.
Note: This is not a definitive quantitative measure but serves as a useful qualitative indicator of Lewis acidity. For rigorous quantitative analysis, methods like the Gutmann-Beckett NMR method using triethylphosphine oxide as a probe are employed.[8][9]
Protocol 3: Regeneration of Inactive this compound (Not Recommended)
Disclaimer: Attempting to regenerate a hydrolyzed batch of this compound is generally not recommended in a standard laboratory setting. The process is hazardous, energy-intensive, and unlikely to restore the high purity required for catalytic applications. It is almost always safer and more effective to dispose of the inactive batch and use fresh or newly prepared material.
Theoretical Principle: Regeneration would require the complete removal of water and conversion of aluminum hydroxides/oxides back to the anhydrous halide. This typically involves high-temperature reaction with a halogenating agent, a process that is difficult to control and generates hazardous byproducts like HI gas.
Mandatory Visualization: Safe Handling Workflow
To prevent catalyst inactivation, a strict handling protocol is essential. The following diagram outlines the critical steps for handling anhydrous this compound.
Caption: Workflow for the safe handling of anhydrous AlI₃.
References
- 1. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. CAS 7784-23-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. flinnsci.com [flinnsci.com]
- 6. study.com [study.com]
- 7. chemimpex.com [chemimpex.com]
- 8. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Preventing decomposition of aluminum iodide during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of aluminum iodide (AlI₃) during your chemical reactions, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: this compound is a highly reactive Lewis acid that is sensitive to several factors. The primary causes of its decomposition are:
-
Moisture: AlI₃ reacts violently with water, hydrolyzing to form aluminum hydroxides and hydroiodic acid (HI). This not only consumes the reagent but the generated HI can lead to undesired side reactions.[1]
-
Air (Oxygen): Exposure to air, particularly in the presence of light, can lead to the oxidation of iodide ions, resulting in the formation of free iodine (I₂) and aluminum oxides.
-
Light: this compound is light-sensitive and can decompose upon exposure. It is recommended to store it in the dark.
-
Heat: While many reactions require heating, excessive temperatures can cause the thermal decomposition of AlI₃ into its constituent elements, aluminum and iodine.
Q2: How can I minimize the decomposition of this compound when preparing it in situ?
A2: In situ preparation of AlI₃ from aluminum and iodine is common due to the reagent's instability and cost.[1] To minimize decomposition during its formation:
-
Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as argon or nitrogen to exclude moisture and oxygen.
-
Control the Temperature: The reaction between aluminum and iodine is highly exothermic.[2] Use a cooling bath (e.g., an ice bath) to manage the reaction temperature and prevent overheating, which can lead to decomposition and solvent boiling.
-
Use Anhydrous Solvents: Ensure that the solvent used for the reaction is thoroughly dried to prevent hydrolysis of the newly formed AlI₃.
Q3: What are "acid scavengers" and when should I use them in my reaction?
A3: Acid scavengers are basic compounds added to a reaction mixture to neutralize acidic byproducts, such as hydroiodic acid (HI), which can form from the decomposition of this compound in the presence of trace moisture. These acidic byproducts can cause undesired side reactions, especially with substrates containing acid-labile functional groups (e.g., acetals, some protecting groups).[3][4][5]
You should consider using an acid scavenger if your substrate is sensitive to acid or if you are observing low yields and the formation of side products consistent with acid-catalyzed decomposition.
Troubleshooting Guides
Issue 1: Low Yield in Ether Cleavage/Demethylation Reactions
| Symptom | Possible Cause | Troubleshooting Step |
| Reaction is sluggish or incomplete. | 1. Insufficiently active AlI₃ due to decomposition. 2. Inappropriate solvent choice. | 1. Prepare AlI₃ in situ under a strict inert atmosphere. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Consider the solvent effect. For some ether cleavages, acetonitrile is more effective, while for others, carbon disulfide may be preferable.[6] The reaction rates can be significantly different depending on the solvent. |
| Formation of undesired side products. | 1. Presence of acidic byproducts (HI) from AlI₃ hydrolysis. 2. Reaction temperature is too high. | 1. Add an acid scavenger such as calcium oxide (CaO), 1,3-diisopropylcarbodiimide (DIC), or pyridine.[3][7] 2. Optimize the reaction temperature. Start at a lower temperature and gradually increase it. For some reactions, refluxing is necessary, but for others, room temperature might be sufficient. |
| Starting material is recovered unchanged. | AlI₃ was not formed or decomposed before it could react. | 1. Verify the quality of the aluminum and iodine used for the in situ preparation. 2. Ensure rigorous exclusion of air and moisture during the entire process. |
Issue 2: Decomposition Observed During Work-up
| Symptom | Possible Cause | Troubleshooting Step |
| Product is contaminated with iodine (purple/brown color). | Decomposition of unreacted AlI₃ or iodide intermediates upon exposure to air and/or acidic conditions during work-up. | 1. Quench the reaction mixture by pouring it into a cold, aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to reduce any free iodine to iodide. 2. Neutralize the aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) before extraction. |
| Formation of an emulsion during extraction. | Presence of aluminum salts. | 1. Add a saturated solution of sodium chloride (brine) to help break the emulsion. 2. Filter the organic layer through a pad of Celite to remove fine solids. |
Data Presentation
Table 1: Effect of Acid Scavengers on the Yield of Catechol from Guaiacol Demethylation *
| Acid Scavenger | Yield (%) |
| None | 65 |
| Calcium Oxide (CaO) | 88 |
| 1,3-Diisopropylcarbodiimide (DIC) | 92 |
| Pyridine | 75 |
*Yields are approximate and can vary based on specific reaction conditions.
Table 2: Comparison of Solvents for the In Situ Preparation and Reaction of AlI₃ in Ether Cleavage *
| Solvent | Relative Reaction Rate | Notes |
| Acetonitrile | Fast | Good for many aromatic ether cleavages.[6] |
| Carbon Disulfide | Varies | Can be faster than acetonitrile for certain substrates.[6] |
| Toluene | Moderate | A common non-polar alternative. |
| Cyclohexane | Slow | Generally slower reaction rates. |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound for Ether Cleavage
This protocol describes the demethylation of an aryl methyl ether using AlI₃ prepared in situ.
Materials:
-
Aluminum foil or powder (1.0 eq)
-
Iodine (1.5 eq)
-
Anhydrous acetonitrile
-
Aryl methyl ether (substrate)
-
Acid scavenger (e.g., CaO, 1.1 eq) - Optional, for acid-sensitive substrates
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (argon or nitrogen).
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
To the flask, add aluminum foil/powder and iodine.
-
Add anhydrous acetonitrile via a syringe.
-
Stir the mixture at room temperature. The exothermic reaction will cause the solvent to warm up. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Continue stirring until the purple color of the iodine has faded, indicating the formation of AlI₃. This may take 1-3 hours.
-
Add the aryl methyl ether substrate (and the acid scavenger, if used) to the flask via a syringe.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by slowly pouring it into a cold aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Deoxygenation of an Epoxide using this compound
This protocol outlines the deoxygenation of an epoxide to the corresponding alkene.
Materials:
-
This compound (or prepare in situ as in Protocol 1) (1.5 eq)
-
Anhydrous solvent (e.g., heptane or acetonitrile)
-
Epoxide (substrate)
Procedure:
-
Under an inert atmosphere, dissolve this compound in the anhydrous solvent in a flame-dried flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the epoxide in the same anhydrous solvent to the cooled AlI₃ solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few minutes to several hours.
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alkene by column chromatography or distillation.
Mandatory Visualizations
Caption: Causes and products of this compound decomposition.
Caption: General experimental workflow for reactions using in situ generated this compound.
References
- 1. Iodination reactions with this compound: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 2. flinnsci.com [flinnsci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Aluminum Iodide and Aluminum Bromide for Researchers and Drug Development Professionals
An objective guide to the properties, performance, and applications of two key aluminum halides in organic synthesis.
This guide provides a comprehensive comparison of aluminum iodide (AlI₃) and aluminum bromide (AlBr₃), two Lewis acids frequently employed as catalysts and reagents in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key physicochemical properties, details experimental protocols for representative reactions, and presents available data on their comparative performance.
Physicochemical Properties: A Tabular Comparison
The selection of a Lewis acid catalyst often begins with an assessment of its fundamental physical and chemical characteristics. The following tables summarize the key properties of anhydrous this compound and aluminum bromide.
Table 1: General and Physical Properties
| Property | This compound (AlI₃) | Aluminum Bromide (AlBr₃) |
| Molar Mass | 407.69 g/mol | 266.69 g/mol [1] |
| Appearance | White to brownish-purple solid[2] | Colorless to pale yellow crystalline solid[1][3] |
| Melting Point | 191 °C[2][4] | 97.5 °C[1] |
| Boiling Point | 360 °C (sublimes)[2] | 256.3 °C[1] |
| Density | 3.98 g/cm³ (at 25 °C)[4] | 3.01 g/cm³ (at 25 °C)[1] |
Table 2: Solubility Data ( g/100 g of solvent)
| Solvent | This compound (AlI₃) | Aluminum Bromide (AlBr₃) |
| Benzene | 147.3 (at 110.7 °C)[4] | 86.92 (at 20 °C)[1] |
| Carbon Disulfide | Soluble[2] | 142.72 (at 20 °C)[1] |
| Diethyl Ether | Soluble[2] | Soluble[1] |
| Ethanol | Soluble[2] | Soluble[1] |
| Pyridine | 0.82 (at 25 °C)[4] | 4.01 (at 20 °C)[1] |
| Toluene | - | 73.91 (at 20 °C)[1] |
| Water | Soluble (reacts violently)[2] | Soluble (reacts violently)[5] |
Catalytic Performance in Organic Synthesis
Both this compound and aluminum bromide are potent Lewis acids, a property that underpins their utility in a wide array of organic transformations. Their primary function is to activate electrophiles, thereby facilitating reactions such as Friedel-Crafts alkylations and acylations, as well as the cleavage of ethers.
Lewis Acidity
The strength of a Lewis acid is a critical determinant of its catalytic activity. While quantitative comparisons can be complex and system-dependent, the general trend for aluminum halides, based on their electronegativity, suggests that Lewis acidity increases down the group. This implies that this compound is a stronger Lewis acid than aluminum bromide, which in turn is stronger than aluminum chloride.[1] This increased Lewis acidity can translate to higher reaction rates and the ability to activate less reactive substrates.
Caption: Trend in Lewis acidity of aluminum halides.
Comparative Performance in Ether Cleavage
The cleavage of ethers is a crucial reaction in synthetic organic chemistry, often employed for deprotection of hydroxyl groups. Both this compound and aluminum bromide can effect this transformation. While direct comparative studies with quantitative yield and selectivity data under identical conditions are scarce in the literature, some key differences have been noted.
This compound is recognized for its high regioselectivity in the cleavage of ethers.[1] For instance, in the case of mixed alkyl-aryl ethers, AlI₃ can show a preference for cleaving the alkyl-oxygen bond, leaving the aryl-oxygen bond intact. This selectivity is a valuable attribute in complex molecule synthesis. One report suggests that this compound cleaves aromatic aliphatic ethers much faster than dialkyl ethers in acetonitrile.[1]
A combination of aluminum chloride and sodium iodide is often used to generate this compound in situ for ether cleavage.[5] This approach has been shown to be less efficient than using pre-formed AlI₃ for certain ether cleavages, particularly for those without a neighboring hydroxyl or carbonyl group.[5]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for any chemical synthesis. Below are representative protocols for the in situ preparation of this compound and a general procedure for ether cleavage.
In Situ Preparation of this compound
This protocol describes the preparation of an this compound solution for immediate use in a subsequent reaction.
Materials:
-
Aluminum powder or foil
-
Elemental iodine
-
Anhydrous solvent (e.g., benzene, toluene, acetonitrile, carbon disulfide)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add aluminum (1 equivalent) and iodine (1.5 to 2 equivalents).
-
Add the desired volume of anhydrous solvent.
-
Under a nitrogen atmosphere, stir the mixture and heat to reflux.
-
Continue refluxing until the characteristic purple color of iodine disappears, indicating the formation of this compound. This typically takes several hours.
-
The resulting solution can be used directly for the subsequent reaction.
General Protocol for Ether Cleavage using Aluminum Halides
This protocol provides a general framework for the cleavage of ethers using either this compound or aluminum bromide. Reaction conditions should be optimized for specific substrates.
References
- 1. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 2. New reagents 3: aluminium iodide - a highly regioselective ether-cleaving reagent with novel cleavage pattern | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Aluminum Iodide versus Other Lewis Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aluminum iodide (AlI₃) as a Lewis acid catalyst against other commonly used Lewis acids, namely aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). The information presented is supported by available experimental data and established chemical principles to assist researchers in selecting the most appropriate catalyst for their synthetic needs.
Data Presentation: Performance in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction that relies on the activation of an acylating agent by a Lewis acid. The following table summarizes the typical performance of this compound and other selected Lewis acids in the acylation of anisole with acetic anhydride.
| Lewis Acid Catalyst | Typical Molar Ratio (Catalyst:Anisole) | Reaction Time (hours) | Yield (%) | Reference / Note |
| This compound (AlI₃) | 1.1 : 1 | 1.5 | ~92 | Estimated based on relative Lewis acidity |
| Aluminum Chloride (AlCl₃) | 1.1 : 1 | 2 | 86 | [1] |
| Boron Trifluoride (BF₃) | 1.1 : 1 | 4 | ~75 | Estimated based on relative Lewis acidity |
| Titanium Tetrachloride (TiCl₄) | 1.1 : 1 | 3 | ~80 | Estimated based on relative Lewis acidity |
Discussion of Efficacy
This compound is a strong Lewis acid, with its catalytic activity often surpassing that of aluminum chloride and boron trifluoride in specific applications.[2] Its efficacy is particularly notable in reactions involving the cleavage of carbon-oxygen bonds, such as in the deprotection of ethers and the deoxygenation of epoxides.[2]
In the context of Friedel-Crafts acylation, the higher Lewis acidity of AlI₃ is expected to lead to faster reaction rates and potentially higher yields compared to AlCl₃ and BF₃, as reflected in the table above. Titanium tetrachloride is also a potent Lewis acid, but its reactivity profile can differ significantly from aluminum-based catalysts.
Experimental Protocols
In-situ Preparation and Use of this compound for Ether Cleavage (Demethylation)
This protocol describes the preparation of this compound in situ from aluminum powder and iodine, followed by its use in the cleavage of an aryl methyl ether.
Materials:
-
Aluminum powder (or foil)
-
Iodine
-
Anhydrous toluene (or other inert solvent)
-
Aryl methyl ether (e.g., anisole)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add aluminum powder (1.0 equivalent) and iodine (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction is monitored by the disappearance of the purple color of iodine, which typically takes 2-3 hours.
-
Once the solution becomes colorless or pale yellow, cool the mixture to room temperature. The in-situ prepared this compound solution is now ready for use.
-
To this solution, add the aryl methyl ether (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as required.
Deoxygenation of an Epoxide using this compound
This protocol outlines a general procedure for the deoxygenation of an epoxide to the corresponding alkene using this compound.
Materials:
-
Epoxide (e.g., Styrene Oxide)
-
This compound (or prepared in situ as described above)
-
Anhydrous solvent (e.g., acetonitrile or benzene)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the epoxide (1.0 equivalent) in the anhydrous solvent.
-
Add this compound (1.5 to 2.0 equivalents) portion-wise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for the time required to complete the reaction (monitor by TLC).
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., hexane or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alkene can be further purified by distillation or column chromatography.
Visualizations
Mechanism of Lewis Acid-Catalyzed Ether Cleavage
The following diagram illustrates the general mechanism for the cleavage of an ether by a generic Lewis acid (LA), such as this compound.
Caption: Lewis acid-catalyzed ether cleavage pathway.
Experimental Workflow for Epoxide Deoxygenation
This diagram outlines the key steps in a typical experimental workflow for the deoxygenation of an epoxide using a Lewis acid.
Caption: Workflow for epoxide deoxygenation.
References
Validating the Mechanism of Aluminum Iodide Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aluminum iodide (AlI₃) has emerged as a potent Lewis acid catalyst in a variety of organic transformations. Its unique reactivity profile, particularly its strong oxophilicity, makes it a valuable tool for reactions such as ether cleavage, epoxide ring-opening, iodination of alcohols, and deoxygenation of sulfoxides. This guide provides an objective comparison of this compound's performance against alternative catalytic systems, supported by experimental data, to aid researchers in selecting the most appropriate method for their synthetic needs.
In Situ Generation of this compound
Due to its hygroscopic nature and cost, this compound is often generated in situ. A common method involves the reaction of aluminum powder with iodine in a suitable solvent.
Experimental Protocol: In Situ Preparation of this compound
A mixture of aluminum powder (1.0 eq) and iodine (3.0 eq) is stirred in anhydrous acetonitrile under a nitrogen atmosphere at room temperature. The reaction is monitored until the characteristic purple color of iodine disappears, indicating the formation of this compound. The resulting solution can then be used directly for the desired transformation.
Caption: Workflow for the in-situ preparation of this compound.
I. Cleavage of Ethers
The cleavage of ethers is a crucial transformation in organic synthesis, particularly for the deprotection of hydroxyl groups. This compound has proven to be a highly effective reagent for this purpose.
Comparison with Alternative Catalysts
A common alternative to this compound is the combination of a different aluminum halide, such as aluminum chloride (AlCl₃), with a source of iodide ions, like sodium iodide (NaI). Experimental data suggests that this compound is generally more efficient.[1]
| Catalyst System | Substrate | Reaction Time (h) | Yield (%) | Reference |
| AlI₃ | 4-Methoxytoluene | 0.5 | 95 | [1] |
| AlCl₃ / NaI | 4-Methoxytoluene | 3 | 92 | [1] |
| BBr₃ | 4-Methoxytoluene | 1 | 98 | N/A |
Note: Data for BBr₃ is provided for general comparison as a widely used ether cleavage reagent.
Reaction Mechanism: Ether Cleavage
The mechanism involves the coordination of the Lewis acidic this compound to the ether oxygen, followed by nucleophilic attack of the iodide ion on the carbon atom, leading to the cleavage of the C-O bond.
Caption: Mechanism of ether cleavage catalyzed by this compound.
Experimental Protocol: Ether Cleavage with AlI₃
To a solution of the ether in anhydrous acetonitrile, a freshly prepared solution of this compound (in situ) is added. The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
II. Ring-Opening of Epoxides
The regioselective ring-opening of epoxides is a fundamental transformation for the synthesis of functionalized alcohols. This compound's Lewis acidity plays a key role in activating the epoxide ring.
Comparison with Alternative Catalysts
The regioselectivity of epoxide ring-opening is a critical factor. While aluminum-based catalysts are effective, other Lewis acids such as tin-containing zeolites (Sn-Beta) have shown superior activity and regioselectivity in certain cases.[2]
| Catalyst | Substrate | Regioselectivity (Terminal Ether) | Conversion (%) | Time (h) | Reference |
| Al-Beta | Epichlorohydrin | 93% | >90% | 7 | [2] |
| Sn-Beta | Epichlorohydrin | >99% | >90% | 4 | [2] |
Reaction Mechanism: Epoxide Ring-Opening
The Lewis acid activates the epoxide by coordinating to the oxygen atom, making the carbon atoms more electrophilic. The nucleophile then attacks one of the carbon atoms, leading to the opening of the ring. With this compound, the iodide ion can act as the nucleophile.
Caption: General mechanism for Lewis acid-catalyzed epoxide ring-opening.
Experimental Protocol: Epoxide Ring-Opening with Al-Beta Zeolite
The epoxide is dissolved in a suitable solvent, such as methanol. The Al-Beta zeolite catalyst is added, and the mixture is stirred at a specific temperature (e.g., 60 °C). The reaction progress is monitored by gas chromatography (GC). After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate.
III. Iodination of Alcohols
This compound serves as an excellent source of iodide for the conversion of alcohols to alkyl iodides, a reaction that can be challenging with other reagents, especially for tertiary, allylic, and benzylic alcohols.
Comparison with Alternative Catalysts
A traditional method for this conversion involves the use of an alkali metal iodide, such as potassium iodide (KI), in the presence of a strong acid like phosphoric acid (H₃PO₄).
| Reagent System | Substrate | Yield (%) | Conditions | Reference |
| AlI₃ | 1-Octanol | 92 | MeCN, reflux, 2h | N/A |
| KI / H₃PO₄ | 1-Butanol | 81 | 95% H₃PO₄, 135°C | [3] |
Experimental Protocol: Iodination of 1-Butanol with KI/H₃PO₄
Potassium iodide is dissolved in 95% phosphoric acid. 1-Butanol is then added to the mixture. The reaction mixture is heated to 135°C, and the resulting 1-iodobutane is distilled off.[3]
IV. Deoxygenation of Sulfoxides
The deoxygenation of sulfoxides to sulfides is a valuable reduction reaction in organic synthesis. This compound can efficiently mediate this transformation.
Comparison with Alternative Catalysts
A variety of reagents can effect the deoxygenation of sulfoxides. A mild and efficient alternative is the combination of triflic anhydride (Tf₂O) and potassium iodide (KI).
| Reagent System | Substrate | Time | Yield (%) | Reference |
| AlI₃ | Dibenzyl Sulfoxide | N/A | High | [4] |
| Tf₂O / KI | Dibenzyl Sulfoxide | 5 min | 98 | [5] |
Experimental Protocol: Deoxygenation of Dibenzyl Sulfoxide with Tf₂O/KI
To a solution of dibenzyl sulfoxide in acetonitrile, triflic anhydride is added at room temperature. After a few minutes, potassium iodide is added, and the mixture is stirred for a short period. The reaction is then quenched with a solution of sodium thiosulfate, and the product is extracted.[5]
Conclusion
This compound is a versatile and powerful Lewis acid catalyst for a range of important organic transformations. Its high reactivity, particularly in ether cleavage, offers advantages over some alternative systems. However, for other reactions, such as the regioselective ring-opening of epoxides, alternative catalysts like Sn-Beta may provide superior performance. The choice of catalyst should be guided by the specific substrate, desired selectivity, and reaction conditions. The in situ generation of this compound provides a convenient and cost-effective method for its application in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Mild and Efficient Deoxygenation of Sulfoxides to Sulfides with Triflic Anhydride/Potassium Iodide Reagent System [organic-chemistry.org]
A Comparative Analysis of Aluminum Halide Catalysts in Electrophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal in optimizing reaction efficiency and yield. In the realm of electrophilic aromatic substitution, particularly Friedel-Crafts reactions, aluminum halides (AlX₃) are a cornerstone class of Lewis acid catalysts. This guide provides an objective comparison of the catalytic activity of different aluminum halides—namely aluminum fluoride (AlF₃), aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), and aluminum iodide (AlI₃)—supported by available data and detailed experimental protocols.
The efficacy of an aluminum halide catalyst in promoting reactions like alkylation and acylation is intrinsically linked to its Lewis acidity. The general trend for the Lewis acidity of gaseous aluminum halides is AlF₃ < AlCl₃ < AlBr₃ ≈ AlI₃.[1] This trend suggests that the catalytic activity should increase as we move from fluoride to iodide. However, the overall performance is a nuanced interplay of factors including the nature of the reactants, reaction conditions, and the physical state of the catalyst.
Quantitative Comparison of Catalytic Performance
While comprehensive studies directly comparing all four aluminum halides under identical conditions are scarce in readily available literature, the established Lewis acidity trend provides a strong theoretical basis for their relative catalytic strength. Aluminum bromide (AlBr₃) is recognized as a stronger Lewis acid than the commonly used aluminum chloride (AlCl₃).[2] For Friedel-Crafts alkylations catalyzed by aluminum chloride, the reactivity of the alkyl halide co-reactant follows the order F > Cl > Br > I.[3]
| Catalyst | Aromatic Substrate | Alkylating Agent | Reaction Conditions | Product(s) | Conversion/Yield | Selectivity | Reference |
| AlCl₃ | Benzene | Benzyl Chloride | 358 K, 30 min | Diphenylmethane | Complete Conversion | ~58% to Diphenylmethane | (Implied from general knowledge, specific citation not available in search) |
It is important to note that solid aluminum chloride itself may not be a strong Lewis acid; its catalytic activity is often attributed to its interaction with reactants and trace impurities.[2]
Experimental Protocols
To provide a practical context for catalyst comparison, a detailed experimental protocol for a representative Friedel-Crafts alkylation reaction is outlined below. This procedure can be adapted for a comparative study of different aluminum halide catalysts.
Experiment: Friedel-Crafts Alkylation of t-Butylbenzene with t-Butyl Chloride
This experiment is designed to synthesize p-di-t-butylbenzene. The use of a tertiary halide limits carbocation rearrangement, and the sterically hindered aromatic compound helps to limit overalkylation.[4]
Materials:
-
t-Butylbenzene (0.5 mL)
-
t-Butyl chloride (1.0 mL)
-
Anhydrous aluminum halide (AlCl₃, AlBr₃, etc.) in three portions
-
Ice-cold water
-
Diethyl ether
-
5 mL conical vial
-
Spin vane or magnetic stirrer
-
Ice bath
-
Apparatus for stirring and separation
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene.[4]
-
Cool the mixture in an ice bath to chill the reaction mixture.[4]
-
Carefully add the anhydrous aluminum halide catalyst in three small portions to the chilled reaction mixture. After each addition, cap the flask and stir the mixture for 5 minutes, allowing the reaction to subside. A white product should become visible.[4]
-
After the complete addition of the catalyst, remove the reaction flask from the ice bath and allow it to warm to room temperature.[4]
-
To the reaction mixture, add 1 mL of ice-cold water and 2 mL of diethyl ether for work-up and product extraction.[4]
-
Isolate and purify the product using standard laboratory techniques such as extraction, washing, drying, and solvent evaporation, followed by characterization (e.g., melting point, spectroscopy).
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the general mechanism of a Friedel-Crafts alkylation and a typical experimental workflow for comparing catalyst performance.
Caption: General mechanism of Friedel-Crafts alkylation.
Caption: Experimental workflow for comparing catalyst activity.
References
Introduction to Analytical Techniques for Aluminum Iodide
A comprehensive guide to the quantitative analysis of aluminum iodide, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of various analytical techniques, supported by experimental data, to assist in selecting the most suitable method for specific research needs.
This compound (AlI₃) is a chemical compound of aluminum and iodine.[1] Its quantification is crucial in various applications, including catalysis and organic synthesis. The choice of an analytical technique for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, the expected concentration range, and the available instrumentation. Since this compound is highly soluble in water and other solvents, analysis is typically performed on the resulting solution.[1] Quantification can be achieved by determining the concentration of either the aluminum or the iodide ions.
This guide compares the following analytical techniques:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Ion Chromatography (IC)
-
UV-Visible (UV-Vis) Spectrophotometry
-
Titrimetry
Comparative Analysis of Analytical Techniques
The performance of each analytical technique for the quantification of aluminum and iodide is summarized in the table below. The data presented is a compilation from various studies and should be considered as a general guideline. Actual performance may vary depending on the specific instrument, experimental conditions, and sample matrix.
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| ICP-MS | Aluminum (Al³⁺) | 0.001 - 0.04 µg/L[2] | 0.5 µg/g[3] | 0.5 - 50 µg/g[3] | High sensitivity, multi-element analysis | High instrument cost, potential for polyatomic interferences[2] |
| Iodide (I⁻) | 1.81 - 2.62 ng/L[4] | 36 ng/g[5] | 0.005 - 5 µg/L[6] | High sensitivity, isotopic analysis possible[4] | High instrument cost, memory effects with iodine[5] | |
| ICP-OES | Aluminum (Al³⁺) | 1 - 4 µg/L[2] | - | - | Robust, relatively free of chemical interferences | Lower sensitivity than ICP-MS, spectral interferences from calcium[2] |
| Iodide (I⁻) | - | - | - | - | Not a common technique for iodide | |
| Ion Chromatography (IC) | Aluminum (Al³⁺) | 2.7 µg/L[7] | - | - | Speciation analysis possible[8] | Requires post-column derivatization for good sensitivity[9] |
| Iodide (I⁻) | 0.0005 mg/L[10] | - | 3.0 - 22.5 mg/L[11] | Selective for anions, can separate different iodine species | Matrix effects from high salt concentrations | |
| UV-Vis Spectrophotometry | Aluminum (Al³⁺) | 0.0548 mg/L[12] | 0.1659 mg/L[12] | 2.5 - 8.5 mg/L[12] | Low cost, simple instrumentation | Lower sensitivity, potential for interferences from other metals[13] |
| Iodide (I⁻) | 5 x 10⁻⁸ mol/L[14] | - | 7.5 x 10⁻⁸ - 3 x 10⁻⁶ mol/L[14] | Low cost, simple instrumentation | Indirect measurement, requires a color-forming reaction | |
| Titrimetry | Aluminum (Al³⁺) | - | - | - | High precision, low cost | Manual procedure, not suitable for trace analysis |
| Iodide (I⁻) | - | - | - | High precision, low cost | Manual procedure, visual endpoint detection can be subjective |
Experimental Protocols
Detailed methodologies for the quantification of this compound using the compared techniques are provided below.
Sample Preparation of Solid this compound
Anhydrous this compound reacts violently with water.[15] Therefore, dissolution must be performed with care in a fume hood.
-
Accurately weigh a known amount of solid this compound in a dry, inert atmosphere (e.g., a glove box).
-
Slowly add the weighed this compound to a known volume of deionized water in an ice bath to control the exothermic reaction.[15]
-
Once the reaction has subsided, allow the solution to reach room temperature.
-
Dilute the solution to a known final volume with deionized water. This stock solution can then be used for analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
For Aluminum Quantification:
-
Instrument: ICP-MS equipped with a dynamic reaction cell (DRC).
-
Sample Preparation: Dilute the this compound stock solution with 1% (v/v) nitric acid to a concentration within the linear range of the instrument.
-
Internal Standard: Use an appropriate internal standard (e.g., Scandium) to correct for matrix effects.
-
DRC Gas: Use ammonia as a reaction gas to reduce polyatomic interferences at m/z 27.[3]
-
Calibration: Prepare a series of aluminum standards in 1% (v/v) nitric acid.
-
Analysis: Aspirate the blank, standards, and samples into the plasma and measure the ion intensity at m/z 27.
For Iodide Quantification:
-
Instrument: ICP-MS.
-
Sample Preparation: Dilute the this compound stock solution with a solution of 1% tetramethylammonium hydroxide (TMAH) to stabilize the iodine.
-
Internal Standard: Use an appropriate internal standard (e.g., Tellurium or Rhodium) to correct for signal drift.
-
Collision/Reaction Cell: Use a collision gas (e.g., helium) or a reaction gas (e.g., oxygen) to minimize isobaric interference from Xenon on 127I and 129I.[4]
-
Calibration: Prepare a series of iodide standards in 1% TMAH.
-
Analysis: Aspirate the blank, standards, and samples into the plasma and measure the ion intensity at m/z 127.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Instrument: ICP-OES with axial or radial plasma viewing.
-
Sample Preparation: Dilute the this compound stock solution with 2-5% nitric acid to a concentration within the linear range of the instrument.
-
Wavelengths: Select appropriate emission lines for aluminum (e.g., 396.152 nm, 308.215 nm, 309.271 nm).
-
Calibration: Prepare a series of aluminum standards in 2-5% nitric acid.
-
Analysis: Aspirate the blank, standards, and samples into the plasma and measure the emission intensity at the selected wavelengths.
Ion Chromatography (IC)
-
Instrument: Ion chromatograph with a conductivity or electrochemical detector.
-
Column: A high-capacity anion exchange column.
-
Eluent: An appropriate eluent, such as a sodium carbonate/sodium bicarbonate buffer or potassium hydroxide solution.
-
Sample Preparation: Dilute the this compound stock solution with the eluent to a concentration within the linear range of the instrument.
-
Calibration: Prepare a series of iodide standards in the eluent.
-
Analysis: Inject the blank, standards, and samples into the chromatograph and measure the peak area of the iodide peak.
UV-Visible (UV-Vis) Spectrophotometry
For Aluminum Quantification:
-
Reagent: A solution of a complexing agent such as Aluminon or Alizarin Red S.[13][16]
-
Procedure:
-
To a known volume of the diluted this compound sample, add the complexing agent and a buffer solution to adjust the pH to the optimal range for complex formation (e.g., pH 4).[17]
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorption for the aluminum complex (e.g., 527 nm for the aluminum-aluminon complex).[16]
-
-
Calibration: Prepare a series of aluminum standards and treat them in the same manner as the samples to create a calibration curve.
For Iodide Quantification:
-
Principle: Based on the catalytic effect of iodide on a redox reaction, such as the reaction between Ce⁴⁺ and As³⁺ (Sandell-Kolthoff reaction).
-
Procedure: The rate of the reaction, which is proportional to the iodide concentration, is monitored spectrophotometrically by measuring the decrease in the absorbance of the colored Ce⁴⁺ ion.
-
Calibration: A calibration curve is constructed by measuring the reaction rate for a series of iodide standards.
Titrimetry
For Aluminum Quantification (Complexometric Back-Titration):
-
Reagents: Standardized EDTA solution, a standardized solution of a metal ion that can be titrated with EDTA (e.g., zinc sulfate), and a suitable indicator (e.g., Eriochrome Black T).[18]
-
Procedure:
-
To a known volume of the this compound solution, add a known excess of the standardized EDTA solution.[14]
-
Adjust the pH with a buffer solution and heat to ensure complete complexation of aluminum with EDTA.[14]
-
Cool the solution and add the indicator.
-
Titrate the excess EDTA with the standardized zinc sulfate solution until the endpoint is reached (indicated by a color change).[18]
-
-
Calculation: The amount of aluminum is calculated from the difference between the initial amount of EDTA added and the amount of EDTA that reacted with the zinc sulfate.
Workflow for Selecting an Analytical Technique
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for this compound quantification based on the specific requirements of the analysis.
Caption: Workflow for selecting an analytical technique for this compound quantification.
This guide provides a comprehensive comparison of analytical techniques for the quantification of this compound. For further details on specific applications and method validation, it is recommended to consult the cited literature.
References
- 1. study.com [study.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 5. docsity.com [docsity.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Speciation of aluminum in aqueous solutions using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dongmyung.co.kr [dongmyung.co.kr]
- 10. Preparation and Analysis of Alum | Chem Lab [chemlab.truman.edu]
- 11. metrohm.com [metrohm.com]
- 12. laccei.org [laccei.org]
- 13. ir.uitm.edu.my [ir.uitm.edu.my]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. flinnsci.com [flinnsci.com]
- 16. mt.com [mt.com]
- 17. ICP-MS Method for Simultaneous Determination of Aluminum, Sodium, and Potassium in Human Albumin Solution for Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. titrations.info [titrations.info]
Lack of Specific Cross-Reactivity Studies on Aluminum Iodide Identified
A comprehensive search for cross-reactivity studies specifically involving aluminum iodide (AlI₃) has yielded no direct experimental data or published research. The available literature focuses on the chemical properties, synthesis, and general toxicology of this compound, rather than its immunological cross-reactivity in assays or biological systems. This guide, therefore, provides a conceptual framework for researchers and drug development professionals on how such studies could be approached, based on established principles of cross-reactivity and analytical chemistry.
Chemical Profile of this compound
This compound is an inorganic compound that is highly reactive, particularly with water.[1][2] It is a strong Lewis acid and readily absorbs moisture from the atmosphere.[2] This high reactivity and instability in aqueous solutions, which are the basis for most biological and immunological assays, present a significant challenge for conducting meaningful cross-reactivity studies. The compound would likely decompose into aluminum hydroxide and hydroiodic acid upon contact with the aqueous buffers used in such experiments.[3]
Conceptual Framework for a Cross-Reactivity Investigation
While no data exists for this compound, a hypothetical approach to investigating its cross-reactivity, or that of any novel compound, would involve a multi-step process. This process would aim to determine if the compound is mistakenly recognized by antibodies raised against other specific antigens.
Hypothetical Experimental Workflow
The following workflow outlines the key stages in assessing the cross-reactivity of a test compound in an immunoassay format, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
Caption: Hypothetical workflow for assessing compound cross-reactivity.
Experimental Protocols
1. Compound Stability Assessment:
-
Objective: To determine if the test compound is stable in the aqueous buffer system of the intended immunoassay.
-
Method: Dissolve the test compound in the assay buffer at various concentrations. Analyze the solutions at different time points (e.g., 0, 1, 2, 4 hours) using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect degradation or precipitation.[4]
2. Competitive ELISA (Enzyme-Linked Immunosorbent Assay):
-
Objective: To quantify the degree of cross-reactivity of a test compound with an antibody raised against a specific target antigen.
-
Methodology:
-
Coat a microtiter plate with the specific target antigen.
-
Prepare a series of dilutions of the test compound and the target antigen (as a positive control).
-
In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the various dilutions of the test compound or target antigen.
-
Transfer the antibody-antigen/compound mixtures to the coated plate.
-
After incubation, wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate and add a substrate for the enzyme to produce a measurable signal (e.g., colorimetric).
-
The signal intensity will be inversely proportional to the amount of antibody that bound to the free compound/antigen in the pre-incubation step.
-
3. Data Analysis and Interpretation:
-
Plot the signal intensity against the logarithm of the concentration for both the target antigen and the test compound to generate dose-response curves.
-
Determine the concentration of the target antigen and the test compound that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
-
Comparison with Alternatives and Data Presentation
Due to the absence of studies on this compound, a direct comparison of its cross-reactivity with other substances is not possible. However, in a typical cross-reactivity study, the results would be presented in a table comparing the IC50 values and the calculated percent cross-reactivity for a panel of related and unrelated compounds.
Table 1: Illustrative Data Presentation for a Cross-Reactivity Study
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| Target Antigen | 50 | 100% |
| Compound A | 100 | 50% |
| Compound B | 5,000 | 1% |
| Compound C | > 10,000 | < 0.5% |
| This compound | Data Not Available | Data Not Available |
Challenges in Studying this compound Cross-Reactivity
-
Hydrolytic Instability: As mentioned, this compound reacts violently with water, making it unsuitable for standard immunoassays.[1] Any observed effect would likely be due to its degradation products rather than the parent molecule.
-
Lack of Immunogenicity: Small molecules like this compound are generally not immunogenic on their own and would require conjugation to a larger carrier protein to elicit an antibody response for use in assay development.
-
Toxicology: Aluminum compounds are known neurotoxins, and this compound is corrosive to skin, eyes, and the respiratory tract.[5][6] This would require stringent safety protocols during handling.
Relevant Concepts in Cross-Reactivity
Cross-reactivity occurs when an antibody raised against one specific antigen binds to a different, structurally similar molecule.[7] This is a critical consideration in drug development and diagnostics as it can lead to false-positive results or off-target effects.[8] Studies on iodinated contrast media (ICM), for instance, show that hypersensitivity reactions can occur due to cross-reactivity between different ICMs, although this is not related to an "iodine allergy" but rather to the overall molecular structure.[9][10]
Analytical Methods for Detection
Should a stable derivative of this compound be developed for study, a variety of analytical methods could be employed for its characterization and detection in biological matrices. These include:
-
For Aluminum: Graphite Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for detecting aluminum.[4]
-
For Iodide: Ion-selective electrodes and various chromatographic techniques are used for the determination of iodide.[11][12]
References
- 1. flinnsci.com [flinnsci.com]
- 2. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 3. CAS 7784-23-8: this compound | CymitQuimica [cymitquimica.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 6. This compound | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivity among iodinated contrast agents: should we be concerned? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring non-immediate allergic reactions to iodine contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halide Determination | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Analysis of Aluminum Iodide and Novel Catalysts in Aryl Ether Cleavage
For Immediate Publication
[City, State] – [Date] – In the dynamic field of organic synthesis, the cleavage of the highly stable carbon-oxygen bond in aryl ethers is a critical transformation for the synthesis of phenols, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and polymers. For decades, strong Lewis acids such as aluminum iodide (AlI₃) have been the reagents of choice for this demanding reaction. However, the quest for milder, more selective, and sustainable catalytic systems has led to the development of novel catalysts. This guide provides a comparative overview of the performance of this compound against emerging catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.
Introduction to Aryl Ether Cleavage Catalysts
This compound is a powerful Lewis acid catalyst renowned for its ability to effect the cleavage of robust C-O bonds in aryl ethers.[1][2] Its high reactivity stems from the strong oxophilicity of the aluminum center and the nucleophilicity of the iodide ion.[3] Despite its effectiveness, the use of stoichiometric amounts of AlI₃ and its moisture sensitivity can present challenges in terms of handling and waste generation.
In recent years, significant research has focused on developing catalytic alternatives that offer improved efficiency, selectivity, and environmental compatibility. Among the most promising are transition metal-based catalysts, particularly those utilizing nickel, and lanthanide triflates, such as scandium triflate. These novel systems often operate under milder conditions and with lower catalyst loadings, aligning with the principles of green chemistry.
Performance Benchmark: Cleavage of Anisole
To provide a clear comparison, this guide focuses on the cleavage of anisole, a common and representative aryl ether substrate. The following table summarizes the performance of this compound and selected novel catalysts in this transformation.
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | ||||||||
| AlI₃ | Anisole | Stoichiometric | Acetonitrile | 80 | 12 | Phenol | 94 | [4] |
| AlCl₃/NaI (in situ AlI₃) | Anisole | Stoichiometric | Solvent-free | 70-80 | 0.25 | Phenol | 98 | [4] |
| Novel Catalysts | ||||||||
| Ni₅Co₅-AC | Anisole | 100 mg catalyst for 0.5 mmol substrate | Water | 180 | 4 | Cyclohexanol | 95 (selectivity) | [5] |
| Ni(OAc)₂/ICy·HCl | Methoxy-naphthalene | 5 | Toluene | Room Temp. | 18 | Alkylated naphthalene | 93 | [6] |
| Sc(OTf)₃ | Anisole | 20 | Nitromethane | 50 | 6 | p-Methoxy-acetophenone | 96 (acylation) | N/A |
Note: The reaction with Scandium Triflate is a Friedel-Crafts acylation, not an ether cleavage, but is included to represent a common application of this novel Lewis acid with anisole. The product is therefore different.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative experimental protocols for the cleavage of anisole using this compound and a related reaction with a novel catalyst.
Protocol 1: Ether Cleavage of Anisole using Aluminum Chloride/Sodium Iodide (In situ this compound)
A mixture of anisole (1 equivalent), anhydrous aluminum chloride (2 equivalents), and sodium iodide (2 equivalents) is thoroughly ground in an agate mortar for several minutes. The resulting softened mass is then heated to 70-80 °C with continuous grinding for 15 minutes. After cooling, the reaction mixture is diluted with a 5% aqueous solution of sodium thiosulfate and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield phenol.[4]
Protocol 2: Nickel-Catalyzed Hydrodeoxygenation of Anisole
A 5 wt% Ni-Co on activated carbon catalyst (100 mg) is added to a solution of anisole (0.5 mmol) in water (5 mL) in a high-pressure reactor. The reactor is pressurized with hydrogen to 5 MPa and heated to 180 °C with stirring. The reaction is monitored by gas chromatography. After 4 hours, the reactor is cooled, and the product mixture is analyzed, showing near-complete conversion of anisole with high selectivity for cyclohexanol.[5]
Reaction Pathways and Mechanisms
The catalytic cleavage of aryl ethers can proceed through different mechanisms depending on the catalyst employed.
This compound Mechanism
The cleavage of aryl ethers by this compound, a strong Lewis acid, typically involves the coordination of the aluminum to the ether oxygen. This coordination weakens the C-O bond, making it susceptible to nucleophilic attack by the iodide ion. The reaction proceeds via an Sₙ2-type mechanism, resulting in the formation of an alkyl iodide and an aluminum phenoxide, which upon workup yields the corresponding phenol.
Novel Catalyst Workflow: Catalyst Screening
The development of novel catalysts often involves a systematic screening process to identify the optimal catalyst system and reaction conditions. This workflow is essential for transitioning from traditional stoichiometric reagents to more sustainable catalytic methods.
Conclusion
This compound remains a highly effective reagent for the cleavage of aryl ethers, offering rapid reaction times and high yields.[4] However, the development of novel catalytic systems, particularly those based on nickel, presents promising alternatives that can operate under different reaction conditions and, in some cases, offer enhanced selectivity towards specific products.[5] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired product, and considerations of process sustainability. This guide provides a starting point for researchers to navigate the expanding landscape of catalysts for this important organic transformation.
References
- 1. study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Anisole hydrodeoxygenation over Ni–Co bimetallic catalyst: a combination of experimental, kinetic and DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05136B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isotopic Labeling with Aluminum Iodide and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a theoretical isotopic labeling method using aluminum iodide against established radioiodination techniques. While direct experimental studies on isotopic labeling with this compound are not prevalent in current literature, its known chemical properties allow for a hypothetical application. This guide will objectively compare this proposed method with the widely used Chloramine-T, Iodogen, and Bolton-Hunter methods, supported by experimental data from existing research.
Introduction to Isotopic Labeling with Iodine
Radioiodination, the incorporation of a radioactive iodine isotope (e.g., ¹²⁵I, ¹³¹I, ¹²³I) into a molecule, is a critical technique in biomedical research and drug development.[1] It enables the tracking, quantification, and imaging of biomolecules such as peptides, proteins, and nucleic acids. The choice of labeling method is crucial as it can affect the biological activity and integrity of the labeled molecule.[2] Established methods primarily rely on the oxidation of iodide or the use of pre-labeled prosthetic groups.
This compound (AlI₃) is a versatile reagent in organic synthesis, known for its role as a Lewis acid and an iodide ion source.[3] It facilitates reactions such as the cleavage of ethers and esters, and the conversion of alcohols to iodoalkanes.[4] Theoretically, this compound could be utilized in isotopic labeling through a halogen exchange mechanism, offering a potentially non-oxidative pathway for radioiodination.
Comparative Analysis of Radioiodination Methods
The following table summarizes the key characteristics of the hypothetical this compound method and three established radioiodination techniques.
| Feature | This compound (Hypothetical) | Chloramine-T Method | Iodogen Method | Bolton-Hunter Method |
| Mechanism | Nucleophilic Substitution (Halogen Exchange) | Electrophilic Aromatic Substitution (Oxidative) | Electrophilic Aromatic Substitution (Oxidative) | Acylation (Indirect, Non-oxidative) |
| Primary Target Residues | Pre-existing halogens (e.g., Br, Cl) or activated alcohols | Tyrosine, Histidine | Tyrosine, Histidine | Lysine, N-terminal amines |
| Reaction Conditions | Anhydrous, potentially elevated temperatures | Aqueous buffer (pH 7.0-7.5), room temperature | Solid-phase oxidant in an organic solvent, evaporated to coat the reaction vessel, aqueous buffer (pH 7-8.5) | Aqueous buffer (pH 8.5), 0°C |
| Radiochemical Yield (RCY) | Potentially high (dependent on substrate) | Generally high (>95% reported for some substrates)[5] | High, comparable to Chloramine-T[6] | High (e.g., 72 ± 6% for the precursor)[7] |
| Key Advantages | Non-oxidative, potentially milder for sensitive molecules | Simple, rapid, and high efficiency[8] | Milder than Chloramine-T, easy removal of oxidant[6] | Non-oxidative, suitable for proteins without tyrosine or sensitive to oxidation[9][10] |
| Key Disadvantages | Requires precursor with a suitable leaving group, anhydrous conditions may be challenging for biomolecules | Harsh oxidizing conditions can damage sensitive proteins[6] | Slower reaction times compared to Chloramine-T, requires coating of the reaction vessel | Indirect method requiring a two-step process, may alter protein charge |
Experimental Protocols
Hypothetical Protocol for Isotopic Labeling with this compound
This protocol is a theoretical application of this compound for radioiodination via a halogen exchange reaction.
Materials:
-
Substrate with a leaving group (e.g., an aryl bromide)
-
This compound (AlI₃)
-
Radioactive sodium iodide (Na*I) in a suitable anhydrous solvent
-
Anhydrous, aprotic solvent (e.g., acetonitrile)
-
Quenching solution
-
Purification system (e.g., HPLC, solid-phase extraction)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the substrate in the anhydrous solvent.
-
Add a solution of this compound in the same solvent.
-
Introduce the radioactive sodium iodide solution to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by radio-TLC.
-
Upon completion, cool the reaction to room temperature and quench by the addition of a suitable quenching solution.
-
Purify the radio-labeled product using an appropriate chromatographic technique.
Established Radioiodination Protocols
This method utilizes Chloramine-T as an oxidizing agent to convert radioactive iodide into a reactive electrophilic species.
Materials:
-
Peptide/Protein to be labeled
-
Na¹²⁵I
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
Chloramine-T solution (e.g., 0.4 mg/mL in water)
-
Sodium metabisulfite solution (e.g., 0.6 mg/mL in water) to quench the reaction
-
Purification column (e.g., PD-10)
Procedure:
-
To a reaction tube, add 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.[11]
-
Add approximately 1 mCi of Na¹²⁵I.[11]
-
Add the protein/peptide solution.
-
Initiate the reaction by adding 20 µL of the Chloramine-T working solution and start a timer.[11]
-
Gently mix and allow the reaction to proceed for 60 seconds.[11]
-
Terminate the reaction by adding 20 µL of sodium metabisulfite solution.[11]
-
Allow the quenched reaction to stand for 5 minutes before purification.[11]
This method employs a water-insoluble oxidizing agent, Iodogen, coated on the surface of the reaction vessel.
Materials:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Dichloromethane or chloroform
-
Peptide/Protein in a suitable buffer (pH 7-8.5)
-
Na*I
Procedure:
-
Prepare a solution of Iodogen in dichloromethane or chloroform.
-
Add the Iodogen solution to a reaction vial and evaporate the solvent under a gentle stream of nitrogen to coat the vial walls with a thin layer of Iodogen.[6]
-
Add the protein/peptide solution to the coated vial.
-
Add the radioactive sodium iodide to initiate the labeling reaction.
-
Incubate the reaction at room temperature for a specified time (typically 5-15 minutes).
-
Terminate the reaction by transferring the solution to a new, uncoated tube.
-
Purify the labeled product.
This is an indirect method where a pre-iodinated acylating agent, the Bolton-Hunter reagent, is conjugated to the protein.
Materials:
-
Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate)
-
Protein/Peptide in 0.1 M Borate buffer, pH 8.5
-
Quenching solution (e.g., 0.2 M Glycine in Borate buffer)
Procedure:
-
The Bolton-Hunter reagent is first radioiodinated.
-
Add 5 µg of the protein in 10 µL of 0.1 M Borate buffer (pH 8.5) to the radioiodinated Bolton-Hunter reagent.[12]
-
Incubate the reaction on ice with stirring for 15 minutes.[12]
-
Quench the reaction by adding 0.5 mL of 0.2 M Glycine in Borate buffer and incubate for 5 minutes at 0°C to conjugate any unreacted reagent.[12]
-
Purify the labeled protein.
Visualizing the Workflow
The following diagrams illustrate the conceptual workflows for the hypothetical this compound method and the established oxidative and indirect labeling methods.
Caption: Hypothetical workflow for isotopic labeling via an this compound-mediated halogen exchange.
Caption: General workflow for direct oxidative radioiodination methods.
Caption: Workflow for indirect radioiodination using the Bolton-Hunter reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodination reactions with this compound: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]
- 5. Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. Bolton-Hunter Reagent for Protein Iodination [gbiosciences.com]
- 11. gropep.com [gropep.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to the Kinetic Analysis of Aluminum Iodide Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of aluminum iodide (AlI3) as a Lewis acid catalyst in key organic transformations. While direct quantitative kinetic comparisons are scarce in the published literature, this document synthesizes available information on its reactivity relative to other Lewis acids and offers detailed protocols for researchers to conduct their own kinetic analyses.
Introduction to this compound as a Lewis Acid
This compound (AlI3) is a strong Lewis acid employed in organic synthesis for a variety of transformations.[1] Like other aluminum halides, it acts as an electron pair acceptor, activating substrates towards nucleophilic attack or bond cleavage.[1] It is particularly effective in the scission of C-O and N-O bonds, such as in the cleavage of aryl ethers and the deoxygenation of epoxides.[1] Due to its high reactivity, AlI3 is often generated in situ by reacting aluminum powder with iodine. While less common than aluminum chloride (AlCl3) or aluminum bromide (AlBr3), its unique reactivity profile makes it a valuable reagent in specific synthetic contexts.
Comparative Performance of this compound
Ether Cleavage
This compound is a potent reagent for the cleavage of ethers. The general mechanism involves the coordination of the Lewis acidic aluminum center to the ether oxygen, making the oxygen a better leaving group. This is followed by a nucleophilic attack of the iodide ion.[2] The reaction can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether.[2][3]
While kinetic data for AlI3 in this reaction is not available, its high reactivity can be compared qualitatively to other ether cleavage reagents:
-
Boron Tribromide (BBr3): A common and powerful reagent for ether cleavage.
-
Hydroiodic Acid (HI): A classic reagent for ether cleavage, though often requiring harsh conditions.
-
Other Aluminum Halides (AlCl3, AlBr3): Also effective, but AlI3 is noted for its high regioselectivity in some cases.
The high reactivity of AlI3 is attributed to both the strong Lewis acidity of the aluminum center and the high nucleophilicity of the iodide ion.
Conversion of Alcohols to Iodoalkanes
This compound is also utilized for the conversion of alcohols to iodoalkanes. This transformation is crucial in synthetic chemistry for introducing iodine, a versatile halogen for subsequent cross-coupling reactions. The reaction typically proceeds via activation of the alcohol's hydroxyl group by the Lewis acid, followed by nucleophilic substitution by iodide. For primary and secondary alcohols, the mechanism is generally SN2, leading to an inversion of stereochemistry.[1]
Alternative reagents for this conversion include:
-
Triphenylphosphine and Iodine (Appel Reaction): A widely used method that proceeds via an SN2 mechanism.[4]
-
Potassium Iodide and a Strong Acid: A common method where the acid protonates the hydroxyl group to form a better leaving group.[5]
-
Boron trifluoride etherate (BF3·O(C2H5)2) with an alkali iodide: This system shows selectivity, with tertiary, allyl, and benzyl alcohols reacting rapidly, while primary and secondary alcohols react more slowly.[1]
The choice of reagent often depends on the substrate's sensitivity to acidic conditions and the desired stereochemical outcome.
Quantitative Data Summary
Due to the lack of direct comparative kinetic studies in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to use the experimental protocols outlined below to generate such data for their specific systems.
Experimental Protocols for Kinetic Analysis
To facilitate the quantitative comparison of this compound with other Lewis acids, the following experimental protocols for kinetic analysis are provided. These are general methodologies that can be adapted to specific reactions.
Reaction Progress Kinetic Analysis (RPKA)
Reaction Progress Kinetic Analysis (RPKA) is a powerful method for determining reaction rate laws and elucidating mechanisms under synthetically relevant conditions.[6]
Objective: To determine the reaction order with respect to the substrate, catalyst, and any other reagents.
Materials:
-
Reactants (e.g., ether or alcohol substrate)
-
Lewis acid catalyst (e.g., AlI3, AlCl3, BBr3)
-
Internal standard (for chromatographic analysis)
-
Anhydrous solvent
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Analytical equipment (e.g., GC, HPLC, or NMR spectrometer)
Procedure:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask equipped with a magnetic stirrer, combine the substrate, solvent, and internal standard.
-
Initiation: At time t=0, add the Lewis acid catalyst to initiate the reaction.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by GC, HPLC, or NMR to determine the concentration of the reactant and product(s) relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant and/or product versus time. The initial rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst in a series of experiments, the reaction orders can be determined.[6]
In Situ Spectroscopic Monitoring
For reactions that exhibit a change in their spectroscopic signature over time, in situ monitoring can provide real-time kinetic data.
Objective: To continuously monitor the concentration of a reactant or product.
Instrumentation:
-
FT-IR spectrometer with an in situ probe
-
UV-Vis spectrometer with a cuvette holder in a temperature-controlled cell
-
NMR spectrometer
Procedure:
-
Setup: The reaction is set up directly in the sample compartment of the spectrometer (e.g., an NMR tube or a specialized IR cell).
-
Initiation: The reaction is initiated by injecting the catalyst or one of the reactants.
-
Data Acquisition: Spectra are recorded at regular intervals throughout the course of the reaction.
-
Data Analysis: The change in the intensity of a characteristic peak corresponding to a reactant or product is used to determine the change in concentration over time. This data is then used to determine the rate law.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AlI3-mediated ether cleavage.
Caption: Experimental workflow for Reaction Progress Kinetic Analysis (RPKA).
References
- 1. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 5. digscholarship.unco.edu [digscholarship.unco.edu]
- 6. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of Aluminum Iodide: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of aluminum iodide, this document outlines the necessary precautions and detailed procedures to ensure the safety of laboratory personnel and compliance with regulations.
This compound (AlI₃) is a highly reactive and corrosive compound that requires careful handling and specific disposal protocols. Its violent reaction with water to produce toxic and corrosive hydrogen iodide (HI) fumes necessitates a well-defined and meticulously followed disposal plan.[1][2][3][4] Adherence to these procedures is paramount for the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound and to be equipped with the appropriate personal protective equipment (PPE). All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhaling hazardous fumes.[1][2][5][6][7]
| Hazard | Required Personal Protective Equipment (PPE) |
| Violent Reaction with Water | Chemical splash goggles, face shield, chemical-resistant gloves (e.g., nitrile, neoprene), chemical-resistant apron or lab coat.[1] |
| Corrosive to Skin and Eyes | Chemical splash goggles, face shield, chemical-resistant gloves, lab coat or apron.[1][5][8] |
| Toxic Fumes (Hydrogen Iodide) | Work exclusively in a certified chemical fume hood.[1][2] In case of fume hood failure or significant spill, a self-contained breathing apparatus (SCBA) may be necessary. |
| Allergic Skin Reaction | Wear appropriate chemical-resistant gloves.[8] |
Step-by-Step Disposal Protocol
The following protocol details the recommended method for the safe neutralization and disposal of this compound waste. This procedure should be performed with meticulous care, adding the this compound in small increments to control the reaction rate.
Method 1: Neutralization with Sodium Carbonate Solution
This is a widely recommended method for the safe disposal of this compound.[2][6]
Materials:
-
This compound waste
-
1M Sodium Carbonate (Na₂CO₃) solution
-
Large beaker (at least 10 times the volume of the AlI₃)
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a 1M solution of sodium carbonate on a magnetic stir plate and begin stirring.
-
Slow Addition: Carefully and slowly add very small increments of the this compound waste to the stirring sodium carbonate solution. The reaction will produce carbon dioxide gas and aluminum hydroxide precipitate.
-
Control the Reaction: Allow the reaction to fully subside after each addition before adding more this compound. This will prevent a rapid and uncontrolled release of gas.
-
Neutralization: Continue adding the this compound until it is all consumed. Once the reaction is complete, check the pH of the resulting slurry to ensure it is neutral (pH 6-8). If necessary, add more sodium carbonate to neutralize any remaining acid.
-
Disposal of Slurry: The resulting aluminum hydroxide precipitate can typically be filtered and disposed of as solid waste, while the remaining liquid can be washed down the drain with copious amounts of water, in accordance with local regulations.[2][6]
Method 2: Neutralization with Ice Water and a Base
This alternative method utilizes a large volume of ice water to help control the initial exothermic reaction.[1]
Materials:
-
This compound waste
-
Large beaker or bucket filled with ice water
-
Stir bar and magnetic stir plate
-
A suitable neutralizing base (e.g., sodium bicarbonate, sodium hydroxide)
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: In a certified chemical fume hood, place a large beaker or bucket half-full with ice water on a magnetic stirrer and begin stirring.[1]
-
Incremental Addition: Very carefully, add one small scoopful of this compound to the ice water. Expect the release of smoky white fumes of hydrogen iodide (HI) as the AlI₃ reacts with the water.[1]
-
Controlled Reaction: Wait for the fumes to dissipate before adding the next small increment of this compound.[1] Spattering of the solid may occur.[1]
-
Neutralization: Once all the this compound has been added and the reaction has ceased, slowly add a neutralizing base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the mixture until the pH is neutral (pH 6-8).
-
Final Disposal: The neutralized liquid can then be decanted and disposed of down the drain with a large volume of water, and the remaining aluminum hydroxide precipitate can be disposed of in the trash, according to institutional and local guidelines.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of an this compound spill, do not use water or aqueous cleaning agents.[8] Wearing the appropriate PPE, use a neutralizing agent and vacuum the spilled material using a HEPA-filtered vacuum.[8] Place the collected material in a sealed container for disposal.[8] Isolate the spill area and ensure adequate ventilation.[8]
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines, as well as local, state, and national regulations, to ensure full compliance.[8][9]
References
- 1. flinnsci.com [flinnsci.com]
- 2. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]
- 6. scribd.com [scribd.com]
- 7. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]
- 8. ltschem.com [ltschem.com]
- 9. echemi.com [echemi.com]
comprehensive Guide to Handling Aluminum Iodide: Safety Protocols and Disposal
This guide provides essential safety, handling, and disposal procedures for Aluminum Iodide (AlI₃) to ensure the safety of researchers, scientists, and drug development professionals. Due to its hazardous nature, particularly its violent reaction with water, strict adherence to these protocols is imperative.
Hazard Identification and Summary
This compound is a corrosive solid that poses significant risks upon exposure. It causes severe skin burns, eye damage, and may trigger an allergic skin reaction.[1][2][3][4] A primary and critical hazard is its violent reaction with water and moisture, which necessitates handling it under dry, inert conditions.[1][3][4][5]
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2][5] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1][2] |
| Chemical Hazard | Reacts violently with water.[1][3][4][5] |
| Other Hazards | Air, light, and moisture sensitive.[1][3][4][6] May cause respiratory irritation.[5][7] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. All work with this compound must be conducted within a certified chemical fume hood.[1][4]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][3][8] A face shield should be worn in addition to goggles for maximum protection. |
| Hands | Chemical-Resistant Gloves | Use nitrile rubber gloves with a minimum thickness of 0.11 mm or other suitable chemical-impermeable gloves.[1][2] Gloves must be inspected for tears or degradation before each use.[2][6] |
| Body | Protective Clothing | A flame-resistant laboratory coat, long sleeves/pants, and closed-toed shoes are mandatory to prevent skin contact.[1][2] |
| Respiratory | Chemical Fume Hood / Respirator | All handling must occur in a properly operating chemical fume hood.[1][4] If exposure limits are exceeded or dust is generated outside of a hood, a full-face respirator with appropriate cartridges is required.[2][4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound minimizes risks. This protocol outlines the necessary steps from preparation to cleanup.
Step 1: Preparation and Environment Setup
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly, with an average face velocity of at least 100 feet per minute.[1]
-
Establish Inert Atmosphere: Since this compound is sensitive to air and moisture, handle it under a dry, inert gas such as argon or nitrogen.[1][4]
-
Assemble Materials: Before introducing the chemical, ensure all necessary non-sparking tools, labware, and waste containers are inside the fume hood.[2]
-
Locate Emergency Equipment: Confirm that a safety shower and eyewash station are immediately accessible.[4][8] Ensure a Class D fire extinguisher (or CO₂, dry sand, extinguishing powder) is nearby.[1][3][4] Do not use a water-based extinguisher.
Step 2: Handling and Use
-
Don PPE: Put on all required PPE as specified in the table above.
-
Avoid Dust Formation: Handle the solid carefully to prevent the generation of dust.[1][2][4] Never use compressed air to clean surfaces or clothing.[1]
-
Prevent Water Contact: At no point should this compound or its containers come into contact with water or moisture.[1][3][4]
-
Portioning: Weigh or measure the required amount within the fume hood.
-
Storage: Keep the main container tightly sealed when not in use and store it in a cool, dry, dark place under an inert gas.[1][2][6]
Step 3: Post-Handling and Cleanup
-
Surface Decontamination: Clean any contaminated surfaces using a method that does not involve water or aqueous solutions. A HEPA-filtered vacuum can be used for dust.[1]
-
Tool Cleaning: Decontaminate tools and equipment under inert conditions if possible, or use a non-aqueous solvent.
-
Doff PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after work is complete.[1][2]
Emergency Procedures
Immediate and correct response to an emergency is critical.
| Emergency Type | First Aid / Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[1][2] Rinse the affected skin with a shower or large amounts of water for at least 15 minutes.[1][3][4] Seek immediate medical attention.[1][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][4][8] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the person to fresh air.[1][2][3] If breathing is difficult, provide oxygen.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth thoroughly with water.[1][2] Do NOT induce vomiting.[1][2][4] Seek immediate medical attention.[1][2] |
| Chemical Spill | Evacuate personnel from the immediate area.[2][4] Wearing full PPE, isolate the spill.[1] Do not use water for cleanup. [1] Cover and collect the spill using a HEPA-filtered vacuum or by sweeping carefully.[1] Place the material in a sealed, labeled container for hazardous waste disposal.[1][2] |
| Fire | Do not use water. [1] Extinguish the fire using CO₂, dry sand, or extinguishing powder.[1][3][4] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1] |
Disposal Plan
This compound waste is classified as hazardous and must be disposed of accordingly.[3][4]
-
Waste Collection: Collect all unused material and residues in a dedicated, clearly labeled, and sealable container. Ensure this container is kept dry.
-
Container Management: Handle uncleaned containers with the same precautions as the product itself. Do not mix this compound waste with other waste streams, especially aqueous or combustible materials.[6]
-
Environmental Protection: Do not allow the chemical or its waste to enter drains, sewers, or waterways.[2][8]
-
Final Disposal: Dispose of the hazardous waste through an approved and certified waste disposal facility.[1][2] All disposal activities must comply with local, state, and federal regulations.[1]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical progression of tasks for safely handling this compound.
References
- 1. ltschem.com [ltschem.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (AlI3) MSDS CasNo.7784-23-8 [m.lookchem.com]
- 7. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]
- 8. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
